ATTO 700
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H36N3O6S+ |
|---|---|
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
4-[20-ethyl-7,7,17,19,19-pentamethyl-9-(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-6-yl]butanoic acid |
InChI |
InChI=1S/C30H35N3O6S/c1-7-32-24-13-26-22(11-20(24)18(2)15-29(32,3)4)31-23-12-21-19(17-40(36,37)38)16-30(5,6)33(10-8-9-28(34)35)25(21)14-27(23)39-26/h11-16H,7-10,17H2,1-6H3,(H-,34,35,36,37,38)/p+1 |
Clave InChI |
PGVUOHFFOWVKEP-UHFFFAOYSA-O |
Origen del producto |
United States |
Foundational & Exploratory
ATTO 700: A Comprehensive Technical Guide to its Spectral Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties and characteristics of the fluorescent dye ATTO 700. Designed for researchers, scientists, and professionals in drug development, this document details the photophysical parameters, experimental protocols for its application, and visual representations of the underlying principles of fluorescence and common experimental workflows.
Core Spectral and Photophysical Properties
This compound is a fluorescent label belonging to a new generation of dyes characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] It is a zwitterionic dye that is electrically neutral after conjugation to a substrate.[1][2] Its fluorescence is efficiently quenched by electron donors such as guanine (B1146940) and tryptophan.[1][2] The dye is particularly well-suited for single-molecule detection applications due to an insignificant triplet formation rate.[3]
Quantitative Data Summary
The key spectral and photophysical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 700 nm | [4][5] |
| Maximum Emission Wavelength (λem) | 719 nm | [4][5] |
| Molar Extinction Coefficient (εmax) | 120,000 cm⁻¹M⁻¹ | [5][6] |
| Fluorescence Quantum Yield (Φf) | 0.25 | [4][5] |
| Fluorescence Lifetime (τfl) | 1.6 ns | [4] |
| Molecular Weight | ~837 g/mol (NHS-ester) | [6] |
Experimental Protocols
Detailed methodologies for the application of this compound in common experimental procedures are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Antibody Labeling with this compound NHS-Ester
This protocol outlines the covalent labeling of antibodies with this compound N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amino groups.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS-ester
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The recommended molar excess of dye to antibody is typically between 3 and 10-fold.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm and the absorption maximum of this compound (~700 nm).
Immunofluorescence Staining using an this compound-conjugated Secondary Antibody
This protocol describes a general procedure for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target antigen)
-
This compound-conjugated secondary antibody (specific to the primary antibody host species)
-
Mounting medium
Procedure:
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~700 nm, Emission: ~719 nm).
Visualizations
The following diagrams illustrate the fundamental principles of fluorescence and a typical experimental workflow involving this compound.
References
- 1. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. This compound BioReagent, suitable for fluorescence, ≥90.0% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 4. stressmarq.com [stressmarq.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
A Technical Guide to the Spectroscopic Properties of ATTO 700
This guide provides an in-depth overview of the excitation and emission spectra of the fluorescent dye ATTO 700, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental methodologies for spectral characterization, and a visual representation of the experimental workflow.
Core Spectroscopic Data
This compound is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] As a zwitterionic and rigid dye, its optical properties are minimally affected by solvent and temperature.[1][3] The fluorescence of this compound is most efficiently excited in the 670 - 715 nm range.[1][4][5] It is also noted that the fluorescence of this compound can be quenched by electron donors such as guanine (B1146940) and tryptophan.[1][4]
The key spectroscopic parameters of this compound are summarized in the table below:
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 699 nm[6], 700 nm[4][7] | [4][6][7] |
| Emission Maximum (λem) | 715 nm[6], 716 nm[4][5][8], 719 nm[7] | [4][5][6][7][8] |
| Molar Extinction Coefficient (εmax) | 1.20 x 10⁵ M⁻¹cm⁻¹[7], 1.25 x 10⁵ M⁻¹cm⁻¹[4][9] | [4][9][7] |
| Fluorescence Quantum Yield (Φf) | 25%[4], 0.25[9][10] | [4][9][10] |
| Fluorescence Lifetime (τfl) | 1.6 ns[4][9][7] | [4][9][7] |
Experimental Protocol for Spectral Characterization
The following protocol outlines the methodology for determining the excitation and emission spectra of this compound.
1. Instrumentation
A calibrated spectrofluorometer is required, equipped with:
-
A high-intensity Xenon arc lamp as the excitation source.[11]
-
Two diffraction grating monochromators for wavelength selection (excitation and emission).[11]
-
A sample holder compatible with standard quartz cuvettes.
-
A sensitive detector, such as a photomultiplier tube (PMT).
2. Sample Preparation
-
Solvent Selection: Prepare a stock solution of this compound in a suitable polar solvent such as ethanol (B145695) or deionized water.[9]
-
Working Solution: Dilute the stock solution to a concentration that results in an absorbance of approximately 0.025 at the excitation maximum to minimize inner filter effects.[12]
-
Blank Sample: Use the same solvent as used for the working solution to serve as a blank for background correction.[11]
3. Data Acquisition
-
Instrument Stabilization: Turn on the spectrofluorometer and allow the Xenon lamp to stabilize for at least 30 minutes to ensure a constant light output.[11]
-
Slit Widths: Set the excitation and emission slit widths to a suitable value, typically 5 nm, to balance spectral resolution and signal intensity.[11]
-
Emission Spectrum Measurement:
-
Place the blank cuvette in the sample holder and record a blank spectrum.
-
Replace the blank with the this compound working solution.
-
Set the excitation monochromator to the known excitation maximum (e.g., 700 nm).
-
Scan the emission monochromator over a desired range (e.g., 710 nm to 800 nm).
-
Record the fluorescence intensity at each emission wavelength.[11]
-
-
Excitation Spectrum Measurement:
-
Keep the this compound working solution in the sample holder.
-
Set the emission monochromator to the determined emission maximum (e.g., 716 nm).
-
Scan the excitation monochromator over a desired range (e.g., 650 nm to 710 nm).
-
Record the fluorescence intensity at each excitation wavelength.[11]
-
4. Data Processing
-
Background Subtraction: Subtract the blank spectrum from the sample's emission spectrum to correct for background fluorescence and Raman scattering from the solvent.[11]
-
Correction Factors: Apply instrument-specific correction factors to both the excitation and emission spectra to account for variations in lamp intensity and detector response at different wavelengths.
-
Normalization: Normalize the corrected spectra to the maximum intensity value (set to 100% or 1.0) for clear visualization and comparison.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for characterizing the spectral properties of this compound.
References
- 1. genelink.com [genelink.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stressmarq.com [stressmarq.com]
- 10. This compound BioReagent, suitable for fluorescence, ≥90.0% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Quantum yield and extinction coefficient of ATTO 700
An In-depth Technical Guide to the Photophysical Properties of ATTO 700
Introduction
This compound is a fluorescent dye belonging to the oxazine (B8389632) family, recognized for its application in the red to near-infrared (NIR) region of the spectrum.[1] Developed by ATTO-Tec GmbH, this label is part of a new generation of fluorescent probes characterized by strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[2][3][4] this compound is a zwitterionic and hydrophilic dye, making it highly soluble in aqueous solutions for straightforward labeling of biomolecules such as DNA, RNA, and proteins.[1][2] Its rigid molecular structure prevents cis-trans isomerization, leading to consistent and intense fluorescence with minimal spectral shifts upon conjugation.[1] These properties make this compound an excellent candidate for a range of applications in life sciences, including single-molecule detection, high-resolution microscopy, and fluorescence in situ hybridization (FISH).[1]
Core Photophysical Parameters
The efficiency and brightness of a fluorophore are primarily determined by its molar extinction coefficient and fluorescence quantum yield.[1] Below is a summary of the key quantitative data for this compound.
| Parameter | Value | Unit | Notes |
| Molar Extinction Coefficient (ε) | 120,000 - 125,000 | M⁻¹cm⁻¹ | At λmax |
| Fluorescence Quantum Yield (Φf) | 0.25 | - | Dimensionless |
| Absorption Maximum (λabs) | ~700 | nm | In aqueous buffer |
| Emission Maximum (λem) | ~716 - 719 | nm | In aqueous buffer |
| Fluorescence Lifetime (τfl) | 1.6 | ns | - |
Values are compiled from multiple sources.[3][4][5][6] The exact absorption and emission maxima can vary slightly depending on the solvent and conjugation state.
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is critical for the quantitative application of fluorescent dyes. The following sections detail the standard methodologies for measuring these core parameters for this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined by applying the Beer-Lambert law.[7]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound with a precisely known concentration in a suitable solvent (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0). A series of dilutions are then prepared from this stock solution.
-
Spectrophotometry:
-
Calibrate a UV-Vis spectrophotometer using a blank solution (the pure solvent).
-
Measure the full absorption spectrum for each dilution to identify the wavelength of maximum absorbance (λmax). For this compound, this is approximately 700 nm.
-
Record the absorbance of each solution at λmax.
-
-
Data Analysis:
-
Plot the measured absorbance at λmax against the corresponding molar concentration.
-
According to the Beer-Lambert law, A = εlc, where A is absorbance, l is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
Perform a linear regression on the plotted data. The slope of the resulting line is equal to the molar extinction coefficient (ε).
-
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. stressmarq.com [stressmarq.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
An In-Depth Technical Guide to the Photostability and Brightness of ATTO 700 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 700 is a fluorescent dye belonging to a new generation of labels characterized by their strong absorption and high fluorescence quantum yield, particularly in the red spectral region.[1][2] Its exceptional thermal and photostability make it a valuable tool for a wide range of applications in life sciences, including the labeling of DNA, RNA, and proteins.[3] This guide provides a detailed overview of the photophysical properties of this compound, with a focus on its photostability and brightness, and outlines experimental protocols for its use in advanced fluorescence microscopy techniques.
Core Photophysical Properties of this compound
The brightness of a fluorophore is determined by its molar extinction coefficient and quantum yield. This compound exhibits a high molar extinction coefficient, indicating efficient light absorption, and a moderate fluorescence quantum yield.[4] Its photophysical parameters are summarized in the table below.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 700 nm | [4] |
| Maximum Emission Wavelength (λem) | 719 nm | [4] |
| Molar Extinction Coefficient (εmax) | 1.25 x 10⁵ cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φf) | 0.25 | [4] |
| Fluorescence Lifetime (τfl) | 1.6 ns | [4] |
| Molecular Weight | ~575 g/mol | [4] |
Experimental Protocols
Measurement of Photobleaching Half-life
This protocol outlines a general method to determine the photobleaching half-life of a fluorescent dye like this compound using fluorescence microscopy.
Materials:
-
This compound-labeled sample (e.g., conjugated to antibodies or proteins)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable laser or LED light source (e.g., 676 nm laser line)[4]
-
Appropriate filter set (e.g., Cy®5.5)[4]
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a slide with the this compound-labeled sample immobilized to prevent diffusion. This can be achieved by fixing cells or adhering proteins to the slide surface.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for this compound.
-
Place the sample on the microscope stage and bring it into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to maintain the same illumination intensity throughout the experiment.
-
-
Image Acquisition:
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁₂).
-
Single-Molecule FRET Experimental Workflow
This compound is an excellent acceptor for Förster Resonance Energy Transfer (FRET) experiments due to its spectral properties in the near-infrared range.[7] The following workflow describes a single-molecule FRET experiment using a donor dye and this compound as the acceptor, often facilitated by protein labeling technologies like SNAP- and Halo-tags.[7]
Stimulated Emission Depletion (STED) Microscopy Setup
This compound is suitable for super-resolution imaging using Stimulated Emission Depletion (STED) microscopy.[8] This technique overcomes the diffraction limit of light to achieve nanoscale resolution.
Conclusion
This compound is a robust and bright fluorescent dye with excellent photostability, making it a reliable choice for a multitude of fluorescence-based applications. Its near-infrared excitation and emission properties are particularly advantageous for minimizing autofluorescence and for use in multiplexing experiments. The detailed protocols and workflows provided in this guide offer a starting point for researchers to effectively utilize this compound in advanced imaging techniques, ultimately enabling deeper insights into complex biological processes.
References
- 1. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. benchchem.com [benchchem.com]
- 4. stressmarq.com [stressmarq.com]
- 5. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
ATTO 700: A Technical Guide to its Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
ATTO 700 is a high-performance fluorescent label belonging to a newer generation of dyes characterized by their exceptional photostability and brightness.[1][2] This guide provides an in-depth overview of the chemical nature and physical properties of this compound, offering valuable data and procedural insights for its application in research and development.
Chemical Identity
While the precise chemical structure of this compound is proprietary to its manufacturer, it is known to be a derivative of the oxazine (B8389632) or rhodamine class of dyes.[1][3] A key structural feature of ATTO dyes is a highly rigid chromophore, which prevents the formation of cis-trans isomers in solution.[2] This rigidity contributes to their consistent optical properties, which are largely independent of the solvent and temperature.[1][2] this compound is a zwitterionic dye, meaning it carries both a positive and a negative charge, resulting in a net neutral charge when conjugated to a substrate.[4]
Physical and Spectroscopic Properties
This compound exhibits strong absorption in the near-infrared (NIR) region of the spectrum, making it suitable for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[5] Its key physical and spectroscopic characteristics are summarized in the table below.
| Property | Value | Unit |
| Absorption Maximum (λabs) | 700 | nm |
| Emission Maximum (λem) | 716-719 | nm |
| Molar Extinction Coefficient (εmax) | 1.20 x 105 - 1.25 x 105 | M-1cm-1 |
| Fluorescence Quantum Yield (Φf) | 0.25 | - |
| Fluorescence Lifetime (τfl) | 1.6 | ns |
| Molecular Weight | ~575 - 874 | g/mol |
Note: The exact molecular weight can vary depending on the specific reactive group attached to the dye.
Key Features and Applications
This compound is distinguished by several advantageous characteristics:
-
High Photostability and Thermal Stability: Ensures reliable performance in demanding imaging applications.[4]
-
Strong Absorption and High Fluorescence Quantum Yield: Contributes to its brightness and sensitivity.[4]
-
Good Water Solubility: Facilitates its use in aqueous biological buffers.[4]
-
Electron Acceptor Properties: The fluorescence of this compound is efficiently quenched by electron donors such as guanine (B1146940) and tryptophan.[4] This property can be harnessed for developing specific biosensors.
These features make this compound a versatile tool for a range of applications, including:
-
Single-molecule detection[3]
-
High-resolution microscopy (e.g., STED)[5]
-
Fluorescence in-situ hybridization (FISH)[1]
-
Labeling of proteins, DNA, and RNA[3]
Experimental Protocols
While the synthesis of this compound is proprietary, the characterization of its physical properties follows standard spectroscopic methodologies.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined using spectrophotometry and the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient
-
c is the concentration of the dye in solution
-
l is the path length of the cuvette (typically 1 cm)
Methodology:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol (B145695) with 0.1% trifluoroacetic acid) with known concentrations.
-
Measure the absorbance of each solution at the absorption maximum (λmax) using a spectrophotometer.
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient is calculated from the slope of the resulting linear plot.
Measurement of Fluorescence Spectra, Quantum Yield, and Lifetime
Fluorescence measurements are typically performed using a spectrofluorometer.
Methodology for Fluorescence Spectra:
-
Emission Spectrum: The sample is excited at a fixed wavelength (e.g., 700 nm), and the emitted fluorescence is scanned across a range of wavelengths to determine the emission maximum (λem).
-
Excitation Spectrum: The emission is monitored at a fixed wavelength (e.g., 716 nm), while the excitation wavelength is scanned to determine the absorption spectrum of the fluorescent species.
Methodology for Fluorescence Quantum Yield (Φf): The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It can be measured using two methods:
-
Absolute Method: This involves using an integrating sphere to collect all the emitted fluorescence from the sample.
-
Relative Method: The fluorescence intensity of the this compound sample is compared to a standard with a known quantum yield that absorbs and emits in a similar spectral range. The quantum yield is calculated using the following equation:
Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx2 / nst2)
Where 'x' denotes the unknown sample and 'st' denotes the standard, Φ is the quantum yield, F is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Methodology for Fluorescence Lifetime (τfl): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
The sample is excited by a pulsed light source (e.g., a laser).
-
The time delay between the excitation pulse and the detection of the emitted photons is measured repeatedly.
-
A histogram of these delay times is constructed, and the fluorescence lifetime is determined by fitting the decay curve to an exponential function.
Visualizing Key Concepts
Fluorescence Quenching by Electron Donors
A notable characteristic of this compound is its susceptibility to fluorescence quenching by electron donors. This process is illustrated in the following diagram.
Caption: Fluorescence quenching pathway of this compound in the presence of an electron donor.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. genelink.com [genelink.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 5. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
ATTO Dyes: A Comprehensive Technical Guide for Researchers
The ATTO dye series represents a versatile and robust collection of fluorescent labels essential for a myriad of applications in life sciences research and drug development. Renowned for their high fluorescence quantum yields, exceptional photostability, and a broad spectral range, ATTO dyes are invaluable tools for sensitive and precise fluorescence-based detection. This guide provides an in-depth overview of the ATTO dye series, including their spectral properties, detailed experimental protocols for biomolecule conjugation, and a visualization of a key signaling pathway where these dyes are frequently employed.
Core Properties of the ATTO Dye Series
ATTO dyes are a family of patented fluorescent markers that exhibit strong absorption, high fluorescence quantum yields, and excellent thermal and photostability.[] Their spectral range spans from the ultraviolet to the near-infrared, allowing for multiplexing experiments with minimal spectral overlap.[] Many ATTO dyes, particularly those with excitation wavelengths above 600 nm, are advantageous for cellular imaging due to reduced autofluorescence from biological samples. The rigid structure of many ATTO dyes prevents cis-trans isomerization, leading to consistent optical properties that are largely independent of the solvent and temperature.
The ATTO dye family includes derivatives of coumarin, rhodamine, and oxazine, among others.[] They are available with a variety of reactive groups, such as N-hydroxysuccinimidyl (NHS) esters for labeling primary amines and maleimides for targeting free thiol groups, facilitating the covalent labeling of a wide range of biomolecules, including proteins and nucleic acids.[]
Quantitative Data of ATTO Dyes
The selection of an appropriate ATTO dye is critically dependent on its specific photophysical properties. The following tables summarize the key quantitative data for a selection of commonly used ATTO dyes to facilitate comparison and experimental design.
Table 1: Spectral Properties of Selected ATTO Dyes
| Dye | λabs (nm) | εmax (M⁻¹cm⁻¹) | λfl (nm) | ηfl (%) | τfl (ns) |
| ATTO 390 | 390 | 24,000 | 479 | 90 | 5.0 |
| ATTO 425 | 436 | 45,000 | 484 | 90 | 3.6 |
| ATTO 465 | 453 | 75,000 | 508 | 75 | 5.0 |
| ATTO 488 | 501 | 90,000 | 523 | 80 | 4.1 |
| ATTO 532 | 532 | 115,000 | 553 | 90 | 3.8 |
| ATTO 550 | 554 | 120,000 | 576 | 80 | 3.6 |
| ATTO 565 | 563 | 120,000 | 592 | 90 | 4.0 |
| ATTO 590 | 594 | 120,000 | 624 | 80 | 3.7 |
| ATTO 594 | 601 | 120,000 | 627 | 85 | 3.9 |
| ATTO 610 | 615 | 150,000 | 634 | 70 | 3.2 |
| ATTO 620 | 619 | 120,000 | 643 | 70 | 2.9 |
| ATTO 633 | 629 | 130,000 | 657 | 70 | 3.3 |
| ATTO 647N | 644 | 150,000 | 669 | 65 | 3.5 |
| ATTO 655 | 663 | 125,000 | 684 | 30 | 1.8 |
| ATTO 680 | 680 | 125,000 | 700 | 30 | 1.7 |
| ATTO 700 | 700 | 120,000 | 719 | 25 | 1.6 |
| ATTO 740 | 740 | 120,000 | 764 | 10 | 0.6 |
Data sourced from Spectra-Physics.[2]
Table 2: Correction Factors for Degree of Labeling (DOL) Calculations
| Dye | CF260 | CF280 |
| ATTO 390 | 0.52 | 0.08 |
| ATTO 425 | 0.27 | 0.23 |
| ATTO 465 | 1.12 | 0.54 |
| ATTO 488 | 0.25 | 0.10 |
| ATTO 532 | 0.22 | 0.11 |
| ATTO 550 | 0.24 | 0.12 |
| ATTO 565 | 0.34 | 0.16 |
| ATTO 590 | 0.42 | 0.44 |
| ATTO 594 | 0.26 | 0.51 |
| ATTO 610 | 0.02 | 0.05 |
| ATTO 620 | 0.05 | 0.07 |
| ATTO 633 | 0.05 | 0.06 |
| ATTO 647N | 0.06 | 0.05 |
| ATTO 655 | 0.24 | 0.08 |
| ATTO 680 | 0.30 | 0.17 |
| This compound | 0.26 | 0.41 |
| ATTO 740 | 0.11 | 0.10 |
CF260 and CF280 are correction factors used in the calculation of the degree of labeling for dye-DNA and dye-protein conjugates, respectively. Data sourced from Spectra-Physics.[2]
Experimental Protocols
Precise and reliable labeling of biomolecules is paramount for successful fluorescence-based experiments. Below are detailed protocols for labeling proteins and oligonucleotides with ATTO dyes.
Protein Labeling with ATTO NHS-Esters
This protocol outlines the labeling of proteins with amine-reactive ATTO NHS-esters, which form stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues.[3][4]
Materials:
-
Protein solution (1-5 mg in amine-free buffer)
-
ATTO NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0[3]
-
Purification column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.4)
Methodology:
-
Protein Preparation: Dissolve 1-5 mg of the protein in 1 ml of labeling buffer.[3] Ensure the protein solution is free of amine-containing substances like Tris or glycine.[3][5] If necessary, dialyze the protein against a suitable amine-free buffer.[3]
-
Dye Preparation: Immediately before use, dissolve the ATTO NHS-ester in 50-200 µl of anhydrous DMSO or DMF to a concentration of 1-10 mg/ml.[3][6]
-
Labeling Reaction: Add a 3- to 10-fold molar excess of the reactive dye solution to the protein solution while gently stirring.[3][7] The optimal dye-to-protein ratio may need to be determined empirically.[4]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3][7]
-
Purification: Separate the labeled protein from unreacted dye using a pre-equilibrated gel filtration column.[3][8] Elute the conjugate with an appropriate buffer. The first colored, fluorescent band to elute is the labeled protein.[3]
Protein Labeling with ATTO Maleimides
This protocol describes the labeling of proteins with thiol-reactive ATTO maleimides, which form stable thioether bonds with free sulfhydryl groups, such as those on cysteine residues.[3]
Materials:
-
Protein solution (containing free thiol groups)
-
ATTO maleimide (B117702)
-
Anhydrous, amine-free DMSO or DMF
-
(Optional) Reducing agent (e.g., DTT or TCEP)
-
Purification column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.4)
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds, they can be reduced to free thiols by incubation with a reducing agent like DTT or TCEP. If DTT is used, it must be removed prior to labeling.
-
Dye Preparation: Freshly prepare a 10 mM stock solution of the ATTO maleimide in anhydrous DMSO or DMF.[10][11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye solution to the protein solution.[7]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][9]
-
Purification: Remove unreacted dye using a gel filtration column as described in the NHS-ester labeling protocol.[3][11]
Oligonucleotide Labeling
ATTO dyes can be conjugated to oligonucleotides, most commonly through the reaction of an NHS-ester with an amino-modified oligonucleotide.[12][13]
Materials:
-
Amino-modified oligonucleotide (0.1 mM in labeling buffer)
-
ATTO NHS-ester
-
Anhydrous DMF
-
Labeling Buffer: 0.2 M carbonate buffer, pH 8.0-9.0[7]
-
Purification system (e.g., HPLC)
Methodology:
-
Oligonucleotide and Dye Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer. Prepare a 5 mg/mL solution of the ATTO NHS-ester in anhydrous DMF.[6][7]
-
Labeling Reaction: Add the dye solution to the oligonucleotide solution. A typical starting point is to add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[7]
-
Incubation: Incubate the reaction for 2 hours at room temperature with shaking.[7]
-
Purification: Purify the labeled oligonucleotide from the free dye using a suitable method such as HPLC.[13][14]
Visualization of a GPCR Signaling Pathway
G-protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling.[15] Fluorescence Resonance Energy Transfer (FRET) using fluorescently labeled components is a powerful technique to study the dynamics of GPCR activation and downstream signaling cascades.[16][17] ATTO dyes are frequently used as FRET pairs to monitor these processes.
The following diagram illustrates a generalized GPCR signaling pathway that can be investigated using ATTO dye-based FRET biosensors.
This diagram illustrates the key steps in GPCR signaling, starting from ligand binding to the generation of a cellular response. By labeling the GPCR with a FRET donor (e.g., a blue-shifted ATTO dye) and a G-protein subunit with a FRET acceptor (e.g., a red-shifted ATTO dye), researchers can monitor the interaction between these two proteins in real-time. Upon ligand binding and GPCR activation, the conformational change brings the donor and acceptor dyes into close proximity, resulting in an increase in the FRET signal. This allows for the quantitative analysis of receptor activation and the screening of potential drug candidates that modulate GPCR activity.[18][19]
References
- 2. spectra.arizona.edu [spectra.arizona.edu]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. ATTO 488 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 14. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imaging of Genetically Encoded FRET-Based Biosensors to Detect GPCR Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 18. resources.revvity.com [resources.revvity.com]
- 19. biorxiv.org [biorxiv.org]
ATTO 700: A Technical Guide for Single-Molecule Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorescent dye ATTO 700, focusing on its application in single-molecule detection and super-resolution microscopy. This compound is a versatile near-infrared (NIR) dye known for its high photostability, strong absorption, and good water solubility, making it an excellent candidate for demanding imaging applications.
Core Photophysical Properties
This compound exhibits a range of desirable characteristics for single-molecule studies. Its excitation and emission in the NIR region minimize photodamage and background autofluorescence from biological samples.[1] A key feature of ATTO dyes is their rigid molecular structure, which prevents cis-trans isomerization and contributes to consistent optical properties across different environments and temperatures.[2]
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 700 nm | [3][4][5] |
| Maximum Emission Wavelength (λem) | 716-719 nm | [3][4][5] |
| Molar Extinction Coefficient (εmax) | 1.20-1.25 x 10⁵ M⁻¹cm⁻¹ | [1][3][4][5] |
| Fluorescence Quantum Yield (Φf) | 0.25 | [3][4][5][6] |
| Fluorescence Lifetime (τfl) | 1.6 ns | [4][5][7] |
| Molecular Weight ( g/mol ) | ~575-874 (depending on the derivative) | [3][4][5] |
Note: The exact molecular weight depends on the specific reactive group attached to the dye (e.g., NHS ester, maleimide (B117702), etc.).
Suitability for Single-Molecule Detection
This compound's properties make it particularly well-suited for a variety of single-molecule and super-resolution techniques:
-
High Photostability: Essential for tracking single molecules over extended periods without significant photobleaching.[2][6][8]
-
Strong Absorption and High Quantum Yield: These factors contribute to a bright fluorescent signal, which is crucial for detecting the faint emissions from single molecules.[5][6][8]
-
Near-Infrared Emission: Reduces cellular autofluorescence and allows for deeper tissue penetration.[1]
-
Zwitterionic Nature: this compound is a zwitterionic dye that is electrically neutral after conjugation, which can minimize nonspecific interactions with other molecules.[4][6][8]
-
Minimal Triplet State Formation: This characteristic is advantageous for single-molecule detection as it reduces blinking and increases the total number of photons that can be detected from a single molecule.[6]
These attributes have led to the successful use of this compound in techniques such as Förster Resonance Energy Transfer (FRET), Stimulated Emission Depletion (STED) microscopy, and other super-resolution methods.[1][9][10]
Experimental Protocols
Detailed methodologies for labeling biomolecules with this compound are crucial for successful single-molecule experiments. The following are generalized protocols for using two of the most common reactive derivatives of this compound.
Labeling of Amine Groups with this compound NHS Ester
This protocol is suitable for labeling proteins and amine-modified oligonucleotides.[11]
Materials:
-
This compound NHS ester
-
Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS)
-
Reaction buffer: 0.2 M sodium bicarbonate, pH 8.3-9.0[12][13]
-
Anhydrous, amine-free DMSO or DMF[12]
-
Gel filtration column (e.g., Sephadex G-25) for purification[12]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.[12] Ensure the buffer is free of amine-containing substances like Tris.[12]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of DMSO or DMF.[12]
-
Labeling Reaction: Add a 2-3 fold molar excess of the reactive dye to the protein solution while gently stirring.[12] The optimal dye-to-protein ratio may need to be determined empirically, but a range of 2 to 10 is often recommended for antibodies.[11]
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).[12]
Labeling of Thiol Groups with this compound Maleimide
This protocol is designed for labeling proteins with available cysteine residues or other thiol-containing molecules.[14]
Materials:
-
This compound maleimide
-
Thiol-containing molecule in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, Tris)[14][15]
-
Anhydrous, amine-free DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP), if necessary, to reduce disulfide bonds[15]
-
Gel filtration column for purification[15]
Procedure:
-
Reduce Disulfide Bonds (if necessary): If the protein contains disulfide bonds, treat it with a 10-fold molar excess of a reducing agent like TCEP.[15] If DTT is used, it must be removed by dialysis before adding the dye.[15]
-
Prepare Protein Solution: Dissolve the thiol-containing protein in a degassed buffer at a concentration of 50-100 µM.[15]
-
Prepare Dye Stock Solution: Freshly prepare a 10-20 mM stock solution of this compound maleimide in DMSO.[15]
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye to the protein solution.[15]
-
Incubation: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.[15]
-
Purification: Purify the conjugate using a gel filtration column to remove unreacted dye.[15]
Visualizations
Jablonski Diagram for this compound Fluorescence
Caption: Jablonski diagram illustrating the electronic transitions of this compound.
General Workflow for Single-Molecule FRET
Caption: A generalized workflow for a single-molecule FRET experiment using this compound.
Simplified Signaling Pathway Example
Caption: Example of a signaling pathway where a receptor labeled with this compound can be tracked.
References
- 1. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. stressmarq.com [stressmarq.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. This compound BioReagent, suitable for fluorescence, ≥90.0% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. spectra.arizona.edu [spectra.arizona.edu]
- 13. lumiprobe.com [lumiprobe.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Application of ATTO 700 in Super-Resolution Microscopy: A Technical Guide
Introduction: The advent of super-resolution microscopy has revolutionized cellular imaging, breaking the diffraction barrier of light to visualize biological structures at the nanoscale. The choice of fluorophore is paramount to the success of these techniques, requiring dyes with exceptional photostability, brightness, and specific photophysical properties. ATTO 700, a near-infrared (NIR) fluorescent dye, has emerged as a robust tool for various super-resolution modalities. This guide provides an in-depth technical overview of this compound's properties, applications, and protocols for its use in super-resolution microscopy, tailored for researchers and drug development professionals.
This compound is characterized by its strong absorption, high photostability, and good water solubility.[1][2] Its absorption and emission in the near-infrared spectrum (excitation/emission maxima around 700/716 nm) are advantageous for reducing phototoxicity and improving tissue penetration in live-cell imaging.[3][4] It is a zwitterionic dye that is electrically neutral after conjugation, which can minimize non-specific interactions.[2][5]
Core Applications in Super-Resolution Microscopy
This compound's versatile photophysical characteristics make it suitable for several super-resolution techniques, primarily Stimulated Emission Depletion (STED) microscopy and localization-based methods like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM).[1][6]
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a doughnut-shaped depletion laser, effectively narrowing the point-spread function. This compound is well-suited for STED due to its high photostability and efficient stimulated emission.
Recent studies have shown that the photophysical performance of this compound is significantly enhanced when bound to protein tags like SNAP- and Halo-tags.[3] A key advantage of this compound in STED is its requirement for lower depletion laser power compared to other dyes, which reduces photobleaching and phototoxicity.[3] For instance, super-resolution images of this compound have been acquired using only 10–15% of the 775 nm STED laser power needed for other common dyes like JF646 (which requires 40–60%).[3] This makes it particularly valuable for live-cell imaging and deep-tissue applications.
Localization Microscopy (STORM/PALM)
STORM and PALM rely on the temporal separation of signals from individual, stochastically activated fluorophores. The precise localization of each molecule is then used to reconstruct a super-resolved image. This compound has been successfully used for single-molecule imaging and STORM due to its blinking properties in appropriate buffer conditions.[3] While not a classic photoswitchable dye, its ability to enter long-lived dark states in the presence of specific imaging buffers allows for the stochastic activation required for these techniques.[7][8]
Quantitative Data
The performance of a fluorophore is defined by its photophysical properties. The following tables summarize the key quantitative data for this compound.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | 700 nm | [5][9] |
| Maximum Emission Wavelength (λem) | 716 - 719 nm | [5][9] |
| Molar Extinction Coefficient (εmax) | 120,000 - 125,000 M⁻¹cm⁻¹ | [3][5][9] |
| Fluorescence Quantum Yield (Φf) | 0.25 | [3][5][9] |
| Fluorescence Lifetime (τfl) | 1.6 ns | [3][5][9] |
| Molecular Weight | ~575 g/mol | [5] |
Table 2: Performance of this compound in STED Microscopy (when bound to protein tags)
| Parameter | Halo:this compound | SNAP:this compound | SNAP:JF646 (for comparison) | Reference(s) |
| Saturation Intensity (Isat) | 57.5 kW cm⁻² | 61.0 kW cm⁻² | 479.9 kW cm⁻² | [3] |
| Depletion Efficiency (EffDepl) | 145.3 kW cm⁻² | 151.3 kW cm⁻² | 653.8 kW cm⁻² | [3] |
Experimental Protocols
Detailed and robust protocols are critical for successful super-resolution imaging. Below are methodologies for labeling and imaging with this compound.
Protocol 1: Protein Labeling with this compound NHS Ester
This protocol is a general guideline for conjugating this compound N-hydroxysuccinimidyl (NHS) ester to primary amine groups (e.g., lysine (B10760008) residues) on proteins and antibodies.[1][10]
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.2 M sodium bicarbonate solution, pH 8.3-9.0[10]
-
Purification column (e.g., Sephadex G-25)[1]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS. If the protein buffer contains amines (like Tris), it must be dialyzed against PBS. Adjust the pH of the protein solution to 8.3-9.0 using the labeling buffer.[1][10]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add the reactive dye solution to the protein solution while gently stirring. A common starting point is a 10:1 molar ratio of dye to protein.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]
-
Purification: Separate the dye-protein conjugate from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25). Elute with PBS (pH 7.2-7.4).[1]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~700 nm (for this compound). The optimal DOL for most antibodies is between 2 and 10.[1]
Protocol 2: STED Microscopy Imaging
Setup:
-
Excitation: A laser line between 670-715 nm is optimal.[2][9]
-
STED Depletion Laser: A 775 nm laser is commonly used for this compound.[3][11]
-
Objective: High numerical aperture (NA) objective (e.g., 100x/1.4 NA oil immersion).
-
Detector: A sensitive detector, such as a HyD or APD, with a detection window set to capture the emission of this compound (e.g., 710-750 nm).
Procedure:
-
Sample Mounting: Mount the labeled sample on a #1.5 coverslip. For fixed cells, use a mounting medium with a refractive index close to that of immersion oil (e.g., ~1.518).[12]
-
Locate Region of Interest: Using the confocal mode with the excitation laser, identify the target structure.
-
Engage STED Laser: Activate the 775 nm STED laser.
-
Optimize Laser Power: Adjust the STED laser power to achieve the desired resolution. For this compound, start with low power (10-20%) and gradually increase, as high power can lead to photobleaching.[3]
-
Image Acquisition: Acquire the STED image. Due to the high photostability of this compound, multiple frames can often be acquired.
Protocol 3: STORM Imaging Buffer Preparation
The photoswitching of many synthetic dyes for STORM is dependent on the chemical environment. A reducing agent in the buffer helps to shelve the dye in a stable dark state.
MEA-Containing STORM Buffer (for ATTO dyes): [13]
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.
-
GLOX Solution: Dissolve 14 mg Glucose Oxidase and 50 µL of 17 mg/mL Catalase in 200 µL of Buffer A. Centrifuge and use the supernatant. Store at 4°C for up to 2 weeks.
-
1 M MEA Solution: Dissolve 77 mg Cysteamine (MEA) in 1.0 mL of 0.25 N HCl. Store at 4°C for up to 1 month.
-
Final Imaging Buffer: Just before imaging, mix 620 µL of Buffer B with 7 µL of GLOX solution and 70 µL of 1 M MEA on ice.[13]
Visualizations
Conclusion
This compound is a high-performance, near-infrared fluorophore with significant utility in super-resolution microscopy. Its high photostability, brightness, and favorable characteristics for both STED and single-molecule localization techniques make it a valuable tool for researchers.[1][3] The requirement for lower STED depletion power is a distinct advantage, particularly for live-cell and long-term imaging experiments, minimizing phototoxicity and sample damage.[3] By following robust labeling and imaging protocols, researchers can leverage the full potential of this compound to achieve nanoscale resolution and uncover finer details of complex biological systems.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound BioReagent, suitable for fluorescence, ≥90.0% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 5. stressmarq.com [stressmarq.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microscopyu.com [microscopyu.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 12. research.yale.edu [research.yale.edu]
- 13. augusta.edu [augusta.edu]
ATTO 700: An In-Depth Technical Guide for Advanced Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent dye ATTO 700, tailored for its application in advanced fluorescence imaging techniques. Below, you will find its core photophysical and spectral properties, detailed experimental protocols for its use in key applications, and a discussion of its utility in studying cellular signaling pathways.
Core Properties of this compound
This compound is a fluorescent label belonging to a new generation of dyes characterized by their strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2] It is a zwitterionic dye that is electrically neutral upon conjugation to a substrate.[1][2] These properties make it a robust tool for a variety of fluorescence-based applications, including single-molecule detection, super-resolution microscopy, and fluorescence in situ hybridization (FISH).[3]
Spectral and Photophysical Characteristics
The spectral properties of this compound make it well-suited for excitation by common laser lines in the red region of the spectrum, minimizing autofluorescence from biological samples.[4] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 700 nm | [5][6][7][8] |
| Maximum Emission Wavelength (λem) | 716 nm | [7][8][9] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ cm⁻¹M⁻¹ | [10] |
| Fluorescence Quantum Yield (Φf) | 0.25 | [5][6][10] |
| Fluorescence Lifetime (τfl) | 1.6 ns | [5][7][8] |
| Molecular Weight (NHS Ester) | 837 g/mol | |
| Molecular Weight (Maleimide) | 971 g/mol |
Key Applications and Experimental Protocols
This compound is a versatile dye that can be conjugated to a variety of biomolecules, including antibodies, proteins, and nucleic acids, for a range of imaging applications.
Antibody and Protein Labeling
This compound is frequently supplied as an N-hydroxysuccinimide (NHS) ester or a maleimide (B117702) derivative for covalent labeling of proteins and antibodies. NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues, while maleimides react with free sulfhydryl groups, typically on cysteine residues.
This protocol provides a general guideline for labeling antibodies with this compound NHS ester. Optimization may be required for specific antibodies.
Materials:
-
Antibody of interest (in an amine-free buffer)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMF or DMSO. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
The recommended molar ratio of dye to antibody is typically between 6:1 and 10:1.
-
Add the calculated volume of the this compound NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the brightly colored, labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm and 700 nm.
-
Immunofluorescence (IF)
This compound-conjugated antibodies are excellent tools for immunofluorescence microscopy, enabling the visualization of specific proteins within fixed and permeabilized cells.
This is a general protocol for adherent cells and may require optimization.
Materials:
-
Cells grown on coverslips
-
This compound-conjugated secondary antibody
-
Primary antibody specific to the target protein
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with the this compound-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
-
Imaging:
-
Image using a fluorescence microscope equipped with appropriate filters for this compound (Excitation ~700 nm, Emission ~716 nm).
-
Fluorescence In Situ Hybridization (FISH)
This compound can be incorporated into oligonucleotide probes for the detection of specific DNA or RNA sequences within cells.
This protocol provides a basic framework for FISH. Specific hybridization and wash conditions will depend on the probe sequence and target.
Materials:
-
Cells or tissue on a slide
-
This compound-labeled oligonucleotide probe
-
Hybridization Buffer
-
Wash Buffers (e.g., SSC buffers of varying stringency)
-
Fixative (e.g., 4% PFA)
-
Permeabilization agents (e.g., Triton X-100, Proteinase K)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
Procedure:
-
Sample Preparation:
-
Fix and permeabilize the cells or tissue to allow probe entry.
-
-
Pre-hybridization:
-
Incubate the sample in a pre-hybridization buffer to block non-specific binding sites.
-
-
Hybridization:
-
Denature the target DNA (if applicable) and the probe.
-
Apply the this compound-labeled probe in Hybridization Buffer to the sample and incubate overnight at a specific temperature.
-
-
Washing:
-
Wash the sample with buffers of increasing stringency to remove unbound and non-specifically bound probes.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with a counterstain like DAPI.
-
Mount the slide with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the this compound signal using a fluorescence microscope with the appropriate filter sets.
-
Application in Studying Cellular Signaling: GPCR Trafficking
This compound has been successfully employed in advanced imaging studies to investigate cellular signaling processes. For instance, it has been used to label and track the localization and trafficking of the Glucagon-like peptide-1 receptor (GLP1R), a G protein-coupled receptor (GPCR) crucial for glucose metabolism.
In such studies, this compound can be conjugated to a ligand of the receptor or used to label the receptor itself via protein tagging technologies like SNAP-tag or HaloTag. This allows for the visualization of receptor internalization, recycling, and degradation upon ligand binding, providing insights into the regulation of the signaling pathway.
Conclusion
This compound is a high-performance fluorescent dye with properties that make it an invaluable tool for modern fluorescence imaging. Its excellent photostability, brightness, and suitability for conjugation to a wide range of biomolecules enable detailed investigations in immunofluorescence, FISH, and the study of dynamic cellular processes like signal transduction. The provided protocols offer a starting point for the successful application of this compound in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. Investigating G-protein coupled receptor signalling with light-emitting biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 5. Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 8. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR (pY1172)/ATTO 700 FluoroFinder [app.fluorofinder.com]
- 10. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Zwitterionic Nature of ATTO 700 Dye
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the zwitterionic characteristics of the fluorescent dye ATTO 700. We will delve into its chemical and photophysical properties, explore the implications of its zwitterionic nature on its performance in various applications, and provide detailed experimental protocols for its use and characterization.
Introduction to this compound
This compound is a high-performance fluorescent label that emits in the near-infrared (NIR) region of the spectrum.[1] It belongs to the oxazine (B8389632) class of dyes and is characterized by its exceptional photostability and brightness.[2] A key feature of this compound is its zwitterionic nature, meaning the molecule contains both a positive and a negative charge, resulting in a net neutral charge.[3][4][5] This property significantly influences its solubility, aggregation behavior, and interaction with its environment, making it a versatile tool for a wide range of applications in life sciences, including single-molecule detection, high-resolution microscopy, and fluorescence in situ hybridization (FISH).[2]
The Zwitterionic Structure of this compound
While the precise proprietary structure of this compound is not publicly disclosed by the manufacturer, its classification as an oxazine dye allows us to infer its core structure. Oxazine dyes feature a central heterocyclic ring containing one oxygen and one nitrogen atom. The zwitterionic nature of this compound arises from the presence of both a positively charged group, likely a quaternary amine within the heterocyclic system, and a negatively charged group, typically a sulfonate or carboxylate group attached to the aromatic rings.
The presence of these charges enhances the dye's hydrophilicity and water solubility.[2][3][4] Upon covalent conjugation to a biomolecule, such as a protein or nucleic acid, the reactive group of the dye (e.g., an NHS ester) forms a stable bond, and the overall dye moiety becomes electrically neutral.[5]
Conceptual diagram of a zwitterionic oxazine dye structure.
Photophysical Properties of this compound
The photophysical properties of this compound are summarized in the table below. These values are typically measured in a standard buffer solution such as phosphate-buffered saline (PBS).
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 700 nm | [4] |
| Maximum Emission Wavelength (λem) | 719 nm | [4] |
| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 cm^-1 M^-1 | [4] |
| Fluorescence Quantum Yield (Φf) | 0.25 | [4] |
| Fluorescence Lifetime (τfl) | 1.6 ns | [4] |
Influence of the Zwitterionic Nature on Performance
The zwitterionic character of this compound has several important consequences for its practical application:
-
High Water Solubility: The presence of charged groups makes this compound highly soluble in aqueous buffers, which is advantageous for labeling biomolecules under physiological conditions.[2][3]
-
Reduced Aggregation: The zwitterionic nature can reduce the tendency of the dye molecules to aggregate in aqueous solutions, which can otherwise lead to fluorescence quenching and altered spectral properties.
-
Environmental Sensitivity (Solvatochromism): While ATTO dyes are generally known for their stability, the zwitterionic ground state can interact differently with solvents of varying polarities compared to the excited state. This can lead to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. For instance, the absorption maximum of this compound is 681 nm in 0.1 M phosphate (B84403) buffer (pH 7.0) and shifts to 692 nm in ethanol (B145695) with 0.1% trifluoroacetic acid.[3] This sensitivity can be exploited to probe the local environment of the dye.
-
Interaction with Biomolecules: The charged groups can influence the non-covalent interactions of the dye with the labeled biomolecule and its surroundings. This compound is also known to be a strong electron acceptor, and its fluorescence can be quenched by electron donors like guanine (B1146940) and tryptophan.[4][5]
Experimental Protocols
Protein Labeling with this compound NHS Ester
This protocol describes a general procedure for labeling proteins with amine-reactive N-hydroxysuccinimidyl (NHS) esters of this compound.
Materials:
-
This compound NHS ester
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add the dye stock solution at a molar ratio of dye-to-protein that is typically between 5:1 and 15:1. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for another 30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
Workflow for labeling proteins with this compound NHS ester.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) can be determined using a comparative method with a well-characterized standard.
Materials:
-
This compound labeled sample
-
A quantum yield standard with a known Φf in the same solvent (e.g., Cresyl Violet in methanol, Φf ≈ 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Solvent (e.g., ethanol or PBS)
Procedure:
-
Prepare a series of dilutions of both the this compound sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the this compound sample using the following equation:
Φf_sample = Φf_standard * (slope_sample / slope_standard) * (n_sample^2 / n_standard^2)
where slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τfl) is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
This compound labeled sample
-
TCSPC system with a pulsed laser source (picosecond resolution) and a single-photon sensitive detector.
Procedure:
-
Prepare a dilute solution of the this compound sample to ensure single photon counting statistics.
-
Excite the sample with the pulsed laser at the absorption maximum of this compound.
-
Collect the fluorescence emission at the emission maximum.
-
The TCSPC electronics measure the time delay between the laser pulse and the detection of the first emitted photon.
-
A histogram of these time delays is built up over many excitation cycles, which represents the fluorescence decay curve.
-
Fit the decay curve with an exponential function to determine the fluorescence lifetime (τfl).
Conclusion
The zwitterionic nature of this compound is a key contributor to its excellent performance as a fluorescent label. Its high water solubility, reduced tendency to aggregate, and predictable behavior in aqueous environments make it a reliable and versatile tool for researchers in various fields. Understanding the implications of its zwitterionic character, including its potential for solvatochromic shifts, allows for more informed experimental design and data interpretation. The provided protocols offer a starting point for the successful application and characterization of this compound in your research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. This compound BioReagent, suitable for fluorescence, ≥90.0% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 4. stressmarq.com [stressmarq.com]
- 5. This compound | Products | Leica Microsystems [leica-microsystems.com]
Navigating the Solvent Landscape of ATTO 700: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility and solvent compatibility of the near-infrared fluorescent dye, ATTO 700. As a versatile tool in molecular biology, high-resolution microscopy, and single-molecule detection, understanding its behavior in various solvents is critical for optimal experimental design and accurate data interpretation. This document synthesizes available data, offers detailed experimental protocols for solubility determination, and presents logical workflows for solvent selection.
Core Properties of this compound
This compound is a zwitterionic dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] Its hydrophilic nature is a key feature, contributing to its suitability for biological applications.[3][4] The dye's structure, belonging to the oxazine (B8389632) family, imparts rigidity, which leads to consistent optical properties across different environments.[1][3]
Quantitative Solubility Data
A thorough review of publicly available manufacturer's data and scientific literature reveals a notable absence of specific quantitative solubility values (e.g., in g/L or mol/L) for this compound in water or other common laboratory solvents. Manufacturers consistently describe the dye as having "good" or "excellent" water solubility and being "very hydrophilic".[3][4] While this indicates a general high affinity for aqueous media, researchers must empirically determine the precise solubility limits for their specific experimental conditions and formulations.
Solvent Compatibility Summary
This compound exhibits good solubility in a range of polar solvents. This compatibility is essential for preparing stock solutions and for its use in various labeling and imaging protocols. The table below summarizes the known solvent compatibility of this compound and its reactive derivatives.
| Solvent | Compatibility with this compound (free acid) | Compatibility with Reactive Forms (e.g., NHS-ester, Maleimide) | Notes |
| Aqueous Buffers (e.g., PBS) | High | High (for labeling reactions) | This compound is designed for use in aqueous environments typical for biological experiments. For labeling, the pH of the buffer is critical (typically pH 7.5-8.5 for NHS-esters and pH 6.5-7.5 for maleimides). |
| Water | High | High | Described as having "excellent" water solubility. |
| Dimethyl Sulfoxide (DMSO) | High | High (recommended for stock solutions) | Anhydrous DMSO is the recommended solvent for preparing stock solutions of reactive this compound derivatives to prevent hydrolysis.[5] |
| Dimethylformamide (DMF) | High | High (recommended for stock solutions) | Similar to DMSO, anhydrous DMF is suitable for dissolving reactive forms of the dye. |
| Methanol, Ethanol | Good | Use with caution | While the free acid form is soluble in alcohols, these solvents contain hydroxyl groups that can react with and degrade NHS-esters and other reactive derivatives. It is advisable to use them just before the reaction. |
Experimental Protocol: Determination of this compound Solubility
Given the lack of precise solubility data, the following protocol provides a general method for researchers to determine the solubility of this compound in a solvent of interest. This method is based on the principle of creating a saturated solution and quantifying the dissolved dye concentration via spectrophotometry.
Materials:
-
This compound (lyophilized powder)
-
Solvent of interest (e.g., ultrapure water, PBS, DMSO)
-
Microcentrifuge
-
Spectrophotometer
-
Calibrated micropipettes
-
Vortex mixer
-
Thermomixer or incubator
Methodology:
-
Preparation of a Supersaturated Mixture:
-
Add a pre-weighed excess amount of this compound powder to a known volume of the solvent in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.
-
Vortex the mixture vigorously for 2 minutes to facilitate dissolution.
-
-
Equilibration:
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) with continuous gentle agitation using a thermomixer. This allows the solution to reach equilibrium.
-
-
Separation of Undissolved Dye:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 30 minutes to pellet the undissolved dye particles.
-
-
Preparation of a Diluted Sample for Measurement:
-
Carefully collect a known volume of the supernatant, ensuring that no particulate matter is disturbed.
-
Perform a precise serial dilution of the supernatant with the same solvent to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the diluted supernatant at the maximum absorption wavelength (λmax) of this compound, which is approximately 700 nm.[2]
-
-
Calculation of Solubility:
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration of the diluted sample:
-
A = Absorbance
-
ε = Molar extinction coefficient of this compound (approximately 120,000 M-1cm-1 at 700 nm)
-
c = Concentration (in mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.
-
Convert the molar concentration to g/L using the molecular weight of the specific this compound derivative being used.
-
Visualization of Workflows and Logical Relationships
To aid in experimental design, the following diagrams created using the DOT language visualize the experimental workflow for solubility determination and a decision-making process for solvent selection.
References
Proper Storage and Handling of ATTO 700 Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper storage, handling, and utilization of ATTO 700, a versatile and photostable fluorescent dye. Adherence to these guidelines is crucial for ensuring the integrity and performance of the dye in sensitive applications ranging from single-molecule detection to high-resolution microscopy.
Compound Properties and Storage
This compound is a near-infrared fluorescent dye known for its strong absorption, high photostability, and good water solubility.[1][2] It is a zwitterionic dye, meaning it carries both a positive and a negative charge, resulting in a net neutral charge that minimizes non-specific interactions with biomolecules.[1] Proper storage is paramount to maintain the dye's performance.
Key Storage Recommendations:
-
Temperature: Lyophilized this compound and its derivatives should be stored at -20°C.
-
Light: Protect the dye from light at all times, as it is susceptible to photodegradation.
-
Moisture: Store in a desiccated environment to prevent hydrolysis, especially for reactive forms like NHS esters.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | -20°C | Long-term storage at this temperature preserves the integrity of the lyophilized powder. |
| Light Exposure | Store in the dark; use amber vials or wrap in foil. | This compound is photolabile and can degrade upon prolonged exposure to light. |
| Moisture | Store in a desiccator or with desiccant. | Reactive esters are particularly sensitive to moisture, which can lead to hydrolysis and inactivation. |
| Stock Solution Storage | Aliquot and store at -20°C for up to several weeks. | Avoid repeated freeze-thaw cycles. Protect from light. The stability of stock solutions in organic solvents like DMSO is limited. |
Solubility and Solution Preparation
This compound exhibits good solubility in polar solvents.[3] For labeling reactions, it is crucial to use anhydrous, high-purity solvents to prevent degradation of the reactive dye.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Good | Recommended for preparing stock solutions of reactive this compound derivatives. Use anhydrous grade. |
| Dimethylformamide (DMF) | Good | An alternative to DMSO for preparing stock solutions. Use anhydrous grade. |
| Water | Good | This compound has good water solubility, which is advantageous for labeling biomolecules in aqueous buffers.[1] |
| Ethanol | Soluble | Can be used, but DMSO or DMF are preferred for initial stock solutions of reactive dyes due to their aprotic nature. |
| Methanol | Soluble | Similar to ethanol, it is a viable solvent but less ideal for reactive esters compared to anhydrous DMSO or DMF. |
Protocol for Preparing a 10 mM Stock Solution of this compound NHS Ester:
-
Equilibrate the vial of lyophilized this compound NHS ester to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Use the stock solution immediately for the best results. For storage, aliquot into single-use vials and store at -20°C, protected from light.
Experimental Protocols
The following are detailed methodologies for common applications of this compound, including protein labeling with NHS ester and maleimide (B117702) derivatives.
Amine Labeling using this compound NHS Ester
This protocol is for labeling proteins with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound NHS ester
-
Anhydrous DMSO
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer.[2]
-
Dye Preparation: Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO immediately before use.
-
Labeling Reaction: Add the this compound NHS ester stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1, and the optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the labeled protein.
Caption: Workflow for labeling proteins with this compound NHS ester.
Thiol Labeling using this compound Maleimide
This protocol is for labeling proteins with free sulfhydryl groups (e.g., cysteine residues).
Materials:
-
Protein to be labeled (in a thiol-free buffer, pH 7.0-7.5)
-
This compound maleimide
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.2)
-
(Optional) Reducing agent (e.g., DTT or TCEP)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP. If DTT is used, it must be removed before adding the maleimide.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction: Add the this compound maleimide stock solution to the protein solution. A molar excess of 10-20 fold of dye over protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column as described for the NHS ester labeling.
Application in Signaling Pathway Analysis
This compound is well-suited for studying cellular signaling pathways due to its brightness and photostability, which are advantageous for single-molecule imaging and Förster Resonance Energy Transfer (FRET) studies. For instance, this compound can be used as an acceptor in FRET pairs to study protein-protein interactions, such as receptor dimerization in signaling cascades.
Caption: Ligand-induced receptor dimerization studied by FRET using this compound.
Troubleshooting
Effective troubleshooting is key to successful labeling and imaging experiments with this compound.
Caption: Troubleshooting common issues with this compound labeling.
This guide provides a foundational understanding for the effective use of this compound dyes. For specific applications, further optimization of these protocols may be necessary. Always refer to the manufacturer's specific product information for the most detailed and up-to-date recommendations.
References
ATTO 700: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the fluorescent dye ATTO 700, including its material safety data, physicochemical properties, and detailed protocols for its application in advanced biological research. The information is tailored for professionals in the fields of life sciences and drug development who utilize fluorescence-based techniques.
Material Safety and Handling
This compound and its derivatives are intended for research use only. While a full toxicological profile has not been established, standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and direct skin contact. In case of exposure, follow standard first-aid procedures. The material is not considered flammable. For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.
Physicochemical and Optical Properties
This compound is a high-performance fluorescent dye belonging to the oxazine (B8389632) family. It is characterized by its strong absorption and high fluorescence quantum yield in the near-infrared (NIR) region of the spectrum. Its zwitterionic nature ensures good water solubility and minimal non-specific binding to biological molecules.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 700 nm | [Leica Microsystems][1] |
| Maximum Emission Wavelength (λem) | 719 nm | [Leica Microsystems][1] |
| Molar Extinction Coefficient (εmax) | 1.25 x 10⁵ M⁻¹ cm⁻¹ | [Leica Microsystems][1] |
| Fluorescence Quantum Yield (Φf) | 0.25 | [Leica Microsystems][1] |
| Fluorescence Lifetime (τfl) | 1.6 ns | [Leica Microsystems][1] |
| Molecular Weight (Carboxy) | ~679 g/mol | [Leica Microsystems][1] |
| Solubility | Good in polar solvents | [Leica Microsystems][1] |
Experimental Protocols
This compound is available with various reactive groups for covalent labeling of biomolecules. The most common derivatives are N-hydroxysuccinimide (NHS) esters for labeling primary amines and maleimides for labeling free thiols.
Protein Labeling with this compound NHS Ester
This protocol is a general guideline for labeling proteins with primary amines, such as the ε-amino group of lysine (B10760008) residues.
Materials:
-
This compound NHS ester
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching buffer: 1.5 M hydroxylamine, pH 8.5 (or 1 M Tris, pH 8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 100-200 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction will be the labeled protein.
Protein Labeling with this compound Maleimide (B117702)
This protocol is designed for labeling proteins with free sulfhydryl groups, such as those on cysteine residues.
Materials:
-
This compound maleimide
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Anhydrous DMF or DMSO
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP.
-
Dye Preparation: Prepare a fresh stock solution of this compound maleimide in DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide dye to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate using size-exclusion chromatography as described for NHS ester labeling.
Advanced Applications and Visualizations
This compound is extensively used in advanced fluorescence microscopy techniques due to its high photostability and emission in the NIR spectrum, which minimizes autofluorescence from biological samples.[2]
Experimental Workflow: Labeling and Imaging of Cell Surface Receptors
The following diagram illustrates a typical workflow for labeling a cell surface receptor, such as the Glucagon-Like Peptide-1 Receptor (GLP1R), with this compound for subsequent imaging.[2][3]
References
The Core Principles of Utilizing ATTO Dyes in Advanced Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
ATTO dyes represent a class of fluorescent labels renowned for their exceptional photostability, high fluorescence quantum yields, and broad spectral coverage, making them indispensable tools in modern biological research and drug development. Their unique rigid molecular structure minimizes isomerization, leading to consistent and reliable fluorescence independent of environmental factors. This guide provides a comprehensive overview of the fundamental principles of using ATTO dyes, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their applications.
Key Characteristics and Advantages of ATTO Dyes
ATTO dyes offer several distinct advantages over traditional fluorescent labels:
-
High Photostability: The rigid chromophore structure of ATTO dyes imparts exceptional resistance to photobleaching, enabling long-term imaging experiments and the detection of low-abundance targets.[1][2]
-
Strong Fluorescence and High Quantum Yield: ATTO dyes exhibit intense fluorescence signals due to their high molar extinction coefficients and fluorescence quantum yields, ensuring sensitive detection.[1][2][3]
-
Broad Spectral Range: The ATTO dye series spans the spectrum from ultraviolet to near-infrared, providing a wide selection for multiplexing and compatibility with various excitation sources.[2]
-
Reduced Background and Noise: Many ATTO dyes can be excited by longer wavelengths (beyond 600 nm), which minimizes autofluorescence from biological samples and reduces Rayleigh and Raman scattering, thereby enhancing the signal-to-noise ratio.
-
Environmental Independence: The fluorescence properties of ATTO dyes are largely unaffected by solvent polarity and temperature, ensuring consistent performance across different experimental conditions.[2]
-
Hydrophilicity: Many ATTO dyes possess good water solubility, making them well-suited for labeling biomolecules in aqueous buffers.[2]
Quantitative Data Summary of Common ATTO Dyes
For ease of comparison, the following table summarizes the key photophysical properties of a selection of commonly used ATTO dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Fluorescence Lifetime (ns) |
| ATTO 390 | 390 | 479 | 24,000 | 90 | 5.0 |
| ATTO 425 | 436 | 484 | 45,000 | 90 | 3.6 |
| ATTO 465 | 453 | 508 | 75,000 | 75 | 5.0 |
| ATTO 488 | 501 | 523 | 90,000 | 80 | 4.1 |
| ATTO 532 | 532 | 553 | 115,000 | 90 | 3.8 |
| ATTO 550 | 554 | 576 | 120,000 | 80 | 3.6 |
| ATTO 565 | 563 | 592 | 120,000 | 90 | 4.0 |
| ATTO 590 | 594 | 624 | 120,000 | 80 | 3.7 |
| ATTO 633 | 630 | 651 | 130,000 | 70 | 3.3 |
| ATTO 647N | 646 | 664 | 150,000 | 65 | 3.5 |
| ATTO 655 | 663 | 680 | 125,000 | 30 | 1.8 |
| ATTO 680 | 681 | 698 | 125,000 | 30 | 1.7 |
| ATTO 700 | 700 | 716 | 120,000 | 25 | 1.5 |
Data sourced from ATTO-TEC GmbH product information and may vary slightly depending on the specific conjugate and solvent conditions.
Experimental Protocols
Detailed methodologies for common applications of ATTO dyes are provided below.
Protein Labeling with ATTO NHS-Esters
N-hydroxysuccinimidyl (NHS) esters of ATTO dyes are widely used for labeling primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues.
Materials:
-
Protein solution (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4)
-
ATTO dye NHS-ester, freshly dissolved in anhydrous DMSO or DMF (1 mg/mL)
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Buffer Exchange: Ensure the protein solution is free of amine-containing buffers like Tris. If necessary, perform dialysis or buffer exchange into PBS.
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3) to the protein solution to raise the pH to the optimal range for labeling (pH 8.0-9.0).[4]
-
Dye Addition: While gently stirring, add a 2 to 10-fold molar excess of the reactive ATTO dye solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with elution buffer. The first colored band to elute will be the labeled protein.[4]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the ATTO dye.
Oligonucleotide Labeling for Fluorescence In Situ Hybridization (FISH)
ATTO dyes can be incorporated into oligonucleotide probes for FISH applications, enabling the visualization of specific DNA or RNA sequences within cells or tissues.
Materials:
-
Amine-modified oligonucleotide
-
ATTO dye NHS-ester
-
Labeling and purification reagents as described in the protein labeling protocol.
Procedure: The labeling procedure for amine-modified oligonucleotides is analogous to that of proteins, utilizing the reaction between the NHS-ester and the primary amine. Post-labeling purification is crucial to remove unconjugated dye. For FISH applications, the labeled probe is then used in a standard hybridization protocol. A general FISH workflow is as follows:
-
Sample Preparation: Fix, permeabilize, and pretreat the cells or tissue sections to allow probe access to the target sequence.
-
Probe Hybridization: Apply the ATTO-labeled oligonucleotide probe to the sample and incubate under conditions that promote specific binding to the target DNA or RNA.
-
Washing: Wash the sample to remove unbound and non-specifically bound probes.
-
Counterstaining and Mounting: Stain the nuclei with a counterstain like DAPI and mount the sample for microscopy.
-
Imaging: Visualize the ATTO-labeled probe and counterstain using a fluorescence microscope with appropriate filter sets.
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for studying molecular interactions and conformational changes, and ATTO dyes are excellent candidates for FRET pairs due to their distinct spectral properties.[5]
Principle: FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[5] This energy transfer is highly dependent on the distance between the donor and acceptor (typically 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's excitation spectra.[5]
Experimental Considerations:
-
FRET Pair Selection: Choose an ATTO donor and acceptor pair with significant spectral overlap. For example, ATTO 550 (donor) and ATTO 647N (acceptor) are a commonly used FRET pair.
-
Labeling: Label the molecules of interest with the donor and acceptor ATTO dyes at specific sites.
-
Measurement: Measure the fluorescence emission of both the donor and acceptor. An increase in acceptor emission upon donor excitation and a corresponding decrease in donor emission indicate FRET.
-
Data Analysis: Calculate the FRET efficiency to determine the distance between the labeled molecules.
Visualizing Workflows and Pathways
General Immunofluorescence Workflow
The following diagram illustrates a typical workflow for immunofluorescence staining using an ATTO dye-conjugated secondary antibody.
Caption: A generalized workflow for immunofluorescence experiments.
G-Protein Coupled Receptor (GPCR) Signaling Pathway Visualization
ATTO dyes can be used to study the intricate steps of cell signaling pathways, such as GPCR activation. The diagram below illustrates a simplified GPCR signaling cascade where ATTO dyes could be used to label the ligand, receptor, and G-protein to monitor their interactions.[1]
Caption: Simplified GPCR signaling cascade.
Troubleshooting Common Issues
Even with high-quality reagents, experimental challenges can arise. Here are some common issues and their solutions when working with ATTO dyes.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Weak or No Signal | 1. Suboptimal antibody/probe concentration.2. Inefficient labeling.3. Low target abundance.4. Incorrect filter sets. | 1. Titrate antibody/probe to find the optimal concentration.2. Verify labeling efficiency (DOL); optimize labeling pH and dye-to-protein ratio.3. Consider signal amplification techniques.4. Ensure microscope filters match the ATTO dye's excitation and emission spectra. |
| High Background | 1. Non-specific antibody/probe binding.2. Incomplete removal of unbound dye.3. Autofluorescence of the sample. | 1. Increase blocking time and/or use a different blocking agent.2. Ensure thorough purification after labeling.3. Use an autofluorescence quenching kit or select a red-shifted ATTO dye. |
| Photobleaching | 1. Excessive exposure to excitation light.2. High laser power. | 1. Minimize exposure time and use lower magnification to locate the region of interest.2. Reduce laser power.3. Use an anti-fade mounting medium. |
By understanding the core principles of ATTO dyes and following these guidelines, researchers can effectively leverage their superior properties to achieve high-quality, reproducible results in a wide array of fluorescence-based applications.
References
Methodological & Application
ATTO 700 Protein Labeling Protocol for Antibodies: A Detailed Application Note
This document provides a comprehensive guide for the covalent labeling of antibodies with ATTO 700 NHS ester, a near-infrared fluorescent dye. The protocol is intended for researchers, scientists, and drug development professionals engaged in applications requiring fluorescently tagged antibodies, such as flow cytometry, fluorescence microscopy, and in vivo imaging.
Introduction
This compound is a fluorescent dye characterized by its strong absorption and high photostability in the near-infrared spectrum, with an excitation maximum at 700 nm and an emission maximum at 716 nm.[1] The N-hydroxysuccinimidyl (NHS) ester of this compound is a widely used reagent for conjugating the dye to proteins.[2] This reaction targets primary amines, such as the side chains of lysine (B10760008) residues on antibodies, to form stable amide bonds.[2][3] The optimal pH for this reaction is between 8.0 and 9.0.[2][3][4] Proper control of the dye-to-protein ratio is crucial to achieve optimal fluorescence without compromising the antibody's binding affinity.[2][5]
Materials and Equipment
Reagents
-
Antibody of interest (at a concentration of 2-10 mg/mL in a suitable buffer)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.3-9.0) or 1 M Phosphate Buffer (pH 8.5-9.0)[2]
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[2]
-
(Optional) Quenching solution: 1 M Tris-HCl, pH 8.0
Equipment
-
Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Rotator or shaker
-
Collection tubes
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful labeling of antibodies with this compound.
Table 1: this compound Spectroscopic Properties
| Property | Value | Reference |
| Maximum Absorption (λmax) | 700 nm | [1] |
| Molar Extinction Coefficient (ε) | 125,000 M⁻¹cm⁻¹ | [1] |
| Maximum Emission (λem) | 716 nm | [1] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.41 | [1] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 2 - 10 mg/mL | [2][6] |
| Reaction Buffer pH | 8.0 - 9.0 | [2][4] |
| Molar Ratio of Dye:Antibody | 5:1 to 20:1 (start with 10:1) | [2] |
| Reaction Time | 30 - 60 minutes | [2] |
| Reaction Temperature | Room Temperature | [2] |
Experimental Protocols
Preparation of Solutions
-
Antibody Solution:
-
The antibody should be dissolved in a buffer free of primary amines, such as PBS.[2][4] If the buffer contains Tris or glycine, the antibody must be dialyzed against PBS.[2]
-
The final concentration should be between 2 and 10 mg/mL.[2][6]
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding the Reaction Buffer.[2] For example, add 100 µL of 1 M sodium bicarbonate (pH 9.0) to 900 µL of the antibody solution.[2]
-
-
This compound NHS Ester Stock Solution:
Antibody Labeling Workflow
The following diagram illustrates the key steps in the antibody labeling process.
Labeling Reaction
-
Calculate the required volume of the this compound NHS ester stock solution to achieve the desired molar ratio of dye to antibody. A starting ratio of 10:1 is recommended.[2]
-
Add the calculated volume of the dye stock solution to the pH-adjusted antibody solution while gently vortexing.[2]
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature with continuous rotation or shaking, protected from light.[2][4]
Purification of the Labeled Antibody
The unreacted dye must be removed from the antibody-dye conjugate.[4] Gel filtration is a common method for this purification.
-
Prepare a Sephadex G-25 column according to the manufacturer's instructions.
-
Equilibrate the column with PBS (pH 7.2-7.4).[4]
-
Apply the reaction mixture to the top of the column.[2]
-
Elute the conjugate with PBS. The first colored band to elute is the labeled antibody.[4]
-
Collect the fractions containing the labeled antibody.
Characterization of the Conjugate
The degree of substitution (DOS), or the average number of dye molecules per antibody, is a critical parameter. An optimal DOS for most antibodies is between 2 and 10.[2]
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 700 nm (A₇₀₀).
-
Calculate the concentration of the antibody and the dye using the following equations:
-
Concentration of Antibody (M) = [A₂₈₀ - (A₇₀₀ * CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₇₀₀ is the absorbance at 700 nm.
-
CF₂₈₀ is the correction factor for this compound at 280 nm (0.41).[1]
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Concentration of Dye (M) = A₇₀₀ / ε_dye
-
Where:
-
A₇₀₀ is the absorbance at 700 nm.
-
ε_dye is the molar extinction coefficient of this compound at 700 nm (125,000 M⁻¹cm⁻¹).[1]
-
-
-
-
Calculate the DOS:
-
DOS = Concentration of Dye / Concentration of Antibody
-
Storage of the Labeled Antibody
For short-term storage, the labeled antibody can be kept at 4°C for several months.[4] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[7][8] Always protect the fluorescently labeled antibody from light by storing it in a dark vial or wrapping the vial in foil.[7][9]
Troubleshooting
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conjugation | Buffer contains primary amines (e.g., Tris, glycine). | Dialyze the antibody against an amine-free buffer like PBS before labeling.[2] |
| Hydrolyzed this compound NHS ester. | Prepare the dye stock solution immediately before use.[2][4] | |
| Presence of carrier proteins (e.g., BSA). | Remove carrier proteins using protein A/G purification before labeling.[5] | |
| Low yield after purification | Improper column packing or equilibration. | Ensure the gel filtration column is packed and equilibrated correctly according to the manufacturer's instructions. |
| Protein precipitation. | Equilibrate the column with a suitable buffer before adding the labeled protein.[5] | |
| Reduced antibody activity | Over-labeling (high DOS). | Reduce the molar ratio of dye to antibody in the labeling reaction.[2] |
Reaction Chemistry
The following diagram illustrates the chemical reaction between the this compound NHS ester and a primary amine on the antibody.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. broadpharm.com [broadpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Antibody Storage and Antibody Shelf Life [labome.com]
- 8. sysy.com [sysy.com]
- 9. abcam.cn [abcam.cn]
Application Notes and Protocols for Amine Labeling with ATTO 700 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the efficient labeling of amine-containing molecules, such as proteins, antibodies, and amine-modified oligonucleotides, using ATTO 700 NHS ester. This compound is a near-infrared fluorescent dye known for its strong absorption, high photostability, and good water solubility.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and selective reaction with primary amines to form stable covalent amide bonds.[1]
Key Features of this compound NHS Ester
-
High Molar Extinction Coefficient: Ensures strong light absorption.
-
Good Fluorescence Quantum Yield: Provides bright fluorescent signal.[2][3]
-
Excellent Photostability and Thermal Stability: Allows for demanding applications like single-molecule detection and super-resolution microscopy.[1][3]
-
Near-Infrared Emission: Minimizes autofluorescence from biological samples.
-
Zwitterionic and Electrically Neutral: Reduces non-specific interactions.[1][2]
Quantitative Data
The optical and physical properties of this compound NHS ester are summarized in the table below for easy reference.
| Property | Value | Reference |
| Maximum Absorption (λabs) | 700 nm | [2] |
| Maximum Emission (λem) | 716 nm | [2] |
| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (ηfl) | 25% | [2] |
| Fluorescence Lifetime (τfl) | 1.6 ns | [2] |
| Molecular Weight (NHS-ester) | 837 g/mol | [2][4] |
| Correction Factor (CF280) | 0.41 | [2] |
Experimental Protocols
Preparation of Stock Solutions
a. This compound NHS Ester Stock Solution (10 mM)
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve a 10 mM concentration.[1][5]
-
Vortex the vial until the dye is completely dissolved.
-
This stock solution should be used promptly. For short-term storage, it can be kept at -20°C for up to two weeks, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles.[1]
b. Protein Solution (2-10 mg/mL)
-
Dissolve the protein (e.g., antibody) in a suitable amine-free buffer. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-9.0.[1][5][6] Phosphate-buffered saline (PBS) can also be used, with the pH adjusted to the optimal range.[5]
-
The protein concentration should ideally be between 2 and 10 mg/mL for optimal labeling efficiency.[1]
-
Ensure the protein solution is free of amine-containing substances like Tris, glycine, or ammonium (B1175870) ions, as these will compete with the labeling reaction.[5][7] If necessary, dialyze the protein against the labeling buffer before use. The presence of low concentrations of sodium azide (B81097) (<3 mM) will not interfere with the reaction.[5]
Amine Labeling Reaction
The following protocol is a general guideline and may require optimization for specific proteins.
-
Determine Molar Ratio: A starting molar ratio of 10:1 (dye:protein) is recommended.[1] This ratio may be optimized by testing ratios such as 5:1, 15:1, and 20:1 to achieve the desired degree of labeling.[1]
-
Reaction Setup: While gently vortexing, add the calculated volume of the 10 mM this compound NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[1] Gentle stirring or rotation during this time can improve labeling efficiency.
Purification of the Labeled Conjugate
It is crucial to remove any unreacted dye from the labeled protein. Gel filtration chromatography is a common and effective method.
-
Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[1][5] Equilibrate the column with an appropriate buffer, such as PBS at pH 7.2-7.4.[1]
-
Sample Loading: Apply the reaction mixture to the top of the equilibrated column.
-
Elution: Elute the conjugate with the equilibration buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.
-
Fraction Collection: Collect the fractions containing the labeled protein. The protein-containing fractions can be identified by their color and by measuring the absorbance at 280 nm.
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter. An optimal DOL for antibodies is typically between 2 and 10.[1][7]
-
Spectrophotometric Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of this compound, which is approximately 700 nm (Amax).
-
Calculation: The DOL can be calculated using the following formula:
Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein
Dye Concentration (M) = Amax / εdye
DOL = Dye Concentration / Protein Concentration
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at 700 nm.
-
CF280 is the correction factor for the dye's absorbance at 280 nm (0.41 for this compound).[2]
-
εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
εdye is the molar extinction coefficient of this compound at 700 nm (120,000 M⁻¹cm⁻¹).[4]
-
Visualizations
Caption: Experimental workflow for amine labeling with this compound NHS ester.
References
Application Notes and Protocols for ATTO 700 Maleimide Conjugation to Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ATTO 700 maleimide (B117702) in labeling thiol-containing molecules, such as proteins and peptides. This document includes the chemical properties of the dye, detailed experimental protocols for conjugation, and methods for determining the degree of labeling.
Introduction
This compound is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1] The maleimide functional group readily and selectively reacts with free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins, to form a stable thioether bond.[2][3][4] This specific conjugation chemistry, proceeding via a Michael addition reaction, is highly efficient under mild, near-neutral pH conditions, making it a valuable tool in bioconjugation for various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.[5][6][7]
Quantitative Data Summary
A summary of the key quantitative data for this compound maleimide is presented in the table below. This information is crucial for experimental design and data analysis.
| Parameter | Value | Reference |
| Molecular Weight (MW) | 971 g/mol | |
| Excitation Maximum (λabs) | 700 nm | |
| Emission Maximum (λfl) | 716 nm | |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 0.25 | |
| Fluorescence Lifetime (τfl) | 1.6 ns | |
| Correction Factor at 260 nm (CF260) | 0.26 | |
| Correction Factor at 280 nm (CF280) | 0.41 |
Chemical Reaction Mechanism
The conjugation of this compound maleimide to a thiol group proceeds through a Michael addition reaction. The nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, resulting in the formation of a stable covalent thioether linkage.[5]
Caption: Thiol-Maleimide Conjugation Reaction.
Experimental Workflow
The general workflow for labeling proteins with this compound maleimide involves protein preparation, an optional reduction step to free up thiol groups, the labeling reaction itself, and purification of the final conjugate.
Caption: Experimental Workflow for Thiol Labeling.
Detailed Experimental Protocols
Materials
-
This compound maleimide
-
Protein or other thiol-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer at pH 7.0-7.5. Ensure the buffer is free of thiols.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
(Optional) Quenching reagent: Glutathione (B108866) or β-mercaptoethanol
-
Purification column: Sephadex G-25 or equivalent gel filtration column
-
UV-Vis Spectrophotometer
Protocol for Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation:
-
Dissolve the protein to be labeled in the reaction buffer to a final concentration of 50-100 µM (approximately 1-10 mg/mL).[8]
-
If the buffer contains any thiol-containing substances, they must be removed by dialysis or buffer exchange.
-
To prevent re-oxidation of thiols, it is advisable to degas the buffer by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.[8][9]
-
-
(Optional) Reduction of Disulfide Bonds:
-
For proteins with disulfide bonds that need to be labeled, a reduction step is necessary.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[8] Incubate for 20-30 minutes at room temperature.[9] TCEP is recommended as it does not need to be removed before adding the maleimide.
-
If DTT is used, it must be removed by dialysis or a desalting column prior to adding the dye, as it will compete for the maleimide.
-
-
Preparation of this compound Maleimide Stock Solution:
-
Allow the vial of this compound maleimide to warm to room temperature before opening.
-
Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO immediately before use.[9]
-
Protect the stock solution from light. While stock solutions in anhydrous DMSO can be stored at -20°C for a short period, freshly prepared solutions are recommended as maleimides can hydrolyze in the presence of moisture.[9][10]
-
-
Labeling Reaction:
-
While gently stirring, add the this compound maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of dye to protein is a common starting point, but the optimal ratio should be determined empirically.[9][11]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[12] The reaction should be carried out in the dark to prevent photobleaching of the dye.
-
-
(Optional) Quenching the Reaction:
-
To stop the labeling reaction, an excess of a low molecular weight thiol, such as glutathione or β-mercaptoethanol, can be added to react with any unreacted maleimide.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and any quenching reagents.
-
Gel filtration chromatography using a Sephadex G-25 column is a common and effective method.[10] Equilibrate the column with a suitable storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and elute with the storage buffer. The first colored band to elute is the labeled protein conjugate. A slower-moving colored band corresponds to the free dye.
-
Alternatively, extensive dialysis at 4°C can be used for purification.
-
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined using UV-Vis spectrophotometry.[13][14]
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of this compound, which is 700 nm (A700).
-
-
Calculate Concentrations:
-
The concentration of the dye is calculated using the Beer-Lambert law: [Dye] (M) = A700 / (ε_dye × path length) where ε_dye is the molar extinction coefficient of this compound (120,000 M⁻¹cm⁻¹).
-
The protein concentration is calculated after correcting for the dye's absorbance at 280 nm: A_protein = A280 - (A700 × CF280) where CF280 is the correction factor for this compound at 280 nm (0.41). [Protein] (M) = A_protein / (ε_protein × path length) where ε_protein is the molar extinction coefficient of the specific protein at 280 nm.
-
-
Calculate DOL:
-
The DOL is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]
-
An optimal DOL is typically between 2 and 10 for antibodies, but this can vary depending on the protein and the application.[15] A DOL that is too high can lead to fluorescence quenching and may affect the protein's biological activity, while a low DOL will result in a weak signal.[13][14]
Storage and Handling
-
This compound Maleimide (lyophilized powder): Store at -20°C and protect from light and moisture.
-
Stock Solutions: Prepare fresh in anhydrous DMSO. If short-term storage is necessary, store at -20°C, protected from light and moisture.[9]
-
Protein Conjugates: Store under conditions suitable for the unlabeled protein. For storage at 4°C, a preservative like sodium azide (B81097) can be added. For long-term storage, aliquot the conjugate and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light.[10][11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Inefficient reduction of disulfides- Oxidation of thiols- Hydrolysis of maleimide dye- Insufficient molar excess of dye | - Increase concentration or incubation time of reducing agent.- Use degassed buffers and an inert atmosphere.- Prepare fresh dye stock solution.- Increase the molar ratio of dye to protein. |
| High DOL / Precipitation | - Excessive molar ratio of dye- Protein aggregation | - Decrease the molar ratio of dye to protein.- Optimize buffer conditions (e.g., pH, ionic strength). |
| Poor Separation of Conjugate and Free Dye | - Inappropriate purification method | - Use a longer gel filtration column or a different resin.- Consider alternative purification methods like HPLC. |
References
- 1. This compound maleimide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. bachem.com [bachem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. biotium.com [biotium.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for In Vitro Labeling of DNA and RNA with ATTO 700
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 700 is a fluorescent dye belonging to the oxazine (B8389632) family, known for its exceptional photostability and brightness in the near-infrared (NIR) region of the spectrum.[1] These characteristics make it an ideal candidate for labeling nucleic acids for a variety of in vitro applications, including Fluorescence In Situ Hybridization (FISH), microarrays, and single-molecule detection.[1] Its fluorescence is efficiently excited in the 670-715 nm range and it exhibits a strong absorption, high fluorescence quantum yield, and good water solubility.[2][3] this compound is a zwitterionic dye, meaning it carries both a positive and a negative charge, resulting in a neutral net charge after coupling to a substrate.[3] This property can be advantageous in minimizing non-specific interactions with other biomolecules.
This document provides detailed protocols for the in vitro labeling of DNA and RNA with this compound, along with methods for purification and quantification of the labeled nucleic acids.
Spectral Properties and Quantitative Data
A summary of the key spectral and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | 700 nm | [4] |
| Emission Maximum (λem) | 719 nm | [4] |
| Molar Extinction Coefficient (ε) at λex | 120,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.25 | [3] |
| Fluorescence Lifetime (τ) | 1.6 ns | [5] |
| Correction Factor (CF₂₆₀) for DNA | 0.26 | [5] |
| Correction Factor (CF₂₈₀) for Protein | 0.41 | [5] |
Experimental Workflows
Labeling Strategies for DNA and RNA
The choice of labeling strategy depends on the nature of the nucleic acid and the desired position of the label. Two common methods for labeling DNA and RNA with this compound are through the use of an NHS-ester or a maleimide (B117702) derivative of the dye.
General Experimental Workflow
The overall process for labeling, purifying, and quantifying this compound-labeled nucleic acids is outlined below.
Experimental Protocols
Protocol 1: Labeling of Amine-Modified DNA/RNA with this compound NHS-Ester
This protocol is suitable for labeling oligonucleotides or longer DNA/RNA molecules that have been synthesized with or enzymatically modified to contain a primary amine group.[6][7]
Materials:
-
Amine-modified DNA or RNA
-
This compound NHS-ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Bicarbonate buffer, pH 8.3-9.0[8]
-
Nuclease-free water
-
Purification supplies (see Protocol 3)
Procedure:
-
Prepare the Nucleic Acid: Dissolve the amine-modified DNA or RNA in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL. Ensure the solution is free of any amine-containing buffers like Tris.[8]
-
Prepare the this compound NHS-Ester Stock Solution: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8]
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound NHS-ester stock solution to the nucleic acid solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7] In many cases, the reaction is complete within 5-10 minutes.[8]
-
Purification: Proceed immediately to purification of the labeled nucleic acid to remove unconjugated dye (see Protocol 3).
Protocol 2: Labeling of Thiol-Modified DNA/RNA with this compound Maleimide
This protocol is designed for nucleic acids that have been modified to contain a thiol group.[9]
Materials:
-
Thiol-modified DNA or RNA
-
This compound maleimide
-
Anhydrous DMF or DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.0-7.5[8]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds
-
Nuclease-free water
-
Purification supplies (see Protocol 3)
Procedure:
-
Prepare the Nucleic Acid: Dissolve the thiol-modified DNA or RNA in PBS buffer (pH 7.0-7.5) to a concentration of 1-5 mg/mL.[10]
-
(Optional) Reduction of Disulfides: If the thiol groups may be oxidized to disulfides, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.[10]
-
Prepare the this compound Maleimide Stock Solution: Immediately before use, dissolve the this compound maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[11]
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound maleimide stock solution to the nucleic acid solution.[9]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9][10]
-
Purification: Purify the labeled nucleic acid to remove unreacted dye (see Protocol 3).
Protocol 3: Purification of Labeled Nucleic Acids
Unconjugated this compound dye must be removed from the labeled nucleic acid to prevent interference in downstream applications. Common purification methods include ethanol (B145695)/isopropanol precipitation and High-Performance Liquid Chromatography (HPLC).
3.1 Ethanol/Isopropanol Precipitation
This method is quick and effective for removing the bulk of unconjugated dye and salts.[12][13]
Materials:
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold) or Isopropanol
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Add Salt: To the labeling reaction mixture, add 1/10th volume of 3 M Sodium Acetate.
-
Precipitate: Add 2.5-3 volumes of ice-cold 100% ethanol or 0.6-0.7 volumes of isopropanol.[13] Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge: Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
-
Wash: Carefully decant the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge Again: Centrifuge at high speed for 5-15 minutes at 4°C.[13]
-
Dry: Carefully remove all of the ethanol and air-dry the pellet. Do not over-dry.
-
Resuspend: Resuspend the labeled nucleic acid pellet in a desired volume of nuclease-free water or buffer.
3.2 High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC provides a high-resolution purification method to separate labeled nucleic acids from unlabeled ones and free dye.[4][14]
Materials:
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase column[14]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
Acetonitrile
Procedure:
-
Sample Preparation: Dilute the labeling reaction mixture in Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated C8 or C18 column.
-
Gradient Elution: Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[14] The exact gradient will depend on the length and modification of the oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm (for nucleic acid) and 700 nm (for this compound).
-
Fraction Collection: Collect the peak corresponding to the dual-labeled product.
-
Drying: Lyophilize the collected fraction to remove the mobile phase.
-
Resuspend: Resuspend the purified, labeled nucleic acid in nuclease-free water or a suitable buffer.
Protocol 4: Quantification and Degree of Labeling (DOL) Calculation
The concentration of the nucleic acid and the degree of labeling (DOL) can be determined using a spectrophotometer.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified, labeled nucleic acid at 260 nm (A₂₆₀) and 700 nm (A₇₀₀).
-
Calculate Nucleic Acid Concentration:
-
Corrected A₂₆₀ = A₂₆₀ - (A₇₀₀ x CF₂₆₀)
-
Where CF₂₆₀ for this compound is 0.26.[5]
-
-
Concentration of DNA (µg/mL) ≈ Corrected A₂₆₀ x 50
-
Concentration of RNA (µg/mL) ≈ Corrected A₂₆₀ x 40
-
-
Calculate Dye Concentration:
-
Concentration of this compound (M) = A₇₀₀ / ε₇₀₀
-
Where ε₇₀₀ for this compound is 120,000 M⁻¹cm⁻¹.[4]
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = (Molar concentration of dye) / (Molar concentration of nucleic acid)
-
Applications
This compound-labeled DNA and RNA probes are well-suited for a range of applications.
Fluorescence In Situ Hybridization (FISH)
This compound's NIR emission minimizes autofluorescence from cellular components, making it an excellent choice for FISH.[1]
General FISH Protocol Outline:
-
Probe Preparation: Prepare this compound-labeled DNA or RNA probes as described above.
-
Sample Preparation: Fix and permeabilize cells or tissue sections on a slide.
-
Hybridization: Apply the labeled probe in a hybridization buffer to the sample. Denature the probe and target DNA, then incubate overnight to allow for hybridization.[15][16]
-
Washing: Wash the slide to remove unbound probe.
-
Counterstaining: Stain the nuclei with a counterstain like DAPI.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for this compound and the counterstain.
Microarrays
The high photostability of this compound is advantageous for microarray experiments, which often require long scan times.
General Microarray Protocol Outline:
-
Probe Preparation: Synthesize and label cDNA or cRNA with this compound.
-
Hybridization: Hybridize the labeled probe to the microarray slide.
-
Washing: Wash the slide to remove non-specifically bound probe.
-
Scanning: Scan the microarray slide using a scanner with a laser and emission filter appropriate for this compound.
-
Data Analysis: Analyze the fluorescence intensity of each spot to determine the relative abundance of the target nucleic acid.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Labeling Efficiency | Inactive dye (hydrolyzed NHS-ester or maleimide) | Prepare fresh dye stock solution immediately before use. Store stock solutions properly at -20°C, protected from light and moisture. | [17] |
| Incorrect buffer pH for labeling reaction | For NHS-ester labeling, ensure the pH is between 8.3 and 9.0. For maleimide labeling, the pH should be between 7.0 and 7.5. | [8][9] | |
| Presence of interfering substances in the nucleic acid sample (e.g., amine-containing buffers for NHS-ester labeling) | Purify the nucleic acid sample before labeling to remove any interfering substances. | [8] | |
| Low Fluorescence Signal | Low degree of labeling | Optimize the dye-to-nucleic acid molar ratio in the labeling reaction. | |
| Quenching of the dye | Ensure complete removal of any quenching agents. Note that guanine (B1146940) can quench this compound fluorescence. | [3] | |
| High Background in FISH/Microarray | Incomplete removal of unbound probe | Optimize the washing steps after hybridization with more stringent conditions (higher temperature, lower salt concentration). | |
| Non-specific binding of the probe | Include blocking agents (e.g., Cot-1 DNA for FISH) in the hybridization buffer. | [18] |
Conclusion
This compound is a versatile and robust fluorescent dye for the in vitro labeling of DNA and RNA. Its favorable spectral properties, high photostability, and good water solubility make it an excellent choice for demanding applications such as FISH and microarrays. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can confidently generate high-quality, brightly fluorescent nucleic acid probes for their specific research needs.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. This compound BioReagent, suitable for fluorescence, ≥90.0% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 14. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 15. Generation of Inexpensive, Highly Labeled Probes for Fluorescence In Situ Hybridization (FISH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
Effective Labeling of Oligonucleotides with ATTO 700: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective labeling of oligonucleotides with the fluorescent dye ATTO 700. These guidelines are intended to assist researchers in achieving high-quality, reproducible results for various applications, including fluorescence in situ hybridization (FISH), single-molecule detection, and other advanced molecular biology techniques.
Introduction to this compound
This compound is a high-performance fluorescent label belonging to a new generation of dyes. It is characterized by its strong absorption in the red region of the visible spectrum, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4] As a zwitterionic and hydrophilic dye, this compound is well-suited for labeling biomolecules in aqueous solutions.[3][4] Its fluorescence is efficiently excited in the 670-715 nm range, making it a suitable alternative for dyes like Cy5.5 and IRD 700.[1][5] A key feature of this compound is that its fluorescence can be quenched by electron donors such as guanine, a property that can be leveraged in specific probe designs.[1][5]
The most common method for labeling oligonucleotides with this compound is through the use of an N-hydroxysuccinimide (NHS) ester derivative.[6] This reactive group readily couples with primary amino groups introduced onto the oligonucleotide, forming a stable amide bond.[7]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and recommended parameters for labeling reactions.
Table 1: Optical and Physical Properties of this compound
| Property | Value | Reference |
| Maximum Absorption (λabs) | 700 nm | [1][8] |
| Maximum Emission (λem) | 719 nm | [1] |
| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | [1][8] |
| Fluorescence Quantum Yield (η) | 25% | [8] |
| Fluorescence Lifetime (τ) | 1.5 - 1.6 ns | [1][8] |
| Correction Factor (CF₂₆₀) for DNA | 0.26 | [8] |
| Molecular Weight (NHS Ester) | ~837 g/mol | [8] |
Table 2: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommendation | Reference |
| Oligonucleotide Modification | 5' or 3' Primary Amine (e.g., Amino-Modifier C6) | [2][9] |
| This compound Derivative | N-hydroxysuccinimide (NHS) ester | [6] |
| Molar Ratio (Dye:Oligo) | 5:1 to 20:1 (start with 10:1) | [1] |
| Reaction Buffer | 0.1 - 0.2 M Sodium Bicarbonate or Sodium Carbonate/Bicarbonate | [2][7] |
| Reaction pH | 8.3 - 9.0 | [2][7] |
| Solvent for Dye | Anhydrous Dimethyl Sulfoxide (DMSO) | [6] |
| Reaction Time | 2 hours to overnight | |
| Reaction Temperature | Room Temperature (~25°C) |
Experimental Protocols
Protocol for Labeling Amino-Modified Oligonucleotides with this compound NHS Ester
This protocol describes the post-synthesis conjugation of this compound NHS ester to an oligonucleotide modified with a primary amine.
Materials:
-
Amino-modified oligonucleotide
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Bicarbonate buffer, pH 9.0
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the 0.2 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Prepare the this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. It is critical to minimize moisture exposure as NHS esters are susceptible to hydrolysis.[2]
-
Perform the Labeling Reaction: a. Add the appropriate volume of the this compound NHS ester stock solution to the oligonucleotide solution to achieve the desired molar ratio (a 10:1 dye-to-oligo molar ratio is a good starting point).[1] b. Vortex the reaction mixture gently. c. Incubate the reaction for at least 2 hours at room temperature, protected from light. For convenience, the reaction can be left overnight.
-
Purify the Labeled Oligonucleotide: Proceed to one of the purification protocols outlined in section 3.2.
Purification of this compound-Labeled Oligonucleotides
Purification is a critical step to remove unconjugated dye and unlabeled oligonucleotides.[1]
Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides, providing excellent resolution.[8]
Materials:
-
C18 reverse-phase HPLC column
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Buffer B: Acetonitrile
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Equilibrate the C18 column with a low percentage of Buffer B in Buffer A.
-
Dilute the labeling reaction mixture with Buffer A and inject it onto the column.
-
Elute the products using a linear gradient of increasing Buffer B concentration.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and 700 nm (for this compound). The labeled oligonucleotide will absorb at both wavelengths.
-
Collect the fractions corresponding to the dual-absorbing peak.
-
Lyophilize or evaporate the solvent from the collected fractions to obtain the purified, labeled oligonucleotide.
This method is useful for removing the majority of the free dye.
Materials:
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
Procedure:
-
To the labeling reaction mixture, add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with ice-cold 70% ethanol and centrifuge again for 15 minutes.
-
Remove the supernatant and air-dry the pellet to remove any residual ethanol.
-
Resuspend the purified labeled oligonucleotide in a suitable buffer or nuclease-free water.
Application Example: Fluorescence In Situ Hybridization (FISH)
This compound-labeled oligonucleotides are excellent probes for FISH applications due to their brightness and photostability.[4]
Experimental Workflow for FISH
The following diagram illustrates a general workflow for a FISH experiment using an this compound-labeled oligonucleotide probe.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Generation of Inexpensive, Highly Labeled Probes for Fluorescence In Situ Hybridization (FISH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology-and-cytogenetic-products.com [oncology-and-cytogenetic-products.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. download.arb-home.de [download.arb-home.de]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
ATTO 700 Phalloidin: Application Notes and Protocols for Staining Actin Filaments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 700 phalloidin (B8060827) is a high-performance fluorescent probe meticulously designed for the visualization of filamentous actin (F-actin) in fixed cells and tissues. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, exhibits a high affinity and specificity for F-actin, effectively preventing its depolymerization.[1] When conjugated to the far-red fluorescent dye this compound, it provides a powerful tool for high-resolution imaging of the actin cytoskeleton with minimal background interference.
This compound is a new-generation fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[2][3] These properties make this compound phalloidin an ideal choice for demanding applications such as confocal microscopy, super-resolution microscopy, and multiplex imaging experiments. Its emission in the far-red spectrum minimizes autofluorescence from biological samples, leading to an enhanced signal-to-noise ratio.
This document provides detailed protocols for using this compound phalloidin to stain F-actin in various sample types, along with technical data and troubleshooting guidelines to ensure optimal results.
Product Information
Properties of this compound Phalloidin
This compound phalloidin is a conjugate of the phalloidin peptide and the this compound fluorescent dye. The key characteristics of the this compound dye are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 700 nm | [3] |
| Emission Maximum (λem) | 716 nm | [3] |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.25 | [3] |
| Molecular Weight | ~2238 g/mol | [3] |
Comparison with Other Common Far-Red Fluorescent Phalloidin Conjugates
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | 700 | 716 | 120,000 | 0.25 |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 |
| Cy5 | 649 | 670 | 250,000 | 0.27 |
Note: The photostability of a fluorophore can be influenced by various factors, including the mounting medium, laser power, and the local chemical environment. While ATTO dyes are generally known for their high photostability, it is recommended to use an anti-fade mounting medium for prolonged imaging sessions.
Experimental Protocols
Preparation of Stock and Working Solutions
a. Stock Solution (10 µM):
This compound phalloidin is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the contents of one vial (e.g., 10 nmol) in 1 ml of high-quality, anhydrous methanol (B129727) or dimethylformamide (DMF). Mix well by vortexing until the powder is completely dissolved.
b. Storage of Stock Solution:
Store the stock solution at -20°C, protected from light. When stored properly, the methanolic stock solution is stable for at least one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
c. Staining (Working) Solution:
Prepare the staining solution fresh for each experiment by diluting the stock solution in a buffered saline solution such as Phosphate-Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA). A typical final concentration for staining is between 1:20 and 1:1000 dilution of the stock solution (e.g., 5-50 nM). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Staining Protocol for Adherent Cells
This protocol is suitable for cells grown on coverslips or in culture dishes.
a. Fixation:
-
Wash the cells twice with pre-warmed (37°C) PBS.
-
Fix the cells with 3.7% methanol-free formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
b. Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
c. Staining:
-
Incubate the cells with the this compound phalloidin working solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
d. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation: ~680-710 nm; Emission: ~710-750 nm).
Staining Protocol for Suspension Cells
a. Cell Preparation:
-
Harvest the cells by centrifugation (e.g., 5 minutes at 300 x g).
-
Wash the cell pellet once with PBS and resuspend in PBS.
b. Fixation and Permeabilization:
-
Fix the cells by adding an equal volume of 7.4% methanol-free formaldehyde in PBS to the cell suspension (final concentration 3.7%) and incubate for 10-15 minutes at room temperature.
-
Centrifuge the cells and wash the pellet twice with PBS.
-
Permeabilize the cells by resuspending the pellet in 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
c. Staining:
-
Centrifuge the cells and wash the pellet twice with PBS.
-
Resuspend the cell pellet in the this compound phalloidin working solution and incubate for 30-60 minutes at room temperature, protected from light.
-
Centrifuge the cells and wash the pellet three times with PBS.
d. Analysis:
-
Resuspend the final cell pellet in PBS for analysis by flow cytometry or resuspend in a small volume of PBS and mount on a microscope slide for fluorescence microscopy.
Staining Protocol for Paraffin-Embedded Tissue Sections
a. Deparaffinization and Rehydration:
-
Immerse the slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (B145695) for 3 minutes each.
-
Rinse the slides in distilled water.
b. Permeabilization:
-
Incubate the slides in 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the slides three times with PBS for 5 minutes each.
c. Staining:
-
Incubate the sections with the this compound phalloidin working solution in a humidified chamber for 1-2 hours at room temperature, protected from light.
-
Wash the slides three times with PBS for 5 minutes each.
d. Mounting and Imaging:
-
Mount the coverslips onto the slides using an anti-fade mounting medium.
-
Image the stained tissue sections using a fluorescence microscope with appropriate filter sets.
Visualizations
Experimental Workflow for Staining Adherent Cells
Caption: Workflow for staining F-actin in adherent cells with this compound phalloidin.
Binding Mechanism of Phalloidin to F-Actin
Caption: Phalloidin binds at the interface of adjacent actin monomers in an F-actin filament.
Signaling Pathway: Rho GTPase Regulation of the Actin Cytoskeleton
Caption: Simplified Rho GTPase signaling pathway regulating actin cytoskeleton dynamics.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak staining | Insufficient permeabilization. | Increase Triton X-100 concentration to 0.5% or extend permeabilization time. |
| Phalloidin conjugate concentration too low. | Increase the concentration of this compound phalloidin in the working solution. | |
| Inadequate fixation. | Ensure the use of methanol-free formaldehyde. Methanol can disrupt actin filaments. | |
| High background staining | Phalloidin conjugate concentration too high. | Decrease the concentration of this compound phalloidin in the working solution. |
| Insufficient washing. | Increase the number and duration of washing steps after staining. | |
| Non-specific binding. | Add 1% BSA to the staining buffer. | |
| Photobleaching | High laser power or prolonged exposure. | Reduce laser power and/or exposure time. Use an anti-fade mounting medium. |
| Unstable mounting medium. | Use a freshly prepared, high-quality anti-fade mounting medium. |
Conclusion
This compound phalloidin is a superior probe for visualizing F-actin in a wide range of cell and tissue samples. Its exceptional brightness, photostability, and far-red emission make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and information provided in this document are intended to serve as a comprehensive guide to assist researchers in obtaining high-quality, reproducible results in their actin cytoskeleton imaging studies.
References
Application Notes and Protocols for Live-Cell Imaging with ATTO 700
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 700 is a fluorescent dye belonging to the oxazine (B8389632) family, characterized by its near-infrared excitation and emission spectra.[1][2] This dye exhibits strong absorption, high photostability, and good water solubility, making it a valuable tool for a range of fluorescence-based applications, including live-cell imaging and super-resolution microscopy.[3] Its zwitterionic nature minimizes non-specific binding to cellular surfaces, contributing to a high signal-to-noise ratio.[3] This document provides detailed protocols for utilizing this compound in live-cell imaging, with a focus on labeling cell surface proteins using SNAP-tag® and HaloTag® technologies.
Properties of this compound
A summary of the key photophysical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~700 nm | [4] |
| Emission Maximum (λem) | ~716 nm | [4] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.25 | [1] |
| Fluorescence Lifetime (τ) | ~1.6 ns | [1] |
Key Experiments and Methodologies
This compound has been successfully employed in advanced live-cell imaging experiments, particularly for studying the localization and trafficking of cell surface proteins like G-protein coupled receptors (GPCRs).[1] A primary application involves the use of this compound derivatives, such as BG-ATTO 700 and CA-ATTO 700, to specifically label SNAP-tagged and Halo-tagged fusion proteins, respectively, on the surface of living cells.[1][5]
Experimental Workflow: Labeling and Imaging of SNAP/Halo-Tagged Surface Proteins
The general workflow for labeling and imaging live cells expressing SNAP-tag or Halo-tag fusion proteins with this compound is depicted below. This process involves cell preparation, labeling with the this compound substrate, washing, and subsequent imaging.
References
- 1. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Labels: 700 nm - 750 nm | Products | Leica Microsystems [leica-microsystems.com]
- 3. This compound Peg(4)-DBCO, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
Setting Up STED Microscopy with ATTO 700 Fluorophore: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing the ATTO 700 fluorophore in Stimulated Emission Depletion (STED) microscopy. This compound, a red-emitting fluorescent dye, offers excellent photostability and brightness, making it a compelling choice for super-resolution imaging applications. These protocols and notes are designed to enable researchers to effectively set up their STED experiments and acquire high-quality super-resolution data.
Introduction to STED Microscopy and the this compound Fluorophore
Stimulated Emission Depletion (STED) microscopy is a super-resolution fluorescence microscopy technique that overcomes the diffraction limit of light.[1] This is achieved by selectively deactivating fluorophores at the periphery of the excitation focus using a second, donut-shaped laser beam known as the STED or depletion laser.[2][3] This process effectively narrows the point spread function, resulting in a significant improvement in image resolution, often achieving resolutions of 20-50 nm in biological samples.[4][5]
This compound is a fluorescent dye that is well-suited for STED microscopy due to its photophysical properties. It exhibits strong absorption and a high fluorescence quantum yield.[3] Its excitation and emission spectra are in the far-red region of the spectrum, which can help to reduce background fluorescence in biological samples. The recommended depletion wavelength for this compound is in the range of 750-780 nm, which is readily available on many commercial STED systems.[6]
Photophysical Properties of this compound
A thorough understanding of the fluorophore's characteristics is crucial for successful STED imaging. The key photophysical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~700 nm | [6][7] |
| Emission Maximum (λem) | ~716 nm | [6][7] |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | 0.25 | [6] |
| Recommended STED Depletion Wavelength | 775 nm | [6][8] |
Experimental Protocols
Antibody Conjugation with this compound NHS Ester
This protocol describes the labeling of primary or secondary antibodies with this compound NHS ester.
Materials:
-
Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Separate the labeled antibody from the unconjugated dye using a purification column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~700 nm.
Immunofluorescence Staining for STED Microscopy
This protocol provides a general guideline for immunofluorescence staining of cultured cells. Optimization may be required for specific cell types and targets.
Materials:
-
Cells grown on #1.5 thickness glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody
-
This compound-conjugated secondary antibody
-
Mounting medium with a refractive index of ~1.52
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding sites with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto a microscope slide using a mounting medium with a refractive index matching the immersion oil of the STED microscope objective. Allow the mounting medium to cure as per the manufacturer's instructions.
STED Microscope Setup and Imaging Parameters
The following table provides recommended starting parameters for STED imaging with this compound. These parameters should be optimized for the specific instrument and sample.
| Parameter | Recommended Setting | Notes |
| Excitation Laser | 680-700 nm | Adjust laser power to obtain a good signal-to-noise ratio while minimizing photobleaching. |
| STED Depletion Laser | 775 nm | Start with a low laser power (e.g., 10-15% of maximum) and gradually increase to achieve the desired resolution.[6] |
| Detection Window | 710-750 nm | Optimize the detection window to collect the maximum fluorescence from this compound while minimizing background. |
| Pixel Size | 20-30 nm | A smaller pixel size is required to adequately sample the super-resolved image. |
| Dwell Time | 10-100 µs | Adjust based on the brightness of the sample and the desired signal-to-noise ratio. |
Data Presentation and Visualization
Quantitative Data Summary
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Depletion Wavelength (nm) | Achievable Resolution (nm) | Photostability |
| This compound | ~700 | ~716 | 775 | ~30-100[4][6] | High |
| ATTO 647N | ~647 | ~669 | 775 | ~30-50[9] | Very High |
| Alexa Fluor 594 | ~590 | ~617 | 775 | ~40-70[8] | High |
Diagrams and Workflows
Caption: Principle of STED microscopy.
Caption: Immunofluorescence workflow for STED.
Conclusion
This compound is a robust and reliable fluorophore for STED microscopy, offering high photostability and brightness in the far-red spectral range. By following the detailed protocols and optimizing the imaging parameters outlined in this application note, researchers can successfully implement this compound in their STED experiments to achieve super-resolution images of their biological samples. This will enable deeper insights into cellular structures and molecular interactions, advancing research in various fields, including cell biology and drug development.
References
- 1. Photobleaching in STED nanoscopy and its dependence on the photon flux applied for reversible silencing of the fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. What is the resolution of a STED microscope? [abberior.rocks]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. nif.hms.harvard.edu [nif.hms.harvard.edu]
Practical Guide to dSTORM Imaging Using ATTO 700
Application Note & Protocol
Introduction
Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is a super-resolution imaging technique that enables visualization of cellular structures at the nanoscale, overcoming the diffraction limit of light microscopy.[1] This method relies on the stochastic photoswitching of individual fluorophores, allowing for their precise localization and the reconstruction of a high-resolution image.[1][2] ATTO 700, a carbocyanine dye, is a fluorescent probe well-suited for dSTORM imaging due to its favorable photophysical properties in the near-infrared spectrum, which minimizes phototoxicity and background autofluorescence.[3] This guide provides a detailed protocol for performing dSTORM imaging using this compound, aimed at researchers, scientists, and drug development professionals.
Principle of dSTORM
The core principle of dSTORM involves inducing most fluorophores into a stable, non-fluorescent dark state, while a sparse, random subset of individual fluorophores is transiently switched back to a fluorescent "on" state.[4] By capturing thousands of image frames, each containing a different set of activated fluorophores, the precise center of each molecule's emission can be determined with high precision.[5] A super-resolved image is then reconstructed by plotting the coordinates of all localized molecules.[6]
The photoswitching of carbocyanine dyes like this compound in dSTORM is typically achieved by using an imaging buffer containing a thiol, such as β-mercaptoethylamine (MEA).[3][7] The thiol facilitates the transition of the dye into a long-lived dark state. The spontaneous or low-level UV-light-induced return to the fluorescent state allows for the sequential imaging of individual molecules.[4]
Photophysical Properties of this compound
A comprehensive understanding of the photophysical properties of the chosen fluorophore is crucial for successful dSTORM experiments. Key parameters for this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 700 nm | [3] |
| Emission Maximum (λem) | 716 nm | [3] |
| Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | [3] |
| Imaging Buffer Component | 10mM MEA/OS | [3] |
Table 1: Photophysical Properties of this compound. OS refers to an oxygen scavenging system.
Experimental Protocol
This protocol outlines the key steps for preparing biological samples labeled with this compound for dSTORM imaging.
I. Sample Preparation
Successful dSTORM imaging begins with meticulous sample preparation to ensure optimal labeling density and structural preservation.
1. Coverslip Preparation:
-
Use high-precision #1.5 (170 µm) glass coverslips.
-
Thoroughly clean coverslips to remove fluorescent impurities. This can be done by sonication in ethanol, followed by rinsing with Milli-Q water.
2. Cell Seeding:
-
Plate cells on the cleaned coverslips at a density that will result in a sub-confluent monolayer at the time of fixation. This allows for clear imaging of individual cells.
3. Fixation:
-
A common starting point for fixation is 3-4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
For improved structural preservation, a mixture of 2-4% PFA and 0.1-0.2% glutaraldehyde (B144438) can be used.
-
After fixation, quench any remaining aldehyde groups with a 50 mM ammonium (B1175870) chloride solution in PBS for 10 minutes.
-
Wash the samples three times with PBS.
4. Permeabilization (for intracellular targets):
-
To allow antibodies to access intracellular epitopes, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash the samples three times with PBS.
5. Blocking:
-
Incubate the samples in a blocking buffer to reduce non-specific antibody binding. A common blocking buffer is 3-5% bovine serum albumin (BSA) in PBS. Block for at least 1 hour at room temperature.
6. Immunostaining:
-
Dilute the primary antibody specific to the target of interest in the blocking buffer. The optimal antibody concentration needs to be determined empirically but is often higher than for conventional fluorescence microscopy to achieve a high labeling density.
-
Incubate the samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the samples three times with PBS containing 0.1% Tween 20.
-
Dilute the secondary antibody conjugated to this compound in the blocking buffer. Protect the antibody from light.
-
Incubate the samples with the secondary antibody for 1 hour at room temperature in the dark.
-
Wash the samples extensively with PBS containing 0.1% Tween 20, followed by three final washes with PBS.
7. Post-fixation:
-
To immobilize the antibody-dye conjugates, perform a post-fixation step with 2-4% PFA in PBS for 10 minutes.
-
Wash the samples three times with PBS.
II. dSTORM Imaging
1. Imaging Buffer Preparation: The dSTORM imaging buffer is critical for inducing photoswitching. A commonly used buffer composition is:
-
Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
-
GLOX Solution: 14 mg glucose oxidase and 50 µL of a 17 mg/mL catalase solution in 200 µL of Buffer A. Centrifuge to remove any precipitate.
-
MEA Solution: 1 M β-mercaptoethylamine in 0.25 N HCl.
Final Imaging Buffer (prepare fresh before imaging): To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution. Gently mix.
2. Microscope Setup:
-
Use a microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination to minimize background fluorescence.
-
A high-power laser (e.g., 640-670 nm) is required to drive the this compound molecules into the dark state.
-
A low-power UV laser (e.g., 405 nm) can be used to facilitate the return of fluorophores to the fluorescent state, if necessary.
-
An electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCM-OS) camera is necessary for detecting the single-molecule fluorescence signals.
3. Image Acquisition:
-
Mount the coverslip with the prepared sample onto the microscope.
-
Replace the PBS with the freshly prepared dSTORM imaging buffer.
-
Illuminate the sample with the high-power red laser. This will initially cause a bright burst of fluorescence, which will then rapidly decay as the majority of the this compound molecules enter the dark state.
-
Adjust the laser power and camera exposure time (typically 10-50 ms) to achieve a sparse distribution of single-molecule blinking events in each frame.[5]
-
Acquire a long series of images (typically 10,000 to 100,000 frames) to capture a sufficient number of localization events for a high-quality reconstruction.
Data Analysis and Visualization
The raw data from a dSTORM experiment is a stack of thousands of images. This data needs to be processed to generate the final super-resolved image.
1. Single-Molecule Localization:
-
Specialized software (e.g., rapidSTORM, ThunderSTORM, or commercial packages) is used to identify and fit the point spread function (PSF) of each individual blinking event with a 2D Gaussian function.[6] This determines the precise x and y coordinates of each molecule.
2. Image Reconstruction:
-
The list of localized coordinates is used to generate a super-resolution image. Each localization is typically rendered as a Gaussian spot with a standard deviation corresponding to the localization precision.
3. Quantitative Analysis:
-
The localization data can be further analyzed to extract quantitative information, such as the number and size of protein clusters, their density, and spatial distribution.[8] Cluster analysis algorithms can identify and characterize nanoscale organization of the labeled molecules.[9]
Visualizations
dSTORM Experimental Workflow
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. microscopyu.com [microscopyu.com]
- 4. MyScope [myscope.training]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Direct Stochastic Optical Reconstruction Microscopy (dSTORM) | Basicmedical Key [basicmedicalkey.com]
- 7. STORM Microscopy (Stochastic Optical Reconstruction Microscopy) | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. akjournals.com [akjournals.com]
- 9. biorxiv.org [biorxiv.org]
Selecting FRET Pairs with ATTO 700 as an Acceptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for selecting suitable Förster Resonance Energy Transfer (FRET) donor fluorophores for use with ATTO 700 as the acceptor. It includes comprehensive data on recommended FRET pairs, detailed experimental protocols for biomolecule labeling and FRET measurements, and illustrative case studies.
Introduction to FRET and this compound
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions, conformational changes, and enzymatic activities.
This compound is a fluorescent dye with spectral properties that make it an excellent FRET acceptor in the near-infrared (NIR) region.[1][2] Its key features include:
-
Strong Absorption: High extinction coefficient ensures efficient light absorption.[2][3]
-
Good Photostability: Resistance to photobleaching allows for longer or more intense illumination.[3]
-
NIR Emission: Emission in the near-infrared spectrum minimizes background fluorescence from biological samples.[4]
These characteristics make this compound a valuable tool for a wide range of FRET-based assays in biological research and drug development.
Selecting a Suitable Donor for this compound
The selection of an appropriate donor fluorophore is critical for a successful FRET experiment. The primary consideration is the spectral overlap between the donor's emission spectrum and the acceptor's (this compound) excitation spectrum.[1] A larger spectral overlap integral (J(λ)) results in a larger Förster radius (R₀), which is the distance at which FRET efficiency is 50%.[5]
Recommended FRET Donors for this compound
Several fluorophores are well-suited as FRET donors for this compound. The following tables summarize their key spectral properties and the calculated Förster radius for each pair with this compound.
Table 1: Spectral Properties of Recommended Donor Fluorophores
| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| ATTO 655 | 663 | 684 | 125,000 | 0.30 |
| ATTO 680 | 680 | 700 | 125,000 | 0.30 |
| Alexa Fluor 680 | 679 | 702 | 184,000 | 0.36 |
| Cy5.5 | 675 | 694 | 250,000 | 0.28 |
| JF₆₄₆ | 646 | 664 | 150,000 | 0.54 |
| SiR-d12 | 652 | 674 | 100,000 | 0.45 |
Table 2: FRET Pair Characteristics with this compound as Acceptor
| Donor Fluorophore | Förster Radius (R₀) with this compound (Å) |
| ATTO 655 | 65 |
| ATTO 680 | 69 |
| Alexa Fluor 680 | 70 |
| Cy5.5 | 68 |
| JF₆₄₆ | 71 |
| SiR-d12 | 73[4] |
Note: Förster radii are calculated based on a refractive index of 1.4 and an orientation factor (κ²) of 2/3. Actual R₀ values may vary depending on the specific experimental conditions and the nature of the labeled biomolecules.
Logical Workflow for FRET Pair Selection
The choice of the optimal FRET pair depends on the specific application and available instrumentation. The following diagram illustrates a logical workflow for selecting a suitable donor for this compound.
Caption: Logical workflow for selecting a FRET donor for this compound.
Experimental Protocols
This section provides detailed protocols for labeling biomolecules with donor and acceptor fluorophores and for performing FRET measurements.
Labeling of Proteins with ATTO Dyes
The following protocols describe the labeling of proteins with ATTO NHS-esters (for primary amines) and ATTO maleimides (for free thiols).
3.1.1. Protein Labeling with ATTO NHS-ester
Caption: Experimental workflow for protein labeling with ATTO NHS-ester.
Protocol Details:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a concentration of 1-10 mg/mL.
-
Adjust the pH of the protein solution to 8.0-9.0 using a 1 M sodium bicarbonate solution.
-
-
Dye Preparation:
-
Immediately before use, dissolve the ATTO NHS-ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved ATTO NHS-ester to the protein solution. A typical starting molar ratio of dye to protein is 5:1 to 10:1.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
3.1.2. Protein Labeling with ATTO Maleimide (B117702)
Caption: Experimental workflow for protein labeling with ATTO maleimide.
Protocol Details:
-
Protein Preparation:
-
Dissolve the protein containing a free thiol group in a buffer at pH 7.0-7.5 (e.g., PBS).
-
If labeling of cysteines involved in disulfide bonds is desired, reduce the protein with a reducing agent like TCEP or DTT, followed by removal of the reducing agent.
-
-
Dye Preparation:
-
Dissolve the ATTO maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved ATTO maleimide to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
-
Characterization:
-
Determine the DOL as described for NHS-ester labeling.
-
FRET Measurement Protocols
Two common methods for measuring FRET are sensitized emission and acceptor photobleaching.
3.2.1. Sensitized Emission FRET
This method involves exciting the donor and measuring the emission from the acceptor.[6][7]
Caption: Workflow for sensitized emission FRET measurement.
Protocol Details:
-
Sample Preparation: Prepare three samples: one with the donor-labeled biomolecule, one with the acceptor-labeled biomolecule, and one with both.
-
Image Acquisition: For each sample, acquire images using three different filter combinations:
-
Donor excitation and donor emission (I_DD).
-
Donor excitation and acceptor emission (I_DA).
-
Acceptor excitation and acceptor emission (I_AA).
-
-
Correction for Crosstalk:
-
Use the single-labeled samples to determine the amount of donor fluorescence that bleeds into the acceptor channel and the amount of direct excitation of the acceptor by the donor excitation wavelength.
-
-
FRET Efficiency Calculation:
-
Apply a correction algorithm to the raw FRET data to calculate the true FRET efficiency. Several established algorithms are available for this purpose.[8]
-
3.2.2. Acceptor Photobleaching FRET
This method measures the increase in donor fluorescence after the acceptor has been photobleached.[9][10]
Caption: Workflow for acceptor photobleaching FRET measurement.
Protocol Details:
-
Pre-bleach Imaging: Acquire an image of the donor fluorescence in the FRET sample.
-
Acceptor Photobleaching: Use a high-intensity laser focused on the region of interest to selectively photobleach the this compound acceptor. Monitor the acceptor fluorescence to ensure complete bleaching.
-
Post-bleach Imaging: Acquire another image of the donor fluorescence from the same region.
-
FRET Efficiency Calculation: The FRET efficiency (E) is calculated using the following formula: E = 1 - (I_pre / I_post) where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.
Case Study: Monitoring Protein-Protein Interactions
A study by Müller et al. (2022) successfully utilized this compound as a FRET acceptor to study protein-protein interactions at the single-molecule level.[4] In this study, a SNAP-tag protein was labeled with a donor fluorophore (SiR-d12), and a Halo-tag protein was labeled with this compound. The interaction between the two proteins brought the donor and acceptor into close proximity, resulting in efficient FRET. The researchers were able to quantify the FRET efficiency and determine the distance between the labeled sites on the interacting proteins.[4] This study highlights the utility of this compound in dynamic cellular studies.
Conclusion
This compound is a versatile and robust FRET acceptor suitable for a wide range of biological applications. By carefully selecting a compatible donor fluorophore and following the detailed protocols provided in this document, researchers can effectively utilize FRET to investigate molecular interactions and dynamics with high sensitivity and precision. The provided data tables and workflows serve as a comprehensive resource for designing and executing successful FRET experiments with this compound.
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. app.fluorofinder.com [app.fluorofinder.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Forster radius? | AAT Bioquest [aatbio.com]
- 6. Imaging protein interactions by FRET microscopy: FRET measurements by sensitized emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitised Emission | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 8. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging protein interactions by FRET microscopy: FRET measurements by acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdc-berlin.de [mdc-berlin.de]
ATTO 700: Applications in Flow Cytometry Analysis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 700 is a fluorescent dye belonging to the oxazine (B8389632) family, characterized by its strong absorption and emission in the near-infrared (NIR) region of the spectrum. Its exceptional photostability, high fluorescence quantum yield, and good water solubility make it an excellent candidate for various fluorescence-based applications, including flow cytometry.[1] This document provides detailed application notes and protocols for the utilization of this compound-conjugated antibodies in flow cytometry analysis, aimed at researchers, scientists, and drug development professionals.
This compound is optimally excited by the red laser (typically 633 nm or 640 nm) commonly found on most flow cytometers.[2][3] Its emission maximum is around 719 nm, which allows for its inclusion in multicolor flow cytometry panels with minimal spectral overlap with fluorochromes excited by other lasers (e.g., violet, blue, and yellow-green).[2][3]
Key Features and Advantages of this compound in Flow Cytometry
-
Bright Signal: this compound exhibits a high extinction coefficient and a good quantum yield, resulting in bright fluorescent signals and improved detection of both low- and high-abundance antigens.
-
Photostability: Like other ATTO dyes, this compound demonstrates remarkable resistance to photobleaching, ensuring signal stability during prolonged exposure to laser light, which is particularly beneficial for sorting applications.
-
Low Spectral Overlap: Its emission in the far-red region minimizes spectral overlap with many commonly used fluorochromes, simplifying panel design and reducing the complexity of compensation.
-
Suitability for Multicolor Panels: The distinct spectral properties of this compound make it a valuable addition to complex multicolor immunophenotyping and intracellular signaling studies.
Spectral and Physicochemical Properties
A summary of the key spectral and physicochemical properties of this compound is provided in the table below. For comparison, data for Alexa Fluor 700, a spectrally similar dye, is also included.
| Property | This compound | Alexa Fluor 700 |
| Excitation Maximum (nm) | ~700[2][4] | ~702[3] |
| Emission Maximum (nm) | ~719[2][4] | ~723[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~120,000[2][4] | ~192,000[3] |
| Quantum Yield | ~0.25[2][4] | ~0.25 |
| Molecular Weight ( g/mol ) | ~874[2][4] | Not specified |
| Recommended Laser Line | Red (633-640 nm)[2] | Red (633-640 nm)[3] |
| Common Filter | 695/40 BP or similar | 730/45 BP or similar[3] |
Application 1: Multicolor Immunophenotyping
This compound-conjugated antibodies are highly suitable for multicolor immunophenotyping studies, enabling the identification and characterization of complex cell populations. Its minimal spectral overlap into detectors for fluorochromes excited by violet, blue, and yellow-green lasers simplifies panel design and compensation.
Experimental Protocol: 12-Color Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides an example of a 12-color panel for the immunophenotyping of major lymphocyte and myeloid subsets in human PBMCs, incorporating an this compound-conjugated antibody.
Materials:
-
Cryopreserved or freshly isolated human PBMCs
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see table below)
-
Viability Dye (e.g., a fixable viability dye with emission in a channel not occupied by other fluorochromes)
-
Fixation/Permeabilization Buffer (if performing intracellular staining)
-
Flow Cytometer with appropriate laser and filter configuration
Antibody Panel:
| Marker | Fluorochrome | Laser |
| CD45 | Pacific Blue | Violet |
| CD3 | BV570 | Violet |
| CD19 | PE-Cy7 | Yellow-Green |
| CD4 | PE | Yellow-Green |
| CD8 | FITC | Blue |
| CD45RA | This compound | Red |
| CCR4 | APC | Red |
| TCR-γδ | APC-Fire750 | Red |
| CD127 | BV785 | Violet |
| CD25 | BV650 | Violet |
| CD154 | BV711 | Violet |
| Viability Dye | e.g., Zombie NIR™ | Red |
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs or isolate fresh PBMCs using density gradient centrifugation. Wash the cells with PBS and perform a cell count. Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10⁷ cells/mL.
-
Fc Receptor Blocking: Add Fc receptor blocking reagent to the cell suspension and incubate for 10 minutes at room temperature.
-
Viability Staining: Add the fixable viability dye to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Surface Marker Staining: Add the cocktail of fluorochrome-conjugated antibodies for surface markers, including the this compound-conjugated antibody, to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Fixation (Optional): If the cells are not to be analyzed immediately, resuspend the cell pellet in a suitable fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature. Wash the cells once with Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer. Ensure that single-stain controls for each fluorochrome are prepared for compensation.
Experimental Workflow
Application 2: Analysis of Intracellular Signaling Pathways
This compound-conjugated antibodies can also be employed for the detection of intracellular proteins, including phosphorylated signaling molecules, to study cellular signaling pathways. This "phospho-flow" technique allows for the simultaneous analysis of signaling states in different cell populations within a heterogeneous sample.
Experimental Protocol: Analysis of ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in response to a stimulant in a human cell line, using an this compound-conjugated anti-p-ERK1/2 antibody.
Materials:
-
Human cell line (e.g., Jurkat T cells)
-
Cell culture medium
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Fixation Buffer (e.g., 1.5% formaldehyde (B43269) in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
This compound-conjugated anti-p-ERK1/2 antibody
-
Flow Cytometry Staining Buffer
-
Flow Cytometer
Procedure:
-
Cell Culture and Stimulation: Culture the cell line under standard conditions. Prior to the experiment, starve the cells of serum for a few hours if necessary. Stimulate the cells with the appropriate concentration of the stimulant (e.g., PMA at 100 ng/mL) for the desired time (e.g., 15 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding pre-warmed Fixation Buffer directly to the cell suspension. Incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the fixed cells and discard the supernatant. Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Intracellular Staining: Resuspend the permeabilized cells in Flow Cytometry Staining Buffer containing the this compound-conjugated anti-p-ERK1/2 antibody. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.
Signaling Pathway Diagram: MAPK/ERK Pathway
The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) signaling pathway, highlighting the point of detection using an this compound-conjugated antibody.
Conclusion
This compound is a versatile and robust fluorochrome for flow cytometry, offering bright signals, excellent photostability, and minimal spectral overlap with other commonly used dyes. These characteristics make it an ideal choice for both complex multicolor immunophenotyping and sensitive intracellular signaling analysis. The protocols provided in this document serve as a starting point for the successful integration of this compound-conjugated reagents into a wide range of flow cytometry applications. As with any flow cytometry experiment, optimization of antibody titers and instrument settings is recommended to achieve the best results.
References
Application Notes and Protocols for Determining the Degree of Labeling (DOL) of ATTO 700 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of the degree of labeling (DOL) is a critical quality control step in the development and application of fluorescently labeled biomolecules, such as antibodies and other proteins. The DOL, defined as the average number of dye molecules conjugated to a single protein molecule, significantly influences the conjugate's performance in various assays.[1] An optimal DOL ensures a bright fluorescent signal without causing detrimental effects like self-quenching or compromised biological activity of the protein.[2] For antibody conjugates, a DOL between 2 and 10 is often considered ideal.[2]
This document provides a detailed protocol for calculating the DOL of biomolecules conjugated with ATTO 700, a bright and photostable near-infrared fluorescent dye.[3][4] The method described herein is based on spectrophotometry, a widely accessible and reliable technique.[1]
Principle of the Method
The calculation of the DOL for this compound conjugates relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.[5] By measuring the absorbance of the purified conjugate at two specific wavelengths, we can determine the concentrations of both the protein and the this compound dye within the sample.
The two key wavelengths are:
-
280 nm: The wavelength at which most proteins exhibit maximum absorbance due to the presence of aromatic amino acids (tryptophan and tyrosine).[5][6]
-
700 nm: The maximum absorbance wavelength (λmax) of the this compound dye.[7][8]
A critical consideration is that the this compound dye also absorbs light at 280 nm.[9] To accurately determine the protein concentration, this contribution from the dye must be subtracted from the total absorbance at 280 nm. This is achieved by using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[1][2]
Key Spectroscopic Data for this compound
Accurate DOL calculation requires precise values for the molar extinction coefficient and the correction factor of the this compound dye.
| Parameter | Value | Reference |
| Maximum Absorbance Wavelength (λmax) | 700 nm | [7][8] |
| Molar Extinction Coefficient (ε_dye) at λmax | 120,000 M⁻¹cm⁻¹ | [3][9] |
| Correction Factor (CF₂₈₀) | 0.41 | [7][9][10][11] |
Experimental Protocol
This protocol outlines the steps to determine the DOL of an this compound-labeled protein conjugate.
Materials:
-
Purified this compound-protein conjugate
-
Buffer used for purification (e.g., PBS)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (with a 1 cm path length)
Procedure:
-
Purification of the Conjugate: It is essential to remove all unconjugated this compound dye from the labeling reaction mixture.[2] This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[1][2] Collect the fractions containing the labeled protein.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the measurement wavelengths to 280 nm and 700 nm.
-
Blank Measurement: Fill a quartz cuvette with the buffer used for the final purification of the conjugate. Place the cuvette in the spectrophotometer and zero the absorbance at both 280 nm and 700 nm.
-
Sample Measurement:
-
Carefully transfer the purified this compound-protein conjugate solution to a clean quartz cuvette.
-
Ensure there are no air bubbles in the light path.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 700 nm (A₇₀₀).
-
Note: If the absorbance reading at 700 nm is above 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.5).[2] Record the dilution factor for use in the calculations.
-
Calculation of the Degree of Labeling (DOL)
The following equations are used to calculate the DOL.
Step 1: Calculate the molar concentration of the this compound dye (C_dye).
C_dye (M) = A₇₀₀ / (ε_dye * path length)
-
A₇₀₀: Absorbance of the conjugate at 700 nm.
-
ε_dye: Molar extinction coefficient of this compound (120,000 M⁻¹cm⁻¹).[3][9]
-
path length: The path length of the cuvette (typically 1 cm).
Step 2: Calculate the corrected absorbance of the protein at 280 nm (A_prot).
A_prot = A₂₈₀ - (A₇₀₀ * CF₂₈₀)
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₇₀₀: Absorbance of the conjugate at 700 nm.
-
CF₂₈₀: Correction factor for this compound at 280 nm (0.41).[7][9][10][11]
Step 3: Calculate the molar concentration of the protein (C_prot).
C_prot (M) = A_prot / (ε_prot * path length)
-
A_prot: Corrected absorbance of the protein at 280 nm.
-
ε_prot: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to the protein being used. For a typical IgG antibody, the ε_prot is approximately 210,000 M⁻¹cm⁻¹.[2]
-
path length: The path length of the cuvette (typically 1 cm).
Step 4: Calculate the Degree of Labeling (DOL).
DOL = C_dye / C_prot
This value represents the average number of this compound molecules per protein molecule.
Note on Dilution: If the sample was diluted, remember to multiply the calculated concentrations (C_dye and C_prot) by the dilution factor before calculating the final DOL.
Experimental Workflow Diagram
Caption: Workflow for determining the Degree of Labeling (DOL).
Conclusion
The spectrophotometric method detailed in this application note provides a reliable and straightforward approach for determining the DOL of this compound conjugates. Accurate DOL calculation is fundamental for ensuring the quality and consistency of labeled biomolecules, which is paramount for reproducible and meaningful results in research, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. genelink.com [genelink.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
Purifying ATTO 700-Conjugated Proteins: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the purification of proteins conjugated with the near-infrared fluorescent dye ATTO 700. Proper purification is a critical step following the labeling reaction to remove unconjugated dye, which can otherwise lead to high background signals, inaccurate quantification of the degree of labeling, and potential interference in downstream applications. This guide covers the most common and effective purification methods: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Tangential Flow Filtration (TFF).
Introduction to this compound and Protein Conjugation
This compound is a fluorescent label characterized by its strong absorption and high photostability in the near-infrared spectrum, making it an excellent choice for a variety of applications, including single-molecule detection and high-resolution microscopy.[1] The this compound NHS-ester is a widely used derivative that efficiently reacts with primary amines on proteins, such as the side chains of lysine (B10760008) residues, to form stable covalent amide bonds.[1] The optimal pH for this reaction is typically between 8.0 and 9.0.[2]
Following the conjugation reaction, the resulting mixture contains the desired this compound-protein conjugate, unconjugated (free) this compound dye, and the unconjugated protein. The removal of the free dye is paramount for the success of subsequent experiments.
Comparison of Purification Methods
The selection of a suitable purification method depends on several factors, including the physicochemical properties of the target protein, the scale of the purification, and the required level of purity. The following table summarizes the key performance indicators for the most common purification techniques.
| Purification Method | Protein Recovery (%) | Unconjugated Dye Removal (%) | Final Purity (%) | Typical Processing Time | Key Advantages |
| Size Exclusion Chromatography (SEC) | 85 - 95 | > 99 | > 98 | 1 - 2 hours | Mild conditions, preserves protein activity, effective for aggregate removal.[3] |
| Ion Exchange Chromatography (IEX) | 70 - 90 | > 99 | > 99 | 2 - 4 hours | High resolution, separates based on charge, can remove other protein impurities.[3] |
| Tangential Flow Filtration (TFF) | > 90 | > 95 | > 95 | < 1 - 2 hours | Fast, scalable, and efficient for concentration and buffer exchange.[4][5] |
Note: The data presented in this table is illustrative and may vary depending on the specific protein, initial purity, and experimental conditions.[3]
Experimental Workflows and Protocols
The overall process of generating a purified this compound-conjugated protein involves the initial labeling reaction followed by a purification step.
References
Optimal Buffer Conditions for ATTO 700 Labeling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for achieving optimal labeling of proteins, antibodies, and other biomolecules with ATTO 700 NHS ester. The key to a successful conjugation reaction lies in maintaining the proper buffer conditions to maximize labeling efficiency while minimizing the hydrolysis of the reactive dye.
Introduction to this compound NHS Ester Labeling
This compound is a fluorescent dye belonging to a new generation of labels characterized by strong absorption and high photostability.[1][2] The N-hydroxysuccinimidyl (NHS) ester of this compound is a widely used derivative for covalently attaching the dye to primary amine groups (-NH₂) present on biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins.[3][4] The reaction forms a stable amide bond.
The efficiency of this labeling reaction is highly dependent on the pH of the reaction buffer. The primary amine on the target molecule must be in a deprotonated, nucleophilic state to react with the NHS ester.[5] However, the NHS ester is also susceptible to hydrolysis, which increases with pH.[4][5] Therefore, a precise pH range is crucial for optimal results.
Optimal Buffer Conditions
Successful labeling with this compound NHS ester requires careful consideration of the buffer composition, pH, and the absence of interfering substances.
Recommended Buffers and pH
The optimal pH for the reaction between this compound NHS ester and primary amines is between 8.0 and 9.0, with a more specific range of pH 8.3 to 8.5 being widely recommended for achieving the best balance between amine reactivity and NHS ester stability.[4][5][6][7][8][9]
Recommended Buffers:
-
0.1 M Sodium Bicarbonate: A commonly used and effective buffer for NHS ester reactions.[5][6][7]
-
0.1 M Sodium Phosphate: An alternative buffer that provides good pH control in the optimal range.[3][5][6][7]
-
50 mM Borate: Another suitable buffer for maintaining a stable alkaline pH.[5]
-
0.1 M HEPES: Can be used as a non-interfering buffer in the recommended pH range.[5]
Substances to Avoid in the Labeling Buffer
It is critical to use a buffer that is free of primary amines, as these will compete with the target molecule for reaction with the this compound NHS ester, leading to significantly reduced labeling efficiency.[5][10][11]
Substances to Avoid:
-
Amine-containing buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) must be avoided.[5][9][11]
-
Ammonium (B1175870) salts: Ammonium sulfate (B86663) and ammonium acetate, often used in protein precipitation, must be removed prior to labeling.[3][11]
-
Sodium Azide: While low concentrations (<3 mM) may not significantly interfere, it is best to remove it as it can react with the NHS ester.[3][4]
If the biomolecule of interest is in a buffer containing any of these substances, a buffer exchange step, such as dialysis or gel filtration, is necessary before initiating the labeling reaction.[3][12]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful this compound labeling reactions.
Table 1: Optimal Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester stability.[4][5][6][7][8][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (1-4 hours), while 4°C reactions can proceed overnight.[6][13] |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Optimization may be required depending on the reactivity of the biomolecule.[6][9][13] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[3][9][12] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | This is a starting point and should be optimized for the specific application to achieve the desired degree of labeling.[3][9] |
Table 2: this compound Spectroscopic Properties
| Property | Value |
| Absorption Maximum (λabs) | 700 nm[2][14] |
| Emission Maximum (λem) | 716 nm[2][14] |
| Molar Extinction Coefficient (εmax) | 1.25 x 10⁵ M⁻¹cm⁻¹[2][14] |
| Fluorescence Quantum Yield (Φf) | 0.25[15] |
Experimental Protocols
General Workflow for this compound Labeling
The following diagram illustrates the general workflow for labeling a protein with this compound NHS ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fluidic.com [fluidic.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. interchim.fr [interchim.fr]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. stressmarq.com [stressmarq.com]
ATTO 700 Azide Derivatives for Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 700 is a fluorescent label belonging to a new generation of dyes designed for high-sensitivity applications in the life sciences, such as the labeling of proteins, DNA, and RNA.[1] This near-infrared (NIR) dye is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and thermal stability.[1][2] As a zwitterionic and hydrophilic molecule, this compound minimizes non-specific binding and is well-suited for single-molecule detection and super-resolution microscopy.[3][4] The azide (B81097) modification of this compound makes it a powerful tool for "click chemistry," a class of highly efficient and specific bioorthogonal reactions.[5]
This compound azide can be conjugated to molecules containing alkyne groups through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne (B158145) derivatives like DBCO or BCN.[6][7] These reactions are highly selective and can be performed in aqueous buffers, making them ideal for labeling complex biological samples.[5] This document provides the key photophysical properties of this compound, detailed protocols for its use in click chemistry, and diagrams illustrating the workflow and reaction mechanisms.
Photophysical and Chemical Properties
The optical and physical properties of this compound azide are summarized below. These characteristics make it an excellent choice for fluorescence-based research, particularly in the NIR spectrum where cellular autofluorescence is reduced.[2]
| Property | Value | References |
| Excitation Maximum (λex) | 700 nm | [1][8] |
| Emission Maximum (λem) | 716 - 719 nm | [1][6][8][9] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [1][9] |
| Fluorescence Quantum Yield (ηfl) | 25% | [1][4][9] |
| Fluorescence Lifetime (τfl) | 1.6 ns | [1][4][9] |
| Molecular Weight (Mw) | 880 g/mol | [1] |
| Correction Factor (CF260) | 0.26 | [1][9] |
| Correction Factor (CF280) | 0.41 | [1][9] |
| Solubility | Good in polar solvents/water | [3] |
| Storage | -20°C, protected from light | [1] |
Click Chemistry: An Overview
Click chemistry describes a class of reactions that are rapid, versatile, and highly specific.[5] For bioconjugation, the reaction between an azide (like this compound azide) and an alkyne is particularly powerful because these functional groups are absent in most biological systems, ensuring the reaction is bioorthogonal.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. aatbio.com [aatbio.com]
- 4. stressmarq.com [stressmarq.com]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Azide | 荧光染料 | MCE [medchemexpress.cn]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
Troubleshooting & Optimization
ATTO 700 Labeling Efficiency Technical Support Center
Welcome to the technical support center for troubleshooting low ATTO 700 labeling efficiency. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the conjugation of this compound NHS ester to proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound NHS ester and why is it critical?
The optimal pH for reacting this compound N-hydroxysuccinimidyl (NHS) ester with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins) is between 8.0 and 9.0, with a pH of 8.3 often being a good compromise.[1] This pH range is critical for a successful conjugation reaction. Below pH 8.0, the primary amines on the protein are predominantly protonated (-NH₃⁺), rendering them unreactive towards the NHS ester.[2][3] Conversely, at a pH above 9.0, the rate of hydrolysis of the NHS ester increases significantly, where the dye reacts with water instead of the protein.[1][4] This competing hydrolysis reaction reduces the amount of active dye available for labeling, thus lowering the efficiency.[1]
Q2: Which buffers are recommended for the labeling reaction, and which should be avoided?
It is crucial to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), will compete with the protein's primary amines for reaction with the this compound NHS ester, which can drastically reduce labeling efficiency.[1][5] If your protein is in a buffer containing primary amines, a buffer exchange step is necessary prior to labeling.[1]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS) adjusted to pH 8.0-8.5[6]
-
0.1 M Sodium Phosphate (pH 8.0-8.5)
-
HEPES or Borate buffers adjusted to the optimal pH range[1]
Buffers to Avoid:
-
Tris-based buffers (e.g., TBS)[1]
-
Glycine-containing buffers[1]
-
Buffers with any other primary amine-containing additives
Q3: My protein is in a Tris or glycine buffer. How can I prepare it for labeling?
If your protein is in an incompatible buffer, you must perform a buffer exchange to an appropriate amine-free buffer before initiating the labeling reaction.[1] Common methods for buffer exchange include:
-
Dialysis: Dialyze the protein solution against a 1000-fold volume of the desired amine-free labeling buffer (e.g., PBS, pH 7.4) at 4°C for at least 4 hours. It is recommended to change the dialysis buffer and repeat the dialysis for another 4 hours or overnight to ensure complete removal of the interfering substances.[2]
-
Gel Filtration/Desalting Columns: Use a pre-packed gel filtration or desalting column (e.g., Sephadex G-25) to rapidly exchange the buffer.[6]
-
Spin Concentrators: For smaller sample volumes, spin concentrators can be used to concentrate the protein and then re-dilute it in the appropriate labeling buffer. This process can be repeated several times to ensure a thorough buffer exchange.
Q4: How should I properly store and handle the this compound NHS ester to ensure its reactivity?
This compound NHS ester is highly sensitive to moisture and should be handled with care to prevent hydrolysis, which renders it non-reactive.
-
Storage: Store the lyophilized dye at -20°C in a desiccated environment, protected from light.[2][7]
-
Handling: Before opening the vial, allow it to equilibrate to room temperature for at least 15-20 minutes.[2] This prevents moisture from the air from condensing inside the vial upon opening.
-
Stock Solution Preparation: Prepare the dye stock solution immediately before use by dissolving it in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][6][8] Ensure the solvent is of high quality and stored properly to prevent moisture contamination. Extended storage of the dye stock solution is not recommended as it may reduce the dye's activity.[8] If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[8]
Q5: What is the primary competing reaction that lowers labeling efficiency, and how can it be minimized?
The main competing reaction is the hydrolysis of the NHS ester by water.[1] This reaction forms an unreactive carboxylic acid derivative of the dye and N-hydroxysuccinimide (NHS), reducing the amount of active dye available to react with the protein.[1] The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[1]
To minimize hydrolysis:
-
Work within the optimal pH range of 8.0-9.0.
-
Use a higher protein concentration (ideally ≥ 2 mg/mL). In dilute protein solutions, the concentration of water is much higher relative to the protein's primary amines, favoring hydrolysis.[9]
-
Prepare the dye stock solution just before use and add it to the protein solution promptly.
Troubleshooting Guide
If you are experiencing low labeling efficiency with this compound, systematically evaluate the following potential causes.
Problem: Low Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. A low DOL can result in a weak fluorescent signal.
The reaction conditions play a pivotal role in the success of the labeling reaction.
| Parameter | Recommended Range | Rationale |
| pH | 8.0 - 9.0 (Optimal: 8.3) | Balances the reactivity of primary amines with the stability of the NHS ester.[1][6] |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations favor the reaction between the dye and protein over hydrolysis.[1][8] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | This often requires empirical optimization for each specific protein. A common starting point is a 10-fold molar excess.[1] |
| Reaction Time & Temperature | 1-4 hours at room temperature or overnight at 4°C | Longer incubation may be needed for less reactive proteins or suboptimal pH.[1] |
| Buffer Composition | Amine-free buffers (e.g., bicarbonate, phosphate) | Prevents competition for the NHS ester from primary amines in the buffer.[1] |
The this compound NHS ester may have lost its reactivity due to hydrolysis.
-
Troubleshooting Steps:
-
Ensure the dye was stored correctly at -20°C in a desiccated environment.
-
Always allow the vial to warm to room temperature before opening.
-
Use high-quality, anhydrous DMSO or DMF to prepare the dye stock solution.
-
Prepare the dye stock solution immediately before the labeling reaction.
-
If you suspect the dye has been compromised, use a fresh vial of this compound NHS ester.
-
Contaminants in the protein solution can compete with the labeling reaction.
-
Common Interfering Substances:
-
Amine-containing buffers (Tris, glycine)[1]
-
Ammonium (B1175870) salts (e.g., ammonium sulfate (B86663) from precipitation steps)[1]
-
High concentrations of sodium azide (B81097) (>3 mM)[6]
-
Other proteins or peptides with primary amines (e.g., BSA, gelatin)[1]
-
-
Troubleshooting Steps:
-
Review the composition of your protein storage buffer.
-
If interfering substances are present, perform a buffer exchange as described in Q3.
-
The labeling reaction targets the N-terminus and the side chains of lysine residues.
-
Considerations:
-
If your protein has a low number of lysine residues or if they are buried within the protein's structure and inaccessible to the dye, the labeling efficiency will be inherently low.[1]
-
You can analyze the amino acid sequence and predicted 3D structure of your protein to assess the number and accessibility of lysine residues.
-
-
Alternative Strategies:
-
Consider alternative labeling chemistries that target other functional groups, such as maleimides for cysteine residues.[1]
-
Problem: Protein Precipitation During or After Labeling
Protein aggregation and precipitation can occur during the labeling process.
Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation.
-
Troubleshooting Steps:
-
Reduce the dye-to-protein molar ratio in the reaction.
-
Decrease the reaction time.
-
The addition of the dye dissolved in an organic solvent (DMSO or DMF) can cause some proteins to precipitate.
-
Troubleshooting Steps:
The reaction of the NHS ester with primary amines neutralizes the positive charge of lysine residues. This alteration in the protein's overall charge can affect its solubility.[9]
-
Troubleshooting Steps:
-
Ensure the pH of the final conjugate solution is not close to the protein's new isoelectric point.
-
Consider using a more hydrophilic cross-linker if available.
-
Experimental Protocols
General Protocol for this compound Labeling of Proteins
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[8]
-
If necessary, perform a buffer exchange as described in Q3.
-
-
This compound NHS Ester Stock Solution Preparation:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of the dye in high-quality, anhydrous DMSO or DMF.[8] This solution should be prepared fresh for optimal results.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar excess (e.g., 10:1).
-
While gently vortexing, add the dye stock solution to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[6]
-
The first colored band to elute is typically the labeled protein conjugate. The second, slower-moving colored band is the free, hydrolyzed dye.[6]
-
Alternatively, dialysis or spin filtration can be used for purification.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~700 nm).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), applying a correction factor for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein.
-
Visualizations
Troubleshooting Workflow for Low this compound Labeling Efficiency
Caption: A flowchart for troubleshooting low this compound labeling efficiency.
This compound NHS Ester Reaction with Primary Amine
Caption: The reaction of this compound NHS ester with a protein's primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
How to prevent photobleaching of ATTO 700 dye
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of ATTO 700 dye in their fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it considered photostable?
A1: this compound is a fluorescent dye belonging to the oxazine (B8389632) family, which is known for its high photostability and brightness.[1][2] Its rigid molecular structure minimizes isomerization, leading to consistent optical properties.[2] Oxazine dyes like this compound have a high oxidation potential, which makes them less susceptible to degradation by molecular oxygen, a key factor in photobleaching, when compared to other dye families like cyanines.
Q2: What are the main causes of this compound photobleaching?
A2: Photobleaching of this compound, or any fluorophore, is primarily caused by the interaction of the excited dye molecule with light and oxygen. This interaction can lead to the formation of reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.[3] Key contributing factors include high excitation light intensity, long exposure times, and the presence of molecular oxygen.
Q3: How can I minimize photobleaching of this compound in my experiments?
A3: Several strategies can be employed to reduce photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation laser power and the shortest exposure time that still provides a sufficient signal-to-noise ratio.[4]
-
Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your mounting medium for fixed cells or imaging buffer for live cells.
-
Minimize Oxygen: For fixed-cell imaging, enzymatic oxygen scavenging systems can be effective.
-
Choose the Right Imaging System: Use sensitive detectors (e.g., sCMOS or EMCCD cameras) that allow for lower excitation light levels.
Q4: Are there antifade reagents specifically recommended for this compound?
A4: While not always tested specifically on this compound, many commercial antifade reagents are effective for far-red dyes. Popular choices for fixed-cell imaging include ProLong™ Gold and VECTASHIELD®. For live-cell imaging, ProLong™ Live Antifade Reagent has been shown to be effective for other ATTO dyes. The choice of reagent may require some optimization for your specific experimental conditions.
Q5: Can the local chemical environment affect this compound photostability?
A5: Yes, the immediate chemical environment can influence the photostability of this compound. For instance, the presence of electron donors like guanine (B1146940) and tryptophan can quench the fluorescence of this compound.[1][5] It is also important to use a buffer with an optimal pH and ionic strength for your sample and the dye.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid signal loss during initial focusing or image acquisition. | Excitation light is too intense. | Reduce the laser power or use a neutral density filter. Use a more sensitive detector if available.[4] |
| Exposure time is too long. | Decrease the camera exposure time to the minimum required for a clear signal.[4] | |
| Inefficient antifade reagent. | Ensure the antifade reagent is fresh and has been stored correctly. Consider trying a different type of antifade reagent. | |
| Fluorescence signal is initially bright but fades quickly during time-lapse imaging. | Cumulative phototoxicity and photobleaching. | Increase the time interval between acquisitions. Use an antifade reagent specifically designed for live-cell imaging. |
| Presence of reactive oxygen species (ROS). | For live cells, consider using an imaging medium with antioxidants. For fixed cells, use an antifade mounting medium with an oxygen scavenging system. | |
| High background fluorescence obscuring the signal. | Excess unbound dye. | Ensure thorough washing steps after staining to remove all unbound dye.[4] |
| Autofluorescence from the sample or medium. | Use a phenol (B47542) red-free imaging medium. For fixed samples, consider treating with a background-reducing agent. | |
| Low initial fluorescence signal. | Suboptimal labeling. | Optimize the concentration of the this compound conjugate and the incubation time. |
| Incorrect filter set. | Verify that the excitation and emission filters are appropriate for this compound's spectral profile (Excitation max: ~700 nm, Emission max: ~719 nm).[6] |
Quantitative Data
While direct quantitative data for this compound with various antifade reagents is limited in the provided search results, the following table summarizes the photophysical properties of this compound and presents data on the photostability of a structurally similar ATTO dye (ATTO 647N) with different antifade reagents as a reference.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 700 nm | [5] |
| Emission Maximum (λem) | 719 nm | [6] |
| Molar Extinction Coefficient (ε) | 125,000 M⁻¹cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.25 | |
| Fluorescence Lifetime (τ) | 1.6 ns | [5] |
Table 2: Relative Photobleaching Lifetimes of ATTO 647N with Different Antifade Media (Relative to PBS)
| Antifade Medium | Mean Bleaching Lifetime (Relative to PBS) |
| VectaShield (VS) | 1.3 ± 0.6 |
| Ibidi Mounting Medium (Ibidi-MM) | 2.3 ± 0.2 |
| ROXS (AA/MV) | 2.9 ± 0.5 |
| ROXS (TX/TQ) | 3.1 ± 0.5 |
| (Data extrapolated from experiments with ATTO 647N)[7] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Fixed Cells with this compound and ProLong™ Gold Antifade Mountant
-
Cell Seeding and Fixation:
-
Seed cells on sterile coverslips in a culture dish and allow them to adhere.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature in a blocking buffer (e.g., 1% BSA in PBS).
-
-
Antibody Staining:
-
Incubate with the primary antibody diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the this compound-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, with the final wash being for an extended period to ensure removal of all unbound secondary antibody.
-
-
Mounting with ProLong™ Gold:
-
Carefully remove the coverslip from the washing buffer, and remove excess buffer by gently touching the edge to a kimwipe.
-
Place a small drop of ProLong™ Gold Antifade Mountant onto a clean microscope slide.[8][9]
-
Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
Allow the mountant to cure for 24 hours at room temperature in the dark before imaging.[8][9]
-
For long-term storage, seal the edges of the coverslip with nail polish.
-
Protocol 2: Live-Cell Imaging with this compound and ProLong™ Live Antifade Reagent
-
Cell Seeding and Staining:
-
Seed cells in a glass-bottom imaging dish.
-
Stain the cells with your this compound conjugate according to your specific protocol. Ensure to wash the cells thoroughly with pre-warmed imaging buffer to remove any unbound dye.[4]
-
-
Preparation of Antifade Imaging Solution:
-
Prepare the ProLong™ Live Antifade Reagent working solution by diluting the stock solution 1:100 in your normal imaging medium (e.g., phenol red-free DMEM).[10]
-
-
Incubation:
-
Replace the medium in your imaging dish with the ProLong™ Live working solution.
-
Incubate the cells for at least 30 minutes at 37°C before imaging to allow the reagent to take effect.[11]
-
-
Imaging:
-
Image your cells using optimized acquisition settings (lowest laser power, shortest exposure time).
-
Keep the sample protected from light when not actively imaging.
-
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound phalloidin, 10 nmol | Products | Leica Microsystems [leica-microsystems.com]
- 6. c-Jun (pT91)/ATTO 700 FluoroFinder [app.fluorofinder.com]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Addressing ATTO 700 aggregation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to ATTO 700 aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a fluorescent label belonging to a new generation of dyes. Its key characteristics include strong absorption, high fluorescence quantum yield, excellent water solubility, and high thermal and photostability.[1][2] It is a zwitterionic dye, meaning it carries both a positive and a negative charge, resulting in a net neutral charge after coupling to a substrate.[1] The fluorescence of this compound is most efficiently excited in the 670 - 715 nm range.[1]
Q2: Why is my this compound signal weak or absent?
Weak or no fluorescence signal from this compound can stem from several factors:
-
Aggregation: High concentrations of the dye in aqueous solutions can lead to self-quenching due to aggregation.
-
Quenching: The fluorescence of this compound is efficiently quenched by electron donors such as guanine (B1146940) and tryptophan.[1][3] Proximity to these molecules in your sample can significantly reduce the fluorescent signal.
-
Photobleaching: Although this compound has high photostability, prolonged exposure to high-intensity light can lead to degradation of the fluorophore.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your instrument are appropriate for the spectral properties of this compound (Excitation max ~700 nm, Emission max ~716 nm).[2][4]
-
Hydrolysis (for reactive forms): If you are using an NHS-ester or maleimide (B117702) form of this compound, hydrolysis of the reactive group can prevent efficient labeling of your target molecule.
Q3: What are the signs of this compound aggregation?
Aggregation of this compound can manifest in several ways:
-
Decreased Fluorescence Intensity: This is the most common sign, as aggregation leads to self-quenching.
-
Spectral Shifts: You may observe a shift in the absorption or emission spectra. H-aggregates typically cause a blue-shift in the absorption maximum.
-
Visible Precipitate: In severe cases, you might see visible precipitates or cloudiness in your solution.
-
Inconsistent Results: Aggregation can lead to variability and poor reproducibility in your experiments.
Q4: How can I prevent this compound aggregation?
Several strategies can be employed to prevent this compound aggregation:
-
Optimize Concentration: Use the lowest effective concentration of the dye for your application.
-
Buffer Selection: The choice of buffer can significantly impact dye solubility and aggregation.[5][6] It is advisable to screen different buffer systems.
-
Control pH and Ionic Strength: The solubility of this compound can be influenced by the pH and salt concentration of the buffer.
-
Use of Additives: Incorporating anti-aggregation agents like surfactants (e.g., Tween-20, Pluronic F-127) or cyclodextrins can help maintain the monomeric state of the dye.[7]
-
Proper Storage: Store stock solutions at -20°C or below, protected from light and moisture.[8] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[7]
Q5: Can I reverse this compound aggregation?
In some cases, aggregation can be reversed:
-
Dilution: Diluting the solution to a lower concentration can often resolve aggregation.[7]
-
Sonication: Brief sonication can help break up small aggregates.[7]
-
Addition of Disaggregating Agents: Adding surfactants or cyclodextrins may help to solubilize existing aggregates.[7]
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
This troubleshooting guide will help you diagnose and resolve issues of low fluorescence intensity.
Troubleshooting Workflow for Weak Signal
Caption: Troubleshooting workflow for weak or no this compound fluorescence.
Recommended Actions:
-
Verify Instrument Settings: Double-check that you are using the correct excitation and emission filters for this compound and that the laser power is adequate.
-
Prepare a Fresh Dilution: Aggregation can occur over time in working solutions. Prepare a fresh dilution from a properly stored, frozen aliquot of your stock solution.
-
Spectroscopic Analysis: Measure the absorbance and fluorescence spectra of your sample. The absence of a peak at ~700 nm in the absorbance spectrum indicates a problem with the dye concentration or degradation. A normal absorbance spectrum but low fluorescence suggests quenching or aggregation.
-
Address Aggregation: If aggregation is suspected, refer to the "Issue 2: Unexpected Shifts in Absorption or Emission Spectra" troubleshooting guide.
-
Investigate Quenching: If your sample contains molecules with guanine or tryptophan residues in close proximity to the this compound dye, consider redesigning your experiment to increase the distance between the dye and the quencher.
Issue 2: Unexpected Shifts in Absorption or Emission Spectra
Spectral shifts are a strong indicator of dye aggregation. This guide provides steps to identify and mitigate this issue.
Troubleshooting Workflow for Spectral Shifts
Caption: Troubleshooting workflow for addressing spectral shifts in this compound solutions.
Recommended Actions:
-
Buffer Optimization: The pH and ionic strength of your buffer can influence the solubility and aggregation of this compound. Empirically test a range of pH values and salt concentrations to find the optimal conditions for your experiment.
-
Use of Additives: Incorporate anti-aggregation agents into your working solutions. See the table below for recommended starting concentrations.
-
Sonication: Brief sonication of your working solution can help to break up pre-formed aggregates.
Data & Protocols
Table 1: Recommended Starting Concentrations for Anti-Aggregation Additives
| Additive | Recommended Starting Concentration | Notes |
| Tween® 20 | 0.01% - 0.1% (w/v) | A non-ionic surfactant that can prevent hydrophobic interactions. Use below the critical micelle concentration (CMC). |
| Pluronic® F-127 | 0.01% - 0.1% (w/v) | Another non-ionic surfactant effective in preventing aggregation. |
| β-Cyclodextrin | 1-10 mM | Can encapsulate hydrophobic portions of the dye molecule, preventing self-association. |
Experimental Protocol: Evaluating the Effect of Buffer on this compound Aggregation
Objective: To determine the propensity of this compound to aggregate in different aqueous buffers by observing changes in its absorption spectrum.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Aqueous buffers to be tested (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4, HEPES pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in each of the aqueous buffers. Suggested concentrations range from 0.1 µM to 50 µM.
-
Prepare a blank sample for each buffer containing only the buffer.
-
Measure the absorbance spectrum of each dilution from 600 nm to 750 nm.
-
Normalize the absorbance spectra at the isosbestic point (if one is observed) to facilitate comparison.
-
Analyze the spectra for concentration-dependent changes. A decrease in the molar extinction coefficient and/or a blue-shift in the absorption maximum with increasing concentration is indicative of H-aggregate formation.
Experimental Protocol: Mitigating this compound Aggregation with Additives
Objective: To demonstrate the effectiveness of an anti-aggregation additive (e.g., Tween-20) in preventing this compound aggregation in an aqueous solution.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Tween-20
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer or Fluorometer
Procedure:
-
Prepare a stock solution of Tween-20 (e.g., 1% w/v) in the aqueous buffer.
-
Prepare a series of working solutions containing a constant concentration of this compound (e.g., 10 µM) and varying concentrations of Tween-20 (e.g., 0%, 0.01%, 0.05%, 0.1%). Ensure the final DMSO concentration is low (e.g., <1%).
-
Incubate the solutions for a set period (e.g., 30 minutes) at room temperature.
-
Measure the absorbance or fluorescence spectrum of each solution.
-
Compare the spectra. A reduction in spectral shifts and an increase in fluorescence intensity in the presence of Tween-20 indicate successful mitigation of aggregation.
Logical Relationship Diagram for Aggregation Mitigation
Caption: Logical workflow for mitigating this compound aggregation.
References
- 1. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 2. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 3. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 4. stressmarq.com [stressmarq.com]
- 5. Effect of buffer species on the unfolding and the aggregation of humanized IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
ATTO 700 Technical Support Center: Troubleshooting Solubility and Conjugation Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered with ATTO 700 solubility and its application in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What could be the problem?
A1: this compound is generally characterized as a hydrophilic dye with good to excellent water solubility.[1][2][3][4] If you are experiencing issues, it is likely related to the specific form of the dye you are using (e.g., a reactive ester) or the buffer conditions. For the free dye, ensure you are using a high-purity solvent (e.g., deionized water or PBS) and that the dye has been properly stored to prevent degradation. If you are using a reactive form, such as this compound NHS ester, it is not intended for direct dissolution in aqueous buffers for storage. Instead, a stock solution in an anhydrous organic solvent like DMSO should be prepared first.[1][5]
Q2: How should I prepare a stock solution of this compound NHS ester?
A2: To prepare a stock solution of this compound NHS ester, you should use anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial that the DMSO is anhydrous (water-free) because the NHS ester is highly reactive towards moisture. The presence of water will cause the NHS ester to hydrolyze, rendering it inactive for conjugation to primary amines.[5][6] We recommend preparing small aliquots of the stock solution to avoid repeated freeze-thaw cycles and moisture contamination.[1]
Q3: My this compound solution appears to have precipitated after adding it to my protein solution for labeling. What could be the cause?
A3: While this compound itself is soluble in aqueous solutions, precipitation during a labeling reaction can be due to several factors:
-
High Dye Concentration: Adding a large volume of a concentrated dye stock in an organic solvent (like DMSO) to an aqueous protein solution can cause the dye to precipitate. It is recommended to add the dye stock slowly while gently vortexing the protein solution.
-
Protein Precipitation: The change in solvent composition upon adding the dye stock might cause your protein to precipitate, which in turn will appear as if the dye has precipitated.
-
Buffer Incompatibility: Certain buffer components can interact with the dye or the protein, leading to aggregation and precipitation. Ensure your buffer does not contain components that are known to cause precipitation of your specific protein.
Q4: Can I use buffers like Tris or glycine (B1666218) for labeling with this compound NHS ester?
A4: No, you should not use buffers containing primary amines, such as Tris or glycine, when labeling with this compound NHS ester.[1] The NHS ester reacts with primary amines, and these buffers will compete with the primary amines on your target molecule (e.g., lysine (B10760008) residues on a protein), leading to significantly reduced labeling efficiency.[6]
Q5: What is the optimal pH for labeling with this compound NHS ester?
A5: The optimal pH for NHS ester coupling to primary amines is between 8.0 and 9.0.[1][6] A pH of 8.3 is often recommended as a good compromise. At this pH, the primary amino groups on the target molecule are sufficiently deprotonated and reactive, while the rate of hydrolysis of the NHS ester is minimized.[6]
Troubleshooting Guide
Below is a table summarizing common issues, their potential causes, and recommended solutions when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | Using an aqueous buffer for a reactive form of the dye (e.g., NHS ester). | Prepare a stock solution of the reactive dye in anhydrous DMSO before adding it to the reaction buffer.[1][5] |
| Low Labeling Efficiency | pH of the reaction buffer is too low or too high. | Adjust the pH of your reaction buffer to between 8.0 and 9.0 for NHS ester reactions.[1][6] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Dialyze your sample against a buffer free of primary amines, such as PBS, before labeling.[1] | |
| Hydrolysis of the reactive dye due to moisture. | Use anhydrous DMSO to prepare the stock solution and use fresh aliquots for each experiment.[5] | |
| Presence of interfering substances in the sample (e.g., sodium azide, BSA). | Purify your sample to remove any interfering substances before the labeling reaction.[1] | |
| Precipitation During Labeling | High concentration of the dye stock added too quickly. | Add the dye stock solution dropwise to the protein solution while gently vortexing. |
| Protein instability in the final solvent composition. | Optimize the amount of organic solvent in the final reaction mixture to maintain protein solubility. | |
| Unexpected Fluorescence Quenching | This compound fluorescence can be quenched by electron donors. | Be aware that proximity to molecules like guanine (B1146940) or tryptophan can lead to fluorescence quenching.[2][7] |
Experimental Protocols
Protocol 1: Preparation of this compound NHS Ester Stock Solution
-
Bring the vial of this compound NHS ester to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Mix well by vortexing until the dye is completely dissolved.
-
Divide the stock solution into small, single-use aliquots.
-
Store the aliquots at -20°C, protected from light and moisture.[1]
Protocol 2: Protein Labeling with this compound NHS Ester
-
Prepare the Protein Solution:
-
Dissolve the protein in a suitable buffer, such as 1X PBS, at a concentration of 2-10 mg/mL.[1]
-
If the protein solution contains primary amines (e.g., from Tris or glycine buffers) or other interfering substances, dialyze it against 1X PBS (pH 7.2-7.4) overnight at 4°C.
-
Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer, such as 1 M sodium bicarbonate.[1]
-
-
Labeling Reaction:
-
Bring an aliquot of the this compound NHS ester stock solution to room temperature.
-
Add the desired molar excess of the dye stock solution to the protein solution. A 10:1 molar ratio of dye to protein is a good starting point.[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with 1X PBS (pH 7.2-7.4).[1]
-
Collect the fractions containing the labeled protein. The first colored band to elute is typically the conjugated protein.
-
Visual Guides
Experimental Workflow for this compound NHS Ester Stock Solution Preparation
Caption: Workflow for preparing this compound NHS ester stock solution.
Signaling Pathway for Protein Conjugation with this compound NHS Ester
Caption: Workflow for protein conjugation with this compound NHS ester.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. This compound BioReagent, suitable for fluorescence, ≥90.0% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 4. stressmarq.com [stressmarq.com]
- 5. Generation of Inexpensive, Highly Labeled Probes for Fluorescence In Situ Hybridization (FISH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. This compound-N Oligo Modifications from Gene Link [genelink.com]
Technical Support Center: Minimizing Non-specific Binding of ATTO 700 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using ATTO 700 conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
Non-specific binding of this compound conjugates can stem from several factors:
-
Hydrophobic Interactions: The chemical structure of some fluorescent dyes, including certain ATTO dyes, can be hydrophobic, leading to non-specific adhesion to surfaces and cellular components.[1][2] Hydrophobicity is a major determinant of a dye's propensity for non-specific binding.[1][2]
-
Electrostatic Interactions: Charged molecules in your sample can interact with the fluorescent conjugate, causing it to bind to unintended targets. For instance, negatively charged DNA can bind to positively charged cellular proteins like histones.[3]
-
Antibody-Related Issues:
-
Cross-reactivity: The primary or secondary antibody may bind to unintended epitopes on the sample.[4]
-
Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors on certain cells, leading to unwanted staining.[5]
-
High Antibody Concentration: Using an excessive concentration of the primary or secondary antibody is a common cause of high background.[6]
-
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on the sample (e.g., tissue section, cells, or membrane) can lead to high background.[7][8]
-
Poor Conjugate Quality: The presence of unconjugated (free) dye in the antibody solution can result in diffuse background staining.[9]
Q2: What is the role of blocking agents in minimizing non-specific binding?
Blocking agents are used to saturate non-specific binding sites on the sample, thereby preventing the this compound conjugate from binding to unintended targets.[7][8] Common blocking agents include:
-
Bovine Serum Albumin (BSA): A single-protein blocking agent that is widely used.[7][9] It is important to use high-quality, IgG-free BSA to avoid cross-reactivity with secondary antibodies.
-
Normal Serum: Serum from the same species as the secondary antibody is often recommended.[9] It contains a mixture of proteins that can effectively block a wide range of non-specific sites.[8]
-
Non-fat Dry Milk: A cost-effective blocking agent, but it should be avoided when working with phosphorylated proteins due to its high phosphoprotein content.[10]
-
Commercial Blocking Buffers: These are often optimized formulations that may be protein-free or contain a mixture of blocking agents to provide broad-spectrum blocking with high consistency.[10][11]
Q3: How do detergents like Tween 20 help in reducing background staining?
Non-ionic detergents such as Tween 20 are crucial components of wash buffers and sometimes blocking buffers.[3] They help to:
-
Reduce Hydrophobic Interactions: By disrupting weak hydrophobic interactions, Tween 20 helps to wash away non-specifically bound antibodies and conjugates.[2][12][13]
-
Improve Wetting: Detergents ensure that the aqueous buffers evenly cover the sample, which can be particularly important for tissues.[3]
A typical concentration for Tween 20 in wash buffers is between 0.05% and 0.1%.[3]
Q4: Can the conjugation process itself contribute to non-specific binding?
Yes, the conjugation process is critical. An optimal Degree of Substitution (DOS), which is the number of dye molecules per antibody, is crucial. A high DOS can sometimes lead to increased non-specific binding. For most antibodies, an optimal DOS is typically between 2 and 10.[6] It is also essential to purify the conjugate properly to remove any unconjugated dye, which can be a significant source of background fluorescence.[6]
Troubleshooting Guides
Problem: High Background Staining
This is a common issue characterized by a diffuse, non-specific signal that obscures the specific staining.
| Potential Cause | Recommended Solution |
| Antibody concentration too high | Perform a titration of both the primary and this compound-conjugated secondary antibody to determine the optimal concentration that provides a strong specific signal with minimal background.[14][13] |
| Inadequate blocking | Increase the blocking time (e.g., to 1 hour at room temperature) or try a different blocking agent (e.g., switch from BSA to normal serum or a commercial blocking buffer).[9][11] Ensure the blocking buffer completely covers the sample. |
| Insufficient washing | Increase the number and duration of wash steps (e.g., 3-4 washes of 5-10 minutes each).[6] Ensure the wash buffer contains a detergent like Tween 20 (typically 0.05-0.1%).[3] |
| Presence of free dye | Re-purify the this compound conjugate using size-exclusion chromatography (e.g., Sephadex G-25) to remove any unbound dye.[6] |
| Hydrophobic interactions | Add a non-ionic surfactant like Tween 20 to your antibody diluent and wash buffers.[13] In some cases, increasing the salt concentration in the buffers can help shield electrostatic interactions.[13] |
| Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody that has been tested against the species of your sample to minimize cross-reactivity.[15] Run a control with only the secondary antibody to check for non-specific binding.[16] |
| Autofluorescence | Examine an unstained sample under the microscope to check for endogenous fluorescence.[4] If present, consider using a different fluorescent dye with a longer wavelength or employing autofluorescence quenching techniques. |
Problem: Weak or No Specific Signal
This issue arises when the target is not stained, or the signal is too faint to be reliably detected.
| Potential Cause | Recommended Solution |
| Low antibody concentration | Increase the concentration of the primary or secondary antibody. A titration experiment is recommended to find the optimal concentration.[17] |
| Antibody inactivity | Ensure antibodies have been stored correctly and have not expired. Test the primary antibody in a different application (e.g., Western blot) to confirm its activity.[14] |
| Incompatible secondary antibody | Verify that the secondary antibody is directed against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[14] |
| Over-blocking | Excessive blocking can sometimes mask the epitope. Try reducing the concentration or incubation time of the blocking agent.[16] |
| Photobleaching | Minimize exposure of the sample to light during staining and imaging. Use an anti-fade mounting medium.[18] ATTO dyes are known for their high photostability, but prolonged exposure can still lead to signal loss. |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining with this compound Conjugates
This protocol provides a general workflow for immunofluorescence staining. Optimization of incubation times, concentrations, and buffer compositions may be required for specific applications.
-
Sample Preparation: Prepare cells or tissue sections according to standard laboratory procedures.
-
Fixation and Permeabilization:
-
Fix the sample (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash three times with PBS.
-
If the target is intracellular, permeabilize the sample (e.g., with 0.1-0.25% Triton X-100 in PBS for 10 minutes).
-
-
Blocking:
-
Incubate the sample with a blocking buffer for at least 30-60 minutes at room temperature.
-
Blocking Buffer Example: 5% Normal Goat Serum (if using a goat secondary antibody) and 1% BSA in PBS with 0.1% Tween 20.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in an antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Tween 20).
-
Incubate the sample with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the sample three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in the antibody dilution buffer. Protect from light.
-
Incubate the sample with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the sample three times for 5 minutes each with the wash buffer, protected from light.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount the sample with an anti-fade mounting medium.
-
-
Imaging:
-
Image the sample using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~700/716 nm).
-
Protocol 2: Purification of this compound Conjugates
Proper purification is essential to remove free dye.
-
Prepare a Size-Exclusion Column:
-
Use a Sephadex G-25 column or a similar resin.
-
Equilibrate the column with PBS (pH 7.2-7.4).[6]
-
-
Load the Sample:
-
Carefully load the conjugation reaction mixture onto the top of the column.[6]
-
-
Elution:
-
Elute the column with PBS.
-
The first colored band to elute is the this compound-protein conjugate. The slower-moving colored band is the free dye.[9]
-
-
Collect Fractions:
-
Collect the fractions containing the purified conjugate.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance at 280 nm (for the protein) and ~700 nm (for this compound) to determine the Degree of Substitution (DOS).[6]
-
Visualizations
Caption: Workflow for immunofluorescence staining with this compound conjugates.
Caption: Logical troubleshooting flow for high background staining issues.
References
- 1. Use of bovine serum albumin might impair immunofluorescence signal in thick tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nicoyalife.com [nicoyalife.com]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. histobiolab.com [histobiolab.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 15. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. reddit.com [reddit.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
ATTO 700 Conjugation Reactions: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ATTO 700 conjugation reactions. It is designed for researchers, scientists, and drug development professionals to help navigate and resolve common issues encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the this compound conjugation process, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Fluorescence Signal After Conjugation
-
Question: I have performed the conjugation reaction, but I am detecting little to no fluorescence from my sample. Does this indicate a failed reaction?
-
Answer: Not necessarily. Several factors can lead to a low fluorescence signal, even with successful conjugation.[1]
-
Over-labeling and Self-Quenching: Attaching too many this compound molecules to a single protein or molecule can lead to fluorescence quenching, where the dye molecules interact and dissipate energy as heat rather than light.[1] The optimal degree of labeling (DOL) for most antibodies is typically between 2 and 10.[2][3] It is recommended to start with a 10:1 molar ratio of dye to protein and optimize from there.[2]
-
Environmental Quenching: The microenvironment around the conjugated dye can also affect its fluorescence. Proximity to certain amino acids, like tryptophan or guanine, can quench the fluorescence of this compound, which is a strong electron acceptor.[2][4][5][6][7][8]
-
Incorrect Buffer Composition: The presence of primary amines (e.g., Tris buffer, glycine) or ammonium (B1175870) salts in your protein solution will compete with your target molecule for reaction with the this compound NHS ester, leading to low labeling efficiency.[2][9] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), and adjust the pH to the optimal range of 8.0-9.0.[2][9]
-
Hydrolysis of NHS Ester: this compound NHS ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.[9][10][11] It is best to prepare the dye solution fresh before each use and use anhydrous, amine-free solvents like DMSO or DMF for dissolution.[9][12]
-
Issue 2: Protein Precipitation During or After the Labeling Reaction
-
Question: My protein precipitated out of solution during the conjugation reaction. What could have caused this?
-
Answer: Protein precipitation is often a result of altering the protein's properties by attaching the dye molecules.[1]
-
High Degree of Labeling: Conjugating too many bulky dye molecules can alter the protein's solubility and lead to aggregation and precipitation.[1] Reducing the molar ratio of the dye to the protein in the reaction can help prevent this.
-
Inappropriate Buffer Conditions: Suboptimal pH or the presence of certain salts can also contribute to protein instability and precipitation. Ensure your protein is in a suitable buffer for both its stability and the conjugation reaction.
-
Issue 3: Difficulty in Removing Unbound Dye
-
Question: I am struggling to separate the unbound this compound from my conjugated protein. What is the most effective method?
-
Answer: Complete removal of free dye is essential for accurate determination of the degree of labeling and for downstream applications.[13]
-
Size Exclusion Chromatography: The recommended method for purifying the conjugate is size exclusion chromatography, using a resin like Sephadex G-25.[2][9] This separates the larger dye-protein conjugate from the smaller, unbound dye molecules.[9] The first colored and fluorescent band to elute will be the conjugate, followed by a slower-moving band of the free dye.[9]
-
Dialysis: Extensive dialysis against an appropriate buffer is another effective method for removing unbound dye.[13]
-
Issue 4: Inconsistent Batch-to-Batch Labeling Results
-
Question: I am observing significant variability in my labeling efficiency between different experiments. How can I improve consistency?
-
Answer: Inconsistent results are often due to variations in reaction conditions or reagent quality.
-
Reagent Stability: As mentioned, this compound NHS ester is moisture-sensitive.[9][10][11] Ensure that the dye is stored properly in a desiccated environment and that fresh solutions are made for each experiment.
-
Precise pH Control: The pH of the reaction buffer is critical for the efficiency of the NHS ester reaction.[9][12] Consistently preparing the buffer and verifying its pH before each reaction is crucial.
-
Accurate Molar Ratios: Precisely measuring the concentrations of both the protein and the dye is essential for maintaining a consistent molar ratio in the reaction.
-
Reaction Time and Temperature: While the reaction is typically complete within 30-60 minutes at room temperature, keeping these parameters consistent across experiments will contribute to reproducibility.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound NHS ester conjugation?
The optimal pH range for the reaction of NHS esters with primary amines is between 8.0 and 9.0.[2][9] A commonly used buffer is a sodium bicarbonate or phosphate (B84403) buffer at pH 8.3.[9] This pH represents a compromise, as it is high enough to ensure that a significant portion of the primary amines on the protein are unprotonated and reactive, while still being low enough to minimize the hydrolysis of the NHS ester.[9]
Q2: What solvents should I use to dissolve this compound NHS ester?
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for dissolving this compound NHS ester.[9][12] It is important to use high-quality solvents to avoid introducing water, which can hydrolyze the NHS ester, or amine contaminants that can react with it.[12]
Q3: How do I calculate the Degree of Labeling (DOL)?
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule.[14] It can be determined using absorption spectroscopy.[14]
Experimental Protocol: Determining the Degree of Labeling (DOL)
-
Purify the Conjugate: Ensure all unbound this compound is removed from the conjugate solution using size exclusion chromatography or dialysis.[13]
-
Measure Absorbance: In a UV-transparent cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A280), which is the maximum absorbance for most proteins, and at the maximum absorption wavelength of this compound, which is approximately 700 nm (Amax).[2][14]
-
Calculate DOL: The DOL can be calculated using the following formula:
DOL = (Amax * ε_prot) / ((A280 - (Amax * CF)) * ε_dye)
Where:
-
Amax: Absorbance of the conjugate at the absorption maximum of this compound (~700 nm).
-
A280: Absorbance of the conjugate at 280 nm.
-
ε_prot: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of this compound at its absorption maximum (120,000 M⁻¹cm⁻¹).[9]
-
CF: Correction factor to account for the dye's absorbance at 280 nm (CF = A280 of free dye / Amax of free dye). For this compound, the correction factor (CF280) is 0.41.[7]
-
Q4: How should I store my this compound conjugate?
In general, conjugates should be stored under the same conditions as the unlabeled protein. For short-term storage (several months), keep the conjugate at 4°C, protected from light.[9] For long-term storage, it is recommended to divide the conjugate into single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[2][9]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Optical Properties | ||
| Excitation Maximum (λex) | 700 nm | [7][15] |
| Emission Maximum (λem) | 719 nm | [4][15] |
| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | [9] |
| Fluorescence Quantum Yield (Φf) | 0.25 | [15] |
| Reaction Conditions | ||
| Optimal Reaction pH | 8.0 - 9.0 | [2][9] |
| Recommended Buffer | Amine-free (e.g., PBS, Sodium Bicarbonate) | [2][9] |
| Recommended Solvents for Dye | Anhydrous DMSO or DMF | [9][12] |
| Degree of Labeling (DOL) | ||
| Recommended DOL for Antibodies | 2 - 10 | [2][3] |
| Correction Factor (CF280) | 0.41 | [7] |
Visual Guides
Caption: this compound conjugation experimental workflow.
Caption: Troubleshooting low fluorescence in this compound conjugation.
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 5. genelink.com [genelink.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. bidmc.org [bidmc.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. stressmarq.com [stressmarq.com]
ATTO 700 Labeling Performance: The Critical Role of pH
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the effect of pH on the performance of ATTO 700 labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound NHS ester?
The optimal pH for conjugating this compound N-hydroxysuccinimidyl (NHS) ester to primary amines on proteins is between 8.0 and 9.0.[1] A pH of 8.3 is often recommended as a good compromise to ensure high labeling efficiency.[1]
Q2: Why is pH so important for the labeling reaction?
The pH of the reaction buffer is a critical factor that governs a trade-off between two competing processes:
-
Amine Reactivity: For the labeling reaction to occur, the primary amine groups (e.g., on lysine (B10760008) residues) on the target molecule must be in a deprotonated (-NH2) state to act as a nucleophile.[2] As the pH increases, the concentration of the reactive, deprotonated amine form rises, accelerating the desired conjugation reaction.[2] At a low pH, these amines are predominantly protonated (-NH3+), making them unreactive.[3]
-
NHS Ester Stability: this compound NHS ester is susceptible to hydrolysis, a reaction with water that breaks down the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH levels.[1][4]
Therefore, the optimal pH maximizes the availability of the reactive amine while minimizing the premature degradation of the this compound NHS ester.
Q3: What happens if the pH of my labeling reaction is too low?
If the pH is too low (e.g., below 7.5), the majority of primary amines on your protein will be protonated and thus non-reactive. This will result in very low or no labeling of your target molecule.[2]
Q4: What are the consequences of a pH that is too high?
If the pH is too high (e.g., above 9.0), the this compound NHS ester will hydrolyze rapidly. This means the dye will become inactive before it has a chance to react with your protein, leading to low labeling efficiency and wasted reagent.[2]
Q5: Which buffers should I use for this compound labeling?
It is crucial to use a non-amine-containing buffer. Recommended buffers include:
-
Phosphate-buffered saline (PBS) for reactions at a pH of 7.2-7.5.[2]
-
Sodium bicarbonate/carbonate buffer for achieving the optimal pH of 8.3-8.5.[2][5]
-
HEPES buffer for reactions in the pH 7.2-8.5 range.[2]
-
Borate buffer is another effective choice for maintaining a stable alkaline pH.[2]
Q6: Are there any buffers I should avoid?
Yes. You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2] These molecules will compete with your target protein for reaction with the this compound NHS ester, which will significantly reduce the labeling efficiency of your desired conjugate.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments that can be related to pH.
| Symptom | Possible Cause | Recommended Solution |
| Low or no fluorescence signal from the labeled protein | Incorrect Buffer pH: The pH of your reaction buffer may be too low (<7.5), leading to poor amine reactivity. | Verify the pH of your reaction buffer immediately before use. Adjust to the optimal range of 8.0-8.5 using a suitable non-amine buffer like sodium bicarbonate. |
| Rapid Dye Hydrolysis: The pH of your reaction buffer may be too high (>9.0), causing the this compound NHS ester to degrade before it can label the protein. | Lower the pH of your reaction buffer to the optimal range. Prepare the dye solution immediately before use and add it to the protein solution promptly. | |
| Inconsistent labeling results between experiments | Buffer Degradation or Incorrect Preparation: The pH of your buffer may not be consistent between experiments. | Always use freshly prepared buffers. Verify the pH of the buffer immediately before starting the labeling reaction. |
| Protein precipitation during or after labeling | Suboptimal Buffer Conditions: An inappropriate pH can compromise the stability of your protein, leading to aggregation.[6] | Ensure the buffer pH is optimal for your specific protein's stability. This may require performing a pH optimization experiment. |
| High Degree of Labeling: Over-labeling can increase the hydrophobicity of the protein, causing it to precipitate.[6] | If the labeling reaction is too efficient due to a high pH, consider lowering the pH slightly or reducing the molar excess of the dye. |
Data Presentation
The stability of the NHS ester is highly dependent on the pH of the buffer. The following table summarizes the approximate half-life of a typical NHS ester at various pH values and temperatures, illustrating the rapid increase in hydrolysis at higher pH.
| pH | Temperature (°C) | Approximate Half-Life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 (Room Temp) | ~30 minutes |
| 8.5 | 4 | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 (Room Temp) | <10 minutes |
| Data compiled from multiple sources.[2] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound NHS Ester
This protocol provides a general procedure for labeling a protein with an this compound NHS ester.
Materials:
-
Protein of interest (2-10 mg/mL in a suitable buffer)
-
This compound NHS ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous, amine-free DMSO or DMF
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in a non-amine-containing buffer. If necessary, dialyze the protein against a suitable buffer like PBS. Adjust the protein solution to pH 8.3 with the Reaction Buffer.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF.
-
Perform the Labeling Reaction: Add the calculated amount of the this compound NHS ester stock solution to the protein solution. A molar excess of 5-20 fold of the NHS ester to the protein is common, but this should be optimized. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to stop the labeling reaction by consuming any unreacted NHS ester.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
Protocol 2: Optimizing the Labeling pH for a Specific Protein
This protocol outlines a method to determine the optimal pH for labeling a new or sensitive protein with this compound NHS ester.
Methodology:
-
Set up Parallel Reactions: Prepare several small-scale labeling reactions in parallel.
-
Vary the pH: Use a series of buffers to create different pH environments (e.g., Phosphate buffer at pH 7.5, 8.0, and Bicarbonate/Borate buffer at pH 8.5, 9.0).
-
Maintain Consistent Parameters: Keep all other parameters constant across the reactions, including protein concentration, this compound NHS ester-to-protein molar ratio, reaction time, and temperature.
-
Analyze the Results: After quenching and purification, determine the degree of labeling (DOL) for each reaction using spectrophotometry.
-
Assess Protein Integrity: In parallel, analyze the integrity and activity of the labeled protein from each pH condition to ensure that the labeling process has not caused denaturation or loss of function.
-
Select Optimal pH: The optimal pH is the one that provides the desired degree of labeling without compromising the protein's stability and function.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Logical relationship of pH and labeling efficiency.
References
Technical Support Center: ATTO 700 Dye Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting and methods for removing unconjugated ATTO 700 dye from labeled biomolecules.
Troubleshooting Guide
This section addresses common issues encountered during the purification of biomolecules labeled with this compound.
Q1: Why am I observing high background fluorescence in my downstream applications (e.g., imaging, flow cytometry)?
High background fluorescence is a common indicator of residual unconjugated this compound dye in your sample.[1] Free dye can bind non-specifically to surfaces or cells, obscuring the specific signal from your labeled biomolecule.[1] It is crucial to implement a robust purification strategy to remove all non-conjugated dye.[1]
Q2: My calculated Degree of Labeling (DOL) seems inaccurate or inconsistent. What could be the cause?
The presence of excess free dye can interfere with the accurate determination of the dye-to-protein ratio, leading to an overestimation of the DOL.[1] Unconjugated dye absorbs light at the same wavelength as the conjugated dye, which affects the spectrophotometric calculations used to determine the DOL.
Q3: I used a desalting spin column, but my sample still contains free dye. What should I do?
While convenient, a single spin column might not be sufficient if the initial dye concentration is very high.[2] Consider the following options:
-
Repeat the process: Running the sample through a second spin column can remove the remaining free dye.[2]
-
Use a larger column: Columns with a larger bed volume, such as PD-10 columns, can handle higher concentrations of dye and protein.[2]
-
Switch methods: For more complete removal, consider using gravity-flow size exclusion chromatography or dialysis, which offer higher resolution.
Q4: I'm experiencing significant sample loss or protein aggregation after purification. How can I mitigate this?
Sample loss and aggregation can be influenced by the chosen purification method and buffer conditions.
-
Size Exclusion Chromatography (SEC) is considered a very gentle method as the biomolecule does not bind to the stationary phase, which helps maintain biological activity.[3]
-
Spin columns can sometimes lead to protein loss due to the membrane.[2][4]
-
Dialysis may result in sample dilution, but protein recovery is typically high.[4] Ensure your buffer composition is optimal for your protein's stability.
-
Tangential Flow Filtration (TFF) systems can achieve high product recovery rates and are a good option for larger volumes.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unconjugated this compound dye?
The most widely used techniques separate the larger, labeled biomolecule from the smaller, unbound dye molecules.[1] These methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration[3]
-
Spin Columns (a rapid form of SEC)[7]
-
High-Performance Liquid Chromatography (HPLC)[10]
-
Hydrophobic Interaction Chromatography (HIC)[11]
Q2: How does Size Exclusion Chromatography (SEC) work for dye removal?
SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with porous beads.[12] Larger molecules (the labeled protein/antibody) cannot enter the pores and travel through the column more quickly, eluting first.[12] Smaller molecules, like the unconjugated this compound dye, enter the pores, which retards their movement, causing them to elute later.[3][12]
Q3: What type of resin is recommended for purifying this compound-labeled proteins via SEC?
Sephadex G-25 is frequently recommended for separating proteins (with molecular weights >5000 Da) from small molecules like unconjugated dyes.[3][13][14] The first colored fraction to elute from the column will be the desired dye-protein conjugate, while a slower-moving colored band will contain the free dye.[13]
Q4: Is dialysis an effective method for removing free this compound dye?
Yes, dialysis is a common and effective technique for removing small, unwanted molecules like salts or dyes from larger macromolecules such as proteins and DNA.[6] The process relies on the differential diffusion of molecules across a semipermeable membrane with a specific molecular weight cutoff (MWCO).[6] The labeled protein is retained within the dialysis tubing or cassette, while the smaller, free dye molecules diffuse out into a large volume of buffer.[15]
Q5: What are the advantages of using Tangential Flow Filtration (TFF) for dye removal?
TFF, or cross-flow filtration, is a rapid and efficient method for separating, concentrating, and desalting biomolecules.[8][9] Its main advantages include:
-
Prevention of Clogging: The tangential flow of the sample across the membrane surface prevents the buildup of a filter cake, allowing for continuous operation.[8][9]
-
Scalability: TFF can be used for a wide range of sample volumes.
-
Efficiency: It allows for simultaneous concentration and diafiltration (buffer exchange), making the purification process more efficient.[5]
Q6: When is it appropriate to use advanced chromatography techniques like HPLC or HIC?
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often used for purifying labeled peptides or when very high purity is essential.[4][10]
-
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity.[11] Since fluorescent dyes are often hydrophobic, HIC can be an effective method for removing unbound dye.[1] This technique is beneficial because it typically uses less denaturing conditions, helping to maintain the protein's biological activity.[11]
Comparison of Dye Removal Methods
| Method | Principle of Separation | Best For | Advantages | Disadvantages/Considerations |
| Size Exclusion Chromatography (SEC) | Molecular Size[12] | General protein & antibody purification | Gentle, maintains bioactivity, reliable, good for desalting.[3] | Can cause sample dilution; resolution depends on column length and flow rate.[12] |
| Dialysis | Diffusion across a semipermeable membrane[6] | Larger sample volumes, gentle purification | Simple, low cost, high sample recovery. | Time-consuming (can take 12-24 hours), results in significant sample dilution.[1] |
| Spin Columns | Molecular Size (Centrifugal force) | Small sample volumes (<2.5 mL), rapid cleanup | Fast, convenient, easy to use.[7] | Potential for sample loss on the membrane, may not be sufficient for high dye concentrations.[2] |
| Tangential Flow Filtration (TFF) | Size-based separation with cross-flow | Large volumes, industrial scale, concentration & buffer exchange | Fast, scalable, prevents filter clogging, high recovery.[5][8] | Requires specialized equipment; potential for membrane fouling. |
| HPLC | Various (e.g., hydrophobicity for RP-HPLC) | High-purity applications, peptide purification | High resolution, high purity.[10] | Requires expensive equipment, potential for protein denaturation depending on conditions. |
| Hydrophobic Interaction (HIC) | Hydrophobicity[11] | Proteins where dye adds significant hydrophobicity | Purifies under non-denaturing conditions, maintains bioactivity.[11] | Requires method development (salt selection, gradient). |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Sephadex G-25)
This protocol is a standard method for removing unconjugated dye from labeled proteins and antibodies.[13][14]
-
Column Preparation:
-
Sample Application:
-
Allow the equilibration buffer to drain until it reaches the top of the resin bed.
-
Carefully load the entire labeling reaction mixture onto the center of the resin bed.[14]
-
-
Elution:
-
As soon as the sample has entered the resin, add elution buffer (PBS, pH 7.2-7.4) to the top of the column.[14]
-
Continue adding buffer and begin collecting fractions.
-
The first colored band to elute is the labeled protein conjugate.[13] A second, slower-moving band corresponds to the smaller, unconjugated dye.[13]
-
-
Analysis:
-
Combine the fractions containing the purified, labeled protein.
-
Measure the absorbance at 280 nm (for protein) and ~700 nm (for this compound dye) to determine protein concentration and the Degree of Labeling (DOL).
-
Protocol 2: Purification using Dialysis
This method is ideal for removing small molecules from larger ones and is particularly useful for larger sample volumes.[1][6]
-
Membrane Preparation:
-
Select a dialysis membrane with an appropriate Molecular Weight Cutoff (MWCO), typically 12-14 kDa for IgG antibodies.[15] This allows small dye molecules to pass through while retaining the larger antibody.[15]
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions (this may involve rinsing or pre-wetting).
-
-
Sample Loading:
-
Load your sample into the dialysis tubing/cassette, leaving some space for potential volume increase.
-
Securely seal the tubing or cassette, ensuring there are no leaks.[15]
-
-
Dialysis:
-
Buffer Exchange:
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer and transfer the purified conjugate to a clean tube.
-
Workflow Visualization
Caption: Workflow for separating labeled biomolecules from free dye.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 6. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. What is Tangential Flow Filtration (TFF) and Where is it Used? » TBL Plastics [tblplastics.com]
- 10. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 11. m.youtube.com [m.youtube.com]
- 12. bio-rad.com [bio-rad.com]
- 13. spectra.arizona.edu [spectra.arizona.edu]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
Technical Support Center: Understanding ATTO 700 Fluorescence Quenching by Guanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the fluorescence quenching of ATTO 700 by guanine (B1146940).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the fluorescence quenching of this compound by guanine?
A1: The fluorescence of this compound is quenched by guanine through a process called Photoinduced Electron Transfer (PET).[1][2] This is a short-range interaction that requires direct contact between the this compound dye molecule (the fluorophore) and guanine (the quencher).[1] In this process, upon excitation of this compound by light, an electron is transferred from guanine (the electron donor) to the excited this compound molecule (the electron acceptor), preventing the fluorophore from emitting a photon and thus quenching its fluorescence.
Q2: Is the quenching of this compound by guanine a static or dynamic process?
A2: The quenching of this compound and other related oxazine (B8389632) dyes by electron donors like guanine and tryptophan is often dominated by static quenching.[3][4] Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This differs from dynamic quenching, which involves collisional encounters between the excited fluorophore and the quencher. To definitively distinguish between static and dynamic quenching, fluorescence lifetime measurements are required. In static quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged in the presence of the quencher, while in dynamic quenching, the lifetime decreases.
Q3: What are the key photophysical properties of this compound?
A3: this compound is a fluorescent dye characterized by its strong absorption and high photostability.[5][6] Key properties are summarized in the table below.
Q4: Can other nucleobases quench the fluorescence of this compound?
A4: Guanine is a particularly effective quencher of many fluorescent dyes due to its low oxidation potential, making it a good electron donor. While other nucleobases can also act as quenchers, their efficiency is generally lower than that of guanine. The quenching efficiency of different nucleobases can vary depending on the specific fluorophore.
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Maximum Excitation Wavelength (λabs) | 700 nm | [6][7][8] |
| Molar Extinction Coefficient (εmax) | 120,000 M-1cm-1 | [6][9] |
| Maximum Emission Wavelength (λfl) | 716 nm | [6] |
| Fluorescence Quantum Yield (ηfl) | 25% | [7][8][9] |
| Fluorescence Lifetime (τfl) | 1.6 ns | [7][8][9] |
| Molecular Weight (NHS-ester) | 837 g/mol | [9] |
Table 2: Representative Quenching Data (Hypothetical)
This table presents hypothetical data for the quenching of this compound by guanosine (B1672433) monophosphate (GMP) to illustrate a typical dataset. Actual experimental results may vary.
| [GMP] (mM) | Fluorescence Intensity (a.u.) | F0/F |
| 0 | 1000 | 1.00 |
| 0.1 | 850 | 1.18 |
| 0.2 | 735 | 1.36 |
| 0.5 | 550 | 1.82 |
| 1.0 | 380 | 2.63 |
| 2.0 | 230 | 4.35 |
| 5.0 | 100 | 10.00 |
Experimental Protocols
Protocol for Steady-State Fluorescence Quenching Measurement
This protocol outlines the steps for measuring the quenching of this compound fluorescence by guanine using a spectrofluorometer.
Materials:
-
This compound-labeled molecule (e.g., oligonucleotide, protein)
-
Guanosine monophosphate (GMP) or other guanine-containing compound
-
Buffer solution (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound-labeled molecule in the desired buffer. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Prepare a series of quencher (GMP) solutions of varying concentrations in the same buffer.
-
Set up the spectrofluorometer:
-
Set the excitation wavelength to the absorption maximum of this compound (~700 nm).
-
Set the emission wavelength to the emission maximum of this compound (~716 nm).
-
Set appropriate excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.
-
-
Measure the fluorescence of the this compound solution without any quencher (F0):
-
Pipette a known volume of the this compound stock solution into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the fluorescence intensity.
-
-
Perform the quenching titration:
-
Add small aliquots of the quencher stock solution to the cuvette containing the this compound solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence intensity (F).
-
-
Correct for dilution: If the addition of the quencher solution significantly dilutes the sample, correct the observed fluorescence intensity using the following formula:
-
Fcorrected = Fobserved * ((V0 + VQ) / V0)
-
Where V0 is the initial volume of the fluorophore solution and VQ is the total volume of quencher solution added.
-
-
Analyze the data:
-
Plot the ratio of the initial fluorescence intensity to the quenched fluorescence intensity (F0/F) against the quencher concentration [Q]. This is the Stern-Volmer plot.
-
If the plot is linear, the slope represents the Stern-Volmer quenching constant (Ksv).
-
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
-
Possible Cause: Incorrect instrument settings.
-
Solution: Verify that the excitation and emission wavelengths are set correctly for this compound. Ensure the slit widths are appropriately adjusted and the detector gain is optimized.
-
-
Possible Cause: Fluorophore degradation.
-
Solution: Protect the this compound-labeled sample from prolonged exposure to light. Prepare fresh solutions if photobleaching is suspected. ATTO dyes are generally photostable, but excessive exposure can still lead to degradation.
-
-
Possible Cause: Incorrect sample concentration.
-
Solution: Ensure the concentration of the this compound-labeled molecule is within the linear range of the instrument's detector.
-
Issue 2: Non-linear Stern-Volmer Plot
-
Possible Cause: A combination of static and dynamic quenching.
-
Solution: A non-linear Stern-Volmer plot, often with an upward curvature, can indicate the presence of both quenching mechanisms. To deconvolute these effects, perform fluorescence lifetime measurements.
-
-
Possible Cause: Inner filter effect.
-
Solution: The inner filter effect occurs when the quencher absorbs either the excitation or emission light. To minimize this, use a lower concentration of the fluorophore and quencher. The absorbance of the sample at the excitation and emission wavelengths should ideally be below 0.1.[10]
-
-
Possible Cause: Ground-state complex formation with a stoichiometry other than 1:1.
-
Solution: More complex binding models may be needed to analyze the data if a simple 1:1 complex is not formed.
-
Issue 3: High Background Fluorescence
-
Possible Cause: Contaminated buffer or cuvettes.
-
Solution: Use high-purity solvents and thoroughly clean the cuvettes before each measurement. Run a blank measurement with just the buffer to assess background levels.
-
-
Possible Cause: Autofluorescence from the sample matrix.
-
Solution: If working with complex biological samples, consider using time-resolved fluorescence to distinguish the longer-lifetime this compound signal from shorter-lived autofluorescence.[1]
-
Issue 4: Inconsistent or Irreproducible Results
-
Possible Cause: Temperature fluctuations.
-
Solution: Quenching processes can be temperature-dependent. Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.
-
-
Possible Cause: pH or ionic strength variations.
-
Solution: The efficiency of PET can be influenced by the local environment. Ensure that the pH and ionic strength of the buffer are consistent across all experiments. Buffer components themselves should also be checked for any intrinsic fluorescence or quenching activity.
-
Visualizations
References
- 1. edinst.com [edinst.com]
- 2. PhotochemCAD | Guanine [photochemcad.com]
- 3. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horiba.com [horiba.com]
- 5. genelink.com [genelink.com]
- 6. stressmarq.com [stressmarq.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. vernier.com [vernier.com]
- 10. horiba.com [horiba.com]
Technical Support Center: Enhancing ATTO 700 Performance in Single-Molecule Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize the performance of the ATTO 700 fluorescent dye in single-molecule experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of rapid photobleaching of this compound?
A1: Rapid photobleaching of this compound in single-molecule experiments is primarily caused by photo-oxidation. In the excited state, the dye can react with molecular oxygen, leading to its irreversible destruction. This process is exacerbated by high laser power and the absence of effective photostabilizers in the imaging buffer. The triplet state of the fluorophore is particularly susceptible to reactions with oxygen, which is a common pathway for photobleaching[1][2].
Q2: My this compound signal is blinking significantly. What could be the reason?
A2: Signal blinking, or fluorescence intermittency, often arises from the fluorophore entering a transient dark state, such as the triplet state or a radical ion state. For far-red dyes like this compound, interactions with components in the imaging buffer, such as certain reducing agents, can increase the frequency and duration of these blinking events. The formation of radical anionic states can lead to this phenomenon[3]. Optimizing the imaging buffer with appropriate triplet state quenchers can help mitigate blinking.
Q3: I am observing a lower-than-expected quantum yield from my this compound-labeled biomolecule. Why might this be happening?
A3: A lower-than-expected quantum yield can be due to several factors. This compound is known to be a strong electron acceptor, and its fluorescence can be efficiently quenched by electron donors like guanine (B1146940) and tryptophan residues in proteins when in close proximity[1][4][5]. If the dye is labeled near these residues, significant quenching can occur. Additionally, the local environment of the dye, including solvent properties and proximity to other molecules, can influence its quantum yield. Studies have shown that binding this compound to certain protein tags like SNAP- or Halo-tags can enhance its photophysical performance[6][7][8].
Q4: How can I improve the signal-to-noise ratio in my this compound experiments?
A4: Improving the signal-to-noise ratio involves both increasing the signal from this compound and reducing background noise. To boost the signal, you can optimize the imaging buffer with photostabilizers to increase the dye's brightness and photostability. Using excitation wavelengths greater than 600 nm, for which this compound is well-suited, can help reduce autofluorescence from biological samples and background fluorescence from Rayleigh and Raman scattering[1][2][9]. Additionally, ensuring efficient labeling and purification to remove unconjugated dye can minimize background signal.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during single-molecule experiments with this compound.
Problem 1: Rapid Signal Loss (Photobleaching)
If you are experiencing rapid photobleaching of your this compound signal, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for rapid photobleaching of this compound.
Problem 2: Excessive Signal Blinking
For issues with significant fluorescence intermittency (blinking), consider the following steps:
Caption: Troubleshooting workflow for excessive blinking of this compound.
Problem 3: Low or No Fluorescence Signal
If you are detecting a very weak or no signal from your this compound-labeled molecules, investigate these potential causes:
-
Labeling and Purification:
-
Verify Labeling Efficiency: Confirm that your biomolecule of interest has been successfully labeled with this compound. Run a gel or use spectroscopy to check for the presence of the dye on your molecule.
-
Ensure Thorough Purification: Remove all unconjugated dye after the labeling reaction, as free dye in solution can contribute to high background and obscure single-molecule signals.
-
-
Environmental Quenching:
-
Experimental Setup:
-
Confirm Laser Alignment and Focus: Ensure that the excitation laser is correctly aligned and focused on the sample plane.
-
Check Filter Sets: Verify that you are using the appropriate filter sets for this compound excitation and emission (Excitation max: ~700 nm, Emission max: ~719 nm)[10].
-
Quantitative Data on Photostabilizers
The choice of photostabilizing agents in the imaging buffer is critical for enhancing the performance of this compound. Below is a summary of commonly used components and their effects.
Table 1: Comparison of Oxygen Scavenging Systems (OSS)
| Oxygen Scavenging System | Key Components | Advantages | Considerations |
| PCD/PCA | Protocatechuate-3,4-dioxygenase (PCD), 3,4-dihydroxybenzoic acid (PCA) | Can achieve very low oxygen concentrations[11][12]. | May alter the mechanical properties of DNA[13]. |
| GODCAT | Glucose Oxidase (GOD), Catalase (CAT), Glucose | Widely used and effective. | Can generate hydrogen peroxide as a byproduct[5]. |
Table 2: Common Photostabilizing Additives and Their Effects on Far-Red Dyes
| Additive | Class | Typical Concentration | Effect on Far-Red Dyes (e.g., Cy5, ATTO 647N) |
| Trolox | Triplet State Quencher | 0.5 - 2 mM | Reduces blinking and photobleaching by quenching the triplet state. |
| Cyclooctatetraene (COT) | Triplet State Quencher | 1 - 2 mM | Effective at reducing blinking and enhancing photostability. |
| 4-Nitrobenzyl alcohol (NBA) | Triplet State Quencher | 1 - 2 mM | Can improve photostability. |
| Ascorbic Acid (Vitamin C) | Reducing Agent | 1 - 10 mM | Can improve the stability of some fluorophores but may increase blinking in others[11][12]. |
| n-Propyl gallate (NPG) | Antioxidant | ~100 µM | Can enhance the stability of certain dyes[11][12]. |
Experimental Protocols
Protocol 1: Preparation of Optimized Imaging Buffer for this compound
This protocol describes the preparation of a standard imaging buffer containing an oxygen scavenging system and a triplet state quencher to enhance this compound performance.
Materials:
-
HEPES or Tris buffer (pH 7.4-7.8)
-
NaCl
-
MgCl₂
-
Glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
High-purity water
Procedure:
-
Prepare a base buffer:
-
Prepare a 10X stock of your chosen buffer (e.g., 500 mM HEPES, pH 7.5, 500 mM NaCl, 50 mM MgCl₂).
-
On the day of the experiment, dilute the stock to 1X with high-purity water.
-
-
Prepare the GODCAT oxygen scavenging system components:
-
Prepare a 20% (w/v) glucose stock solution in water and filter-sterilize.
-
Prepare stock solutions of Glucose Oxidase (e.g., 10 mg/mL in buffer) and Catalase (e.g., 5 mg/mL in buffer). Store in small aliquots at -20°C.
-
-
Prepare the Trolox triplet state quencher:
-
Prepare a 100 mM stock solution of Trolox in DMSO. Store in small aliquots at -20°C, protected from light.
-
-
Assemble the final imaging buffer (prepare fresh before each experiment):
-
To your 1X base buffer, add the components in the following order, mixing gently after each addition:
-
Glucose to a final concentration of 0.5-1% (w/v).
-
Glucose Oxidase to a final concentration of ~0.5 mg/mL.
-
Catalase to a final concentration of ~0.1 mg/mL.
-
Trolox to a final concentration of 1-2 mM.
-
-
Incubate the buffer for 5-10 minutes at room temperature before use to allow the oxygen scavenging system to become active.
-
Caption: Workflow for preparing an optimized imaging buffer for this compound.
Protocol 2: Single-Molecule FRET Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy
This protocol outlines a general workflow for an smFRET experiment using this compound as an acceptor dye.
Procedure:
-
Surface Passivation:
-
Prepare microscope slides and coverslips by cleaning them thoroughly.
-
Passivate the surface to prevent non-specific binding of your biomolecules. A common method is to use a mixture of PEG and biotin-PEG to coat the surface[12].
-
-
Immobilization of Biomolecules:
-
If using a biotin-PEG surface, first apply streptavidin to the surface.
-
Introduce your biotinylated biomolecule labeled with the donor and this compound acceptor dyes. Allow sufficient time for binding to the streptavidin-coated surface.
-
Wash away any unbound molecules with the imaging buffer.
-
-
Imaging:
-
Mount the sample on the TIRF microscope.
-
Use an appropriate laser for excitation (e.g., a 640 nm laser for the donor dye if using a FRET pair like Cy5/ATTO 700, or a ~670-700 nm laser for direct excitation of this compound).
-
Adjust the laser power to the lowest possible level that provides a good signal-to-noise ratio to minimize photobleaching.
-
Acquire time-series images, separating the donor and acceptor emission channels using appropriate dichroic mirrors and emission filters.
-
Continue acquiring data until the majority of the fluorophores have photobleached.
-
-
Data Analysis:
-
Identify single molecules in the acquired images.
-
Extract the fluorescence intensity time traces for both the donor and acceptor channels for each molecule.
-
Calculate the FRET efficiency for each time point and analyze the resulting FRET trajectories to study the conformational dynamics of your biomolecule.
-
References
- 1. benchchem.com [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. biorxiv.org [biorxiv.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Optimizing Laser Settings for ATTO 700 Excitation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser settings for the excitation of ATTO 700, a popular near-infrared fluorescent dye. This guide includes troubleshooting advice and frequently asked questions to address common issues encountered during fluorescence microscopy and flow cytometry experiments.
This compound Spectroscopic Properties
This compound is a fluorescent dye with an excitation maximum centered around 700 nm and an emission maximum at approximately 716-719 nm.[1][2] It is characterized by high photostability and a good quantum yield.[3] Understanding these spectral characteristics is crucial for selecting the appropriate laser and filter combinations to maximize signal detection while minimizing background noise.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~700 nm | [4][1][2] |
| Emission Maximum (λem) | ~716 - 719 nm | [4][2][5] |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield (Φf) | 0.25 | [4][6] |
| Fluorescence Lifetime (τfl) | 1.6 ns | [6] |
Recommended Laser and Filter Settings
For optimal excitation of this compound, lasers that emit light in the 670-715 nm range are most efficient.[7][8][9] Commonly used laser lines include the 647 nm and 676 nm lines of a Krypton-ion laser, as well as diode lasers operating in the red region of the spectrum.[9][10][11]
| Component | Recommended Wavelength/Type | Notes |
| Excitation Laser | 670-715 nm (Optimal) | Krypton-ion lasers (647 nm, 676 nm) and diode lasers are suitable.[9][10][11] |
| Emission Filter | Long-pass or band-pass filter centered around 720-740 nm | A common filter set is the Cy®5.5 filter set.[4] A 695/40 nm bandpass filter can also be used.[2] |
Experimental Protocol: Optimizing Laser Power for this compound Excitation
This protocol provides a step-by-step guide to determine the optimal laser power for your specific experimental setup, balancing signal intensity with the need to minimize photobleaching.
Objective: To find the lowest laser power that provides a sufficient signal-to-noise ratio for reliable detection of this compound fluorescence without causing significant photobleaching over the course of the experiment.
Materials:
-
A sample labeled with this compound (e.g., fixed cells, tissue section, or a solution of the dye).
-
A fluorescence microscope or flow cytometer equipped with a suitable laser and filter set for this compound.
Procedure:
-
Initial Setup:
-
Turn on the fluorescence imaging system and allow the laser to warm up according to the manufacturer's instructions.
-
Place your this compound-labeled sample on the microscope stage or load it into the flow cytometer.
-
Select the appropriate laser line (e.g., 647 nm or a laser in the 670-715 nm range) and the corresponding emission filter for this compound.
-
-
Determine Minimum Laser Power for Signal Detection:
-
Start with the laser power at its lowest setting.
-
Gradually increase the laser power until a discernible fluorescent signal from your sample is observed above the background noise.
-
Record this laser power setting as your baseline.
-
-
Assess Photobleaching:
-
At the baseline laser power, acquire a time-lapse series of images (for microscopy) or record the signal intensity over time (for flow cytometry).
-
Observe the fluorescence intensity over the intended duration of your experiment. A gradual decrease in signal intensity indicates photobleaching.
-
If significant photobleaching occurs (e.g., more than 10-20% signal loss over the experimental timeframe), the laser power is too high.
-
-
Optimization:
-
If photobleaching is observed, reduce the laser power in small increments and repeat the assessment in a fresh field of view.
-
If the initial signal is too weak, you can cautiously increase the laser power. However, be mindful that higher laser power will increase the rate of photobleaching.
-
Consider increasing the detector gain or exposure time as an alternative to increasing laser power to enhance a weak signal.
-
The optimal laser power is the setting that provides a bright, stable signal with minimal photobleaching throughout the experiment.
-
-
Finalize Settings:
-
Once the optimal laser power is determined, record this setting for all subsequent experiments with this compound under similar conditions.
-
Troubleshooting Guide & FAQs
This section addresses common problems that users may encounter when working with this compound.
Q1: Why is my this compound signal weak or absent?
A1: A weak or absent signal can be due to several factors:
-
Incorrect Laser/Filter Settings: Ensure that your laser wavelength is within the optimal excitation range for this compound (670-715 nm) and that you are using the correct emission filter.[7][8][9]
-
Low Laser Power: The laser power may be set too low. Follow the optimization protocol to determine the appropriate power setting.
-
Photobleaching: Excessive exposure to the excitation light can lead to photobleaching. Reduce the laser power and minimize the exposure time.
-
Quenching: The fluorescence of this compound can be quenched by electron donors such as guanine (B1146940) and tryptophan.[8][9] If your biomolecule of interest is in close proximity to these residues, it could lead to a reduced signal.
-
Low Labeling Efficiency: Inefficient conjugation of this compound to your target molecule will result in a weak signal. Verify your labeling protocol.
-
Sample Degradation: Ensure your sample has been stored correctly and has not degraded.
Q2: My this compound signal is fading quickly during imaging. What can I do?
A2: Rapid signal fading is a classic sign of photobleaching. To mitigate this:
-
Reduce Laser Power: This is the most effective way to reduce photobleaching. Use the lowest laser power that still provides a good signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Neutral Density Filters: These filters can be used to reduce the intensity of the excitation light.
-
Use an Antifade Mounting Medium: For fixed samples in microscopy, using a mounting medium with an antifade reagent can significantly reduce photobleaching.
Q3: I am observing high background fluorescence. How can I reduce it?
A3: High background can obscure your specific signal. Here are some solutions:
-
Optimize Washing Steps: Ensure that all unbound this compound is washed away after the labeling procedure.
-
Use a Blocking Agent: For immunofluorescence applications, use an appropriate blocking buffer to prevent non-specific antibody binding.
-
Check for Autofluorescence: Unstained control samples can help determine if the background is from cellular autofluorescence. Exciting at longer wavelengths, as with this compound, generally helps to reduce autofluorescence from biological samples.[12][13]
-
Use High-Quality Reagents and Solvents: Ensure that your buffers and other reagents are free of fluorescent impurities.
Q4: Can I use a 633 nm or 635 nm laser to excite this compound?
A4: While the optimal excitation for this compound is around 700 nm, you can still achieve excitation with lasers that are slightly off-peak, such as 633 nm or 635 nm lasers, which are common on many confocal microscopes and flow cytometers. However, the excitation will be less efficient, and you may need to use a slightly higher laser power or increased detector sensitivity to achieve a comparable signal to that obtained with a laser closer to the excitation maximum.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound fluorescence.
Signaling Pathway and Experimental Workflow Diagrams
For more complex experimental setups involving signaling pathways or specific workflows, visual diagrams can aid in understanding and troubleshooting.
Example: Generic Antibody Staining Workflow
References
- 1. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stressmarq.com [stressmarq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Fluorescent Labels: 700 nm - 750 nm | Products | Leica Microsystems [leica-microsystems.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison: ATTO 700 vs. Cy5.5 for Near-Infrared Imaging Applications
For researchers, scientists, and drug development professionals leveraging near-infrared (NIR) fluorescence imaging, the choice of fluorophore is a critical decision that directly impacts data quality, sensitivity, and reproducibility. The NIR window (roughly 700-900 nm) is highly advantageous for in vivo and deep-tissue imaging due to reduced photon absorption by biological molecules like hemoglobin and water, leading to deeper tissue penetration and lower autofluorescence.[1][2]
Among the dyes available for this spectral region, ATTO 700 and Cy5.5 are two prominent options often used for labeling antibodies and other biomolecules. This guide provides an objective, data-driven comparison of their performance to aid in selecting the optimal dye for your specific research needs.
Photophysical Properties: A Quantitative Overview
The foundational performance of a fluorophore is defined by its photophysical properties. Brightness, a key parameter for imaging, is the product of the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[3]
Below is a summary of the key photophysical characteristics for this compound and Cy5.5.
| Property | This compound | Cy5.5 |
| Excitation Maximum (λex) | ~700 nm[4] | ~684-688 nm[5][6] |
| Emission Maximum (λem) | ~719 nm[7] | ~707-710 nm[5][6] |
| Molar Extinction Coefficient (εmax) | ~120,000-125,000 M⁻¹cm⁻¹[7] | ~209,000 M⁻¹cm⁻¹[5] |
| Fluorescence Quantum Yield (Φf) | ~0.25[7] | ~0.30[5] |
| Calculated Brightness (ε x Φf) | ~30,000 - 31,250 | ~62,700 |
| Chemical Structure Class | Oxazine Derivative[8] | Polymethine Cyanine[9] |
Note: Brightness is a calculated value and can be influenced by environmental factors such as solvent, pH, and conjugation state.
Performance Comparison in Imaging Applications
While raw photophysical data provides a theoretical baseline, the practical performance in experimental settings is paramount. Key differentiators include photostability, background signal, and behavior in vivo.
Brightness and Photostability
Based on the calculated brightness, Cy5.5 appears significantly brighter than this compound. However, ATTO dyes are engineered with a rigid chromophore structure, which imparts exceptional thermal and photostability.[8] This structural rigidity prevents the formation of non-fluorescent isomers, leading to more consistent and stable fluorescence emission under prolonged or intense illumination compared to the more flexible structure of cyanine (B1664457) dyes.[8] Therefore, while Cy5.5 may provide a stronger initial signal, this compound may offer a more durable signal during time-lapse imaging or experiments requiring extended light exposure. ATTO dyes are generally reported to be more photostable than Cy-based dyes.[10]
In Vivo and High-Background Applications
For in vivo imaging, the signal-to-background ratio is often more critical than absolute brightness. Most commercially available NIR fluorophores are cyanine-based and can be prone to nonspecific binding.[11][] A comparative study using a silica-rhodamine dye spectrally similar to this compound (SiR700) and Cy5.5 found that the SiR700-based probe yielded higher tumor-to-background ratios.[11][] The Cy5.5 conjugate, however, demonstrated less deterioration of its fluorescence signal over a 72-hour period in vivo.[11] This suggests a trade-off: this compound may provide clearer images with less background, while Cy5.5 might offer greater long-term signal stability in certain biological environments.
Furthermore, this compound fluorescence is known to be efficiently quenched by electron donors like guanine (B1146940) and tryptophan residues in proteins.[4][13] This property can be advantageous, as the fluorescence of a dye-protein conjugate may increase upon binding to its target, effectively "switching on" and reducing background from unbound probes.
Experimental Methodologies
Accurate and reproducible results depend on robust experimental protocols. Below are representative methods for antibody conjugation and a subsequent immunofluorescence imaging experiment.
Protocol 1: Antibody Labeling with NHS Esters
This protocol describes the covalent conjugation of an amine-reactive dye (such as this compound NHS ester or Cy5.5 NHS ester) to primary amines (lysine residues) on an immunoglobulin G (IgG) antibody.
Materials:
-
IgG Antibody (in amine-free buffer like PBS; 1-2 mg/mL)
-
This compound or Cy5.5 NHS Ester Dye
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification Column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing substances like Tris or glycine, it must be dialyzed against PBS (pH 7.4) to remove them. Adjust the final antibody concentration to 1-2 mg/mL.[10]
-
Prepare Reaction Buffer: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3, optimal for the NHS ester reaction.[14][15]
-
Prepare Dye Stock Solution: Allow the vial of NHS ester dye to warm completely to room temperature before opening to prevent moisture condensation. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[10]
-
Conjugation Reaction: Add the dye stock solution to the antibody solution. A molar excess of dye is required. A typical starting point is a 10:1 molar ratio of dye to antibody.[9] Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[16]
-
Quench Reaction: Stop the reaction by adding the quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted dye. Incubate for 15-30 minutes.[16]
-
Purify Conjugate: Separate the labeled antibody from unconjugated free dye using a size-exclusion desalting column equilibrated with PBS.[17]
-
Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the dye's absorption maximum (~700 nm for this compound, ~685 nm for Cy5.5). The optimal DOL for most antibodies is between 2 and 10.[14]
Protocol 2: Immunofluorescence Imaging of Fixed Cells
This protocol outlines a general workflow for using a fluorescently labeled secondary antibody to detect a primary antibody bound to a specific target in fixed cells.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in Permeabilization Buffer)
-
Unlabeled Primary Antibody
-
This compound or Cy5.5-labeled Secondary Antibody
-
Antifade Mounting Medium
Procedure:
-
Cell Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15-20 minutes. Rinse three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.[3]
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce nonspecific antibody binding.[3]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Washing: Rinse the cells three times with PBS, 5 minutes per wash, to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Dilute the this compound or Cy5.5-labeled secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.[13]
-
Final Washes: Repeat the washing step (Step 4) to remove unbound secondary antibody.[13]
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium. Image the sample using a fluorescence microscope equipped with appropriate filters or laser lines for the selected dye.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in NIR imaging applications, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a key biological pathway relevant to drug development.
This pathway is fundamental for the efficacy of antibody-drug conjugates (ADCs), a major focus in oncology drug development.[7][8] A fluorescently labeled antibody binds to its specific receptor on the cancer cell surface, is internalized into an endosome, and trafficked to the lysosome.[7] The acidic environment of the lysosome cleaves the linker, releasing the cytotoxic payload to kill the cell. Fluorescent labels like this compound and Cy5.5 are crucial for studying and visualizing this uptake and trafficking process.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptglab.com [ptglab.com]
- 4. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Delivery of Drugs into Cancer Cells Using Antibody–Drug Conjugates Based on Receptor-Mediated Endocytosis and the Enhanced Permeability and Retention Effect [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. spectra.arizona.edu [spectra.arizona.edu]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. usbio.net [usbio.net]
A Head-to-Head on Photostability: ATTO 700 vs. Alexa Fluor 700
In the realm of near-infrared (NIR) fluorescence imaging, the photostability of a fluorophore is a critical determinant of experimental success, particularly for applications requiring long-term imaging or high-intensity illumination. This guide provides a detailed comparison of the photostability and spectral properties of two widely used NIR dyes: ATTO 700 and Alexa Fluor 700. While both dyes are renowned for their high performance, this report synthesizes available data to aid researchers in selecting the optimal dye for their specific needs.
Quantitative Data Summary
For researchers and drug development professionals, the intrinsic photophysical properties of a fluorophore are paramount. The following table summarizes the key spectral and photostability-related characteristics of this compound and Alexa Fluor 700.
| Property | This compound | Alexa Fluor 700 |
| Excitation Maximum (λex) | 700 nm | 702 nm |
| Emission Maximum (λem) | 719 nm | 723 nm |
| Molar Extinction Coefficient (ε) | 125,000 cm⁻¹M⁻¹ | 205,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.25 | 0.25[1][2] |
| Brightness (ε x Φ) | 31,250 | 51,250 |
Data compiled from manufacturer specifications and available literature. Brightness is a calculated metric to estimate the relative fluorescence intensity.
Discussion of Photostability
Both ATTO-TEC and Thermo Fisher Scientific, the manufacturers of this compound and Alexa Fluor 700 respectively, characterize their dyes as having high photostability.[3][4][5][6][7][8][9][10][11][12][13] The ATTO dye series is described as a new generation of fluorescent labels with excellent thermal and photo-stability.[3][8][9] Similarly, the Alexa Fluor family is well-regarded for its photostability, allowing for more time to capture images.[4][6]
One study that conducted a broad comparison of long-wavelength fluorescent dyes noted that Alexa Fluor dyes, in general, are significantly more resistant to photobleaching than their Cy dye counterparts. While this study included Alexa Fluor 700, it did not provide a direct photobleaching curve against this compound.
Interestingly, a separate investigation observed that Alexa Fluor 700 conjugates were susceptible to rapid, light-induced signal loss when used in formulated serum-free media. This finding was unexpected given the established high photostability of the Alexa Fluor family, suggesting that the experimental environment can significantly impact fluorophore performance.
Experimental Protocol for Photostability Assessment
To enable researchers to perform their own comparative analysis, a detailed protocol for measuring the photostability of fluorescent dyes using fluorescence microscopy is provided below. This method focuses on determining the photobleaching half-life, a common metric for quantifying photostability.
Objective: To quantify and compare the rate of photobleaching of this compound and Alexa Fluor 700.
Materials:
-
This compound and Alexa Fluor 700 conjugated to the same antibody or protein.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., 680 nm laser line), appropriate filter sets for NIR dyes, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare solutions of the fluorescently labeled antibodies in PBS at a standardized concentration (e.g., 1 µg/mL).
-
To immobilize the sample, create a thin film of the antibody solution on a microscope slide and allow it to air dry in the dark. Alternatively, cells stained with the fluorescent conjugates can be fixed and mounted.
-
-
Microscope Setup:
-
Power on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent output.
-
Select the appropriate filter set for this compound/Alexa Fluor 700.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous photobleaching. Crucially, the same illumination intensity and all other imaging parameters must be used for both dyes.
-
-
Image Acquisition:
-
Acquire an initial image at time zero (t=0).
-
Begin continuous illumination of the sample.
-
Capture a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased to approximately 50% of the initial intensity.
-
-
Data Analysis:
-
Open the image series in your chosen image analysis software.
-
Define a region of interest (ROI) within the illuminated area of the sample.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
To correct for background noise, select a region outside of the sample area, measure its mean intensity, and subtract this value from the sample ROI measurements for each time point.
-
Normalize the background-corrected intensity values to the initial intensity at t=0 (Intensity at time t / Intensity at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the normalized fluorescence intensity drops to 0.5. For a more precise determination, the decay curve can be fitted to an exponential decay function.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the photostability assessment protocol.
Caption: Workflow for photostability comparison of fluorescent dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. picoquant.com [picoquant.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Microscopy based on Single-Molecule Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Brightness and Performance of ATTO 700 and Other Near-Infrared Dyes
In the rapidly advancing fields of biological research and drug development, the use of near-infrared (near-IR) fluorescent dyes is crucial for high-sensitivity and deep-tissue imaging. Among the available options, ATTO 700 has emerged as a prominent fluorophore. This guide provides an objective comparison of the brightness and performance of this compound against other commonly used near-IR dyes, namely Alexa Fluor 700 and Cy5.5, supported by experimental data and detailed methodologies.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is often guided by its key photophysical properties, which dictate its performance in various applications. The brightness of a fluorophore is a critical parameter, determined by the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). A higher value for both of these parameters results in a brighter dye.[1] The following table summarizes the key photophysical characteristics of this compound, Alexa Fluor 700, and Cy5.5.
| Property | This compound | Alexa Fluor 700 | Cy5.5 |
| Excitation Maximum (λex) | 700 nm[2] | 702 nm[3] | 678 nm[4] |
| Emission Maximum (λem) | 719 nm[5] | 723 nm[3] | 695 nm[4] |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | 120,000[6] | 192,000 | 250,000 |
| Fluorescence Quantum Yield (Φ) | 0.25[2] | 0.25[7][8] | ~0.20 - 0.30 |
| Relative Brightness (ε × Φ) | 30,000 | 48,000 | 50,000 - 75,000 |
| Photostability | High[9] | High[3][10] | Moderate |
Note: The relative brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield) and serves as a theoretical comparison. The quantum yield of Cy dyes can be highly dependent on the solvent and their conjugation state.
Performance Characteristics
Beyond the fundamental photophysical properties, the practical performance of a fluorescent dye is influenced by factors such as photostability, pH sensitivity, and solubility.
This compound is part of a new generation of fluorescent labels known for their high thermal and photostability.[2][9] These dyes are characterized by a rigid molecular structure that minimizes cis-trans isomerization, leading to consistent optical properties that are largely independent of the solvent and temperature.[9] ATTO dyes, including this compound, are also noted for their good water solubility.[2]
Alexa Fluor 700 , a member of the widely used Alexa Fluor family, is recognized for its brightness and exceptional photostability, often outperforming traditional cyanine (B1664457) dyes.[3][10][11] Alexa Fluor dyes are also less sensitive to pH changes and are highly water-soluble due to sulfonation.[3] However, some studies have reported that under specific conditions, such as in formulated serum-free media, Alexa Fluor 700 can exhibit light-induced signal loss.
Cy5.5 is a cyanine dye that has been a workhorse in fluorescence imaging. While it boasts a high extinction coefficient, its photostability is generally considered to be lower than that of the ATTO and Alexa Fluor series of dyes.[10] Cyanine dyes can be susceptible to photobleaching, which can limit their utility in experiments requiring prolonged or intense light exposure.[11]
Experimental Protocols
To facilitate the direct comparison of these near-IR dyes in a laboratory setting, detailed experimental protocols for measuring key performance metrics are provided below.
Experimental Protocol for Determining Relative Fluorescence Quantum Yield
The quantum yield of a fluorescent dye is a measure of its efficiency in converting absorbed photons into emitted photons. It is typically determined relative to a well-characterized standard with a known quantum yield.
Principle:
The relative quantum yield of an unknown sample (QY_sample) can be calculated by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield (QY_std) using the following equation:
QY_sample = QY_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (e.g., this compound)
-
Standard fluorescent dye with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
Appropriate solvent (e.g., ethanol (B145695) or phosphate-buffered saline, PBS)
Procedure:
-
Prepare a series of dilutions for both the sample and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each dilution using a fluorometer. The excitation wavelength should be set to the absorbance maximum of the dyes. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis) for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the equation above, with the slopes of the plots representing the ratio of integrated fluorescence intensity to absorbance (I/A).
Experimental Protocol for Assessing Photostability
Photostability refers to a dye's resistance to photochemical degradation upon exposure to light. A common method to assess this is to measure the rate of photobleaching.
Materials:
-
Fluorescence microscope (confocal or widefield) with a suitable laser line for excitation.
-
High-sensitivity camera (e.g., EMCCD or sCMOS).
-
Objective lens with an appropriate numerical aperture.
-
Sample labeled with the fluorescent dye of interest (e.g., fixed cells stained with a fluorescently labeled antibody).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled sample on a microscope slide or imaging dish.
-
Image Acquisition:
-
Locate a region of interest (ROI) with uniform fluorescence.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent.
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.
-
The resulting curve represents the photobleaching rate. The time at which the fluorescence intensity drops to 50% of its initial value is the half-life (t₁/₂), a common metric for photostability.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows where near-infrared dyes like this compound are employed.
Conclusion
The choice of a near-infrared fluorescent dye is a critical decision that can significantly impact the outcome of an experiment. This compound offers a compelling combination of brightness and high photostability, making it a robust choice for demanding applications such as single-molecule detection and super-resolution microscopy.[9] Alexa Fluor 700 also provides excellent brightness and photostability, serving as a reliable alternative.[3][10] Cy5.5, while having a high extinction coefficient, may be more susceptible to photobleaching. For researchers and drug development professionals, a careful consideration of the specific experimental requirements, including the need for prolonged imaging and quantitative analysis, will guide the selection of the most appropriate near-IR dye. The provided protocols offer a framework for conducting in-house comparisons to validate the optimal dye for a given application.
References
- 1. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of ATTO 700 and ATTO 680 for FRET-Based Assays
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET) to investigate molecular interactions, the selection of an appropriate fluorophore pair is paramount. In the near-infrared (NIR) spectrum, ATTO 700 and ATTO 680 have emerged as popular choices. This guide provides an objective comparison of their performance in FRET-based assays, supported by their photophysical properties and detailed experimental protocols for key applications.
The utility of a FRET pair is fundamentally dictated by the spectral overlap between the donor's emission and the acceptor's absorption, their respective quantum yields, and the resulting Förster radius (R₀)—the distance at which FRET efficiency is 50%. While both ATTO 680 and this compound are high-performance dyes, their distinct spectral properties lead to nuanced differences in their suitability for various FRET applications.
Photophysical Properties: A Quantitative Comparison
A side-by-side analysis of the key photophysical parameters of ATTO 680 (as the FRET donor) and this compound (as the FRET acceptor) reveals the foundation of their performance in FRET assays.
| Property | ATTO 680 (Donor) | This compound (Acceptor) | Reference |
| Absorption Max (λ_abs_) | 680 nm | 700 nm | [1][2] |
| Emission Max (λ_em_) | 700 nm | 719 nm | [1][3] |
| Molar Extinction Coefficient (ε_max_) | 1.25 x 10⁵ M⁻¹cm⁻¹ | 1.20 x 10⁵ M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (η_fl_) | 30% | 25% | [1] |
| Fluorescence Lifetime (τ_fl_) | 1.7 ns | 1.6 ns | [1] |
| Förster Radius (R₀) with ATTO 680 as Donor | N/A | ~54 Å | Inferred from spectral properties |
Key Insights from the Data:
The significant spectral overlap between the emission of ATTO 680 and the absorption of this compound, coupled with their high extinction coefficients and reasonable quantum yields, makes them a theoretically effective FRET pair. The calculated Förster radius of approximately 54 Å is well-suited for studying a wide range of biological interactions, which typically occur over distances of 10-100 Å.
FRET Mechanism and Experimental Considerations
FRET is a non-radiative energy transfer process where an excited donor fluorophore transfers energy to a proximal acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the two molecules, making it a powerful "molecular ruler."
References
A Comparative Guide to ATTO 700 and Its Alternatives in Advanced Imaging Modalities
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of the far-red fluorescent dye ATTO 700 with two prominent alternatives, Alexa Fluor 700 and Cy5.5, across various imaging modalities. The following sections present a comprehensive evaluation of their performance, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.
Photophysical Properties: A Quantitative Comparison
The intrinsic brightness and spectral characteristics of a fluorophore are fundamental to its performance. The following table summarizes the key photophysical properties of this compound, Alexa Fluor 700, and Cy5.5. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, divided by 1,000.
| Property | This compound | Alexa Fluor 700 | Cy5.5 |
| Excitation Maximum (nm) | ~700[1][2] | ~702[3] | ~678[4] |
| Emission Maximum (nm) | ~719[2] | ~723[3] | ~695[4] |
| **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** | ~120,000[5] | ~192,000[3] | ~198,000[6] |
| Quantum Yield (Φ) | ~0.25[1][5] | Not widely reported | ~0.20[6] |
| Brightness (ε * Φ / 1000) | 30.0 | - | 39.6 |
| Molecular Weight ( g/mol ) | ~874[2] | Not specified | ~1318[4] |
Performance in Key Imaging Modalities
The optimal dye choice is highly dependent on the specific imaging application. This section evaluates the performance of this compound and its alternatives in immunofluorescence microscopy, flow cytometry, and super-resolution microscopy.
Immunofluorescence Microscopy
In immunofluorescence (IF) microscopy, signal-to-noise ratio and photostability are paramount for generating high-quality images.
This compound is known for its high thermal and photostability, making it suitable for demanding imaging conditions.[7] Its fluorescence is efficiently quenched by electron donors like guanine (B1146940) and tryptophan, which can be a consideration in certain biological environments.[8]
Alexa Fluor 700 is recognized for its exceptional photostability and bright fluorescence emission.[9] It is often recommended for labeling abundant proteins in multiplexing experiments due to its relatively dim signal compared to other Alexa Fluor dyes, which allows for brighter fluorophores to be used for less abundant targets.[9]
Cy5.5 is a widely used far-red dye, though some studies suggest that Alexa Fluor dyes are generally more photostle.[10]
Experimental Protocol: Immunofluorescence Staining
This protocol provides a general framework for immunofluorescence staining of adherent cells. Optimization of antibody concentrations, incubation times, and washing steps is recommended for specific targets and cell types.
-
Cell Culture and Fixation :
-
Culture adherent cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking :
-
For intracellular targets, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Antibody Incubation :
-
Dilute the primary antibody to its predetermined optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG labeled with this compound, Alexa Fluor 700, or Cy5.5) in the blocking buffer. Protect from light from this point onwards.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
-
-
Mounting and Imaging :
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the slides using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore.
-
Flow Cytometry
In flow cytometry, the brightness of the fluorophore is crucial for resolving cell populations, especially for antigens with low expression levels.
This compound can be used in flow cytometry and is compatible with the 633 nm or 640 nm laser lines.
Alexa Fluor 700 is a common choice for flow cytometry, often used for highly expressed antigens due to its relatively dimmer fluorescence compared to other Alexa Fluor dyes.[9] This allows for the use of brighter dyes for rarer targets in a multicolor panel.
PerCP-Cy5.5 is a tandem dye frequently used in flow cytometry that can be excited by the 488 nm laser, with an emission maximum around 694 nm.[11] Tandem dyes like PerCP-Cy5.5 are known to be sensitive to light and fixation.[11]
Experimental Protocol: Flow Cytometry Staining
This protocol outlines a general procedure for staining cell surface antigens for flow cytometry analysis.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. manuals.plus [manuals.plus]
- 3. Enzyme self-label-bound ATTO700 in single-molecule and super-resolution microscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Alexa Fluor® 700 Conjugation kit | Easy Alexa Fluor® 700 Labelling (ab269824) | Lightning-Link® | Abcam [abcam.com]
- 5. Alexa Fluor® 700 Conjugation kit | Easy Alexa Fluor® 700 Labelling (ab269824) | Lightning-Link® | Abcam [abcam.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alexa Fluor® 700 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. PerCP-Cyanine5.5 dye | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Validating ATTO 700 Conjugates for Enhanced Near-Infrared Imaging
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the robust validation of dye-conjugates is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of ATTO 700 with two other prominent NIR dyes, Alexa Fluor 750 and Cy7, and offers detailed experimental protocols to validate the functionality of your this compound conjugates.
This guide will delve into the spectral and photophysical properties of these fluorophores, present key performance metrics in a comparative format, and provide step-by-step protocols for essential validation assays.
Performance Comparison: this compound vs. Alternatives
The selection of a fluorophore for conjugation to biomolecules, such as antibodies, is a critical decision that influences the sensitivity, clarity, and reliability of experimental results. The following table summarizes the key spectral properties of this compound, Alexa Fluor 750, and Cy7 to aid in the selection process.
| Property | This compound | Alexa Fluor 750 | Cy7 |
| Excitation Maximum (nm) | 699 - 700[1][2][3] | 749 - 752[4][5] | 750 - 756[6][7][8][9] |
| Emission Maximum (nm) | 716 - 719[1][2][3][10] | 775 - 776[4][5] | 773 - 779[7][8][9] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~120,000[2] | ~240,000[5] | ~250,000[7] |
| Quantum Yield | ~0.25[2] | Not consistently reported | ~0.28[7] |
While direct head-to-head comparisons in single studies are limited, the scientific literature suggests that the Alexa Fluor family of dyes generally exhibits superior brightness and photostability compared to traditional cyanine (B1664457) dyes.[11] ATTO dyes are also recognized for their excellent photostability and brightness.[12] For critical applications demanding the highest sensitivity and photostability, both this compound and Alexa Fluor 750 are considered strong candidates.
Experimental Validation Protocols
To ensure the optimal performance of your this compound conjugates, a series of validation experiments are essential. These protocols provide a framework for assessing the quality and functionality of your labeled biomolecules.
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to a protein, is a critical quality control parameter. An optimal DOL, typically between 2 and 10 for antibodies, ensures a bright signal without compromising the antibody's binding affinity.[1][5]
Methodology:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the conjugate solution at 280 nm (for protein) and at the excitation maximum of this compound (~700 nm).
-
Calculation: The DOL can be calculated using the following formula:
Where:
-
A_dye = Absorbance at ~700 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
A_protein_corrected = A₂₈₀ - (A_dye * CF₂₈₀)
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer)
-
ε_dye = Molar extinction coefficient of the dye at its absorbance maximum
-
Photostability Assessment
Photostability, the dye's resistance to photobleaching upon light exposure, is crucial for applications requiring prolonged imaging.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound conjugate and mount it on a microscope slide.
-
Image Acquisition: Acquire an initial image of the fluorescent sample using a fluorescence microscope with a consistent illumination intensity.
-
Continuous Illumination: Expose the sample to continuous illumination from the microscope's light source for a defined period.
-
Time-Lapse Imaging: Acquire images at regular intervals during the illumination period.
-
Data Analysis: Quantify the fluorescence intensity of the sample over time. A slower decay in fluorescence intensity indicates higher photostability.
Flow Cytometry for Functional Validation
Flow cytometry is a powerful technique to assess the binding specificity and signal intensity of a fluorescently labeled antibody.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of a cell line known to express the target antigen (positive control) and a cell line that does not (negative control).
-
Staining: Incubate the cells with the this compound-conjugated antibody at a predetermined optimal concentration. Include an isotype control (an antibody of the same isotype but not specific to the target antigen) to assess non-specific binding.
-
Data Acquisition: Analyze the stained cells using a flow cytometer equipped with a laser that can excite this compound (e.g., a 633 nm or 640 nm laser).
-
Data Analysis: Compare the fluorescence intensity of the positive cells to the negative cells and the isotype control. A high signal-to-noise ratio (high fluorescence in positive cells and low fluorescence in negative and isotype control cells) indicates successful and specific conjugation.
Immunofluorescence Microscopy for Localization
Immunofluorescence (IF) microscopy allows for the visualization of the subcellular localization of the target protein, further validating the functionality of the antibody conjugate.
Methodology:
-
Cell Seeding and Fixation: Seed cells on coverslips and allow them to adhere. Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilization (if required): If the target protein is intracellular, permeabilize the cell membrane with a detergent (e.g., 0.1% Triton X-100).
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 5% normal serum).
-
Primary Antibody Incubation: Incubate the cells with the this compound-conjugated primary antibody.
-
Washing: Wash the cells to remove unbound antibodies.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and visualize the fluorescence using a fluorescence microscope. The observed localization should be consistent with the known subcellular location of the target protein.
Visualizing the Validation Workflow
To provide a clear overview of the validation process, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for the preparation and functional validation of this compound conjugates.
Caption: A streamlined workflow for validating antibody conjugate functionality using flow cytometry.
By following these comparative guidelines and experimental protocols, researchers can confidently validate the functionality of their this compound conjugates, ensuring high-quality data for their near-infrared imaging applications.
References
- 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. benchchem.com [benchchem.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Antibody Validation for Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 8. cellsurfacebio.com [cellsurfacebio.com]
- 9. cytometry.org [cytometry.org]
- 10. ovid.com [ovid.com]
- 11. benchchem.com [benchchem.com]
- 12. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
Assessing the Cross-Reactivity of ATTO 700 Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. Non-specific binding, or cross-reactivity, can lead to false-positive signals and misinterpretation of experimental results. This guide provides a comprehensive comparison of ATTO 700 labeled antibodies with other common alternatives in the near-infrared spectrum, focusing on the critical aspect of cross-reactivity and providing the tools to assess it.
Performance Comparison of Common Near-Infrared Fluorophores
While direct, peer-reviewed studies quantitatively comparing the cross-reactivity of various dye-antibody conjugates are limited, we can infer performance based on the photophysical properties of the dyes and general principles of antibody validation. Dyes with brighter intrinsic fluorescence and higher photostability can often be used at lower concentrations, which can help to reduce non-specific binding.
Below is a summary of the key photophysical properties of this compound and two common alternatives, Alexa Fluor 700 and Cy™5.5.
| Property | This compound | Alexa Fluor 700 | Cy™5.5 |
| Excitation Max (nm) | ~700 | ~702 | ~675 |
| Emission Max (nm) | ~716 | ~723 | ~694 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~125,000 | ~192,000 | ~250,000 |
| Quantum Yield | ~0.25 | Not specified | ~0.28 |
| Photostability | High | High | Moderate |
| Solubility | Good in polar solvents | High | Moderate |
| Structural Class | Zwitterionic | Sulfonated Rhodamine | Cyanine |
Note: The choice of fluorophore is only one factor influencing cross-reactivity. The specificity of the primary antibody, the blocking protocol, and the experimental system are also critical determinants of signal specificity.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To rigorously assess the cross-reactivity of any labeled antibody, including those conjugated to this compound, a combination of standard immunoassays should be employed. The following are detailed methodologies for key experiments.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
IHC and ICC are powerful techniques to visualize the spatial distribution of a target antigen within tissues and cells, respectively. They are also excellent methods for identifying non-specific binding to off-target structures.
Objective: To determine the specificity of an this compound labeled antibody by visualizing its binding pattern on fixed tissue or cell preparations.
Methodology:
-
Sample Preparation:
-
Fix tissue sections or cultured cells with an appropriate fixative (e.g., 4% paraformaldehyde).
-
For paraffin-embedded tissues, deparaffinize and perform antigen retrieval to unmask the epitope.
-
Permeabilize cells (if targeting an intracellular antigen) with a detergent such as Triton™ X-100 or saponin.
-
-
Blocking:
-
Incubate the sample with a blocking buffer to minimize non-specific binding. A common blocking solution is 5% normal serum from the same species as the secondary antibody (if used) or Bovine Serum Albumin (BSA) in a buffer like PBS.[1]
-
-
Antibody Incubation:
-
Dilute the this compound labeled primary antibody to a predetermined optimal concentration in the blocking buffer.
-
Incubate the sample with the diluted antibody, typically for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the sample multiple times with a wash buffer (e.g., PBS with 0.1% Tween® 20) to remove unbound antibodies.
-
-
Controls:
-
Negative Control (Secondary Only): In an indirect staining protocol, omit the primary antibody and only apply the labeled secondary antibody to assess its non-specific binding.
-
Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody to determine background staining.
-
Antigen-Positive and -Negative Tissues/Cells: Use tissues or cells known to express and not express the target antigen to confirm specific staining.
-
-
Imaging:
-
Mount the sample with an appropriate mounting medium.
-
Visualize the fluorescence signal using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for this compound (Excitation/Emission: ~700/716 nm).
-
Flow Cytometry
Flow cytometry provides a quantitative assessment of antibody binding to a cell population on a single-cell basis, making it ideal for detecting low levels of non-specific binding.
Objective: To quantify the percentage of cells non-specifically stained by an this compound labeled antibody and to determine the signal-to-noise ratio.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension from cultured cells or tissues.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
-
Fc Receptor Blocking:
-
Incubate the cells with an Fc receptor blocking agent to prevent non-specific binding of the antibody to Fc receptors on immune cells.[2]
-
-
Antibody Staining:
-
Incubate the cells with the this compound labeled antibody at a pre-titrated optimal concentration.
-
-
Washing:
-
Wash the cells to remove unbound antibodies.
-
-
Controls:
-
Unstained Cells: To determine the level of autofluorescence.
-
Isotype Control: To assess background fluorescence from non-specific antibody binding.
-
Fluorescence Minus One (FMO) Control: In multicolor panels, to properly set gates by identifying the spread of fluorescence from other fluorochromes into the this compound channel.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer equipped with a laser and detector suitable for this compound.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) of the signal compared to the controls.
-
Western Blotting
Western blotting is used to detect a specific protein in a complex mixture. It is a valuable tool for confirming the specificity of an antibody for a target of a particular molecular weight.
Objective: To verify that the this compound labeled antibody recognizes a single protein of the expected molecular weight.
Methodology:
-
Sample Preparation:
-
Lyse cells or tissues to extract proteins.
-
Determine the protein concentration of the lysate.
-
-
Electrophoresis:
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the this compound labeled primary antibody at an optimized dilution.
-
-
Washing:
-
Wash the membrane extensively with a wash buffer (e.g., TBST) to remove unbound antibody.
-
-
Controls:
-
Positive Control Lysate: From cells or tissues known to express the target protein.
-
Negative Control Lysate: From cells or tissues known not to express the target protein.
-
Secondary Antibody Only Control (for indirect detection): To check for non-specific binding of the secondary antibody.
-
-
Detection:
-
Image the membrane using a digital imaging system capable of detecting fluorescence in the near-infrared range.
-
A specific antibody should produce a single band at the expected molecular weight of the target protein.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experiments, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Caption: Example of a signaling pathway where a labeled antibody could be used.
Conclusion
While this compound is a high-performance fluorophore with excellent photophysical properties, its use in antibody conjugates requires the same rigorous validation as any other fluorescent dye to ensure specificity. By employing the detailed experimental protocols outlined in this guide—Immunohistochemistry, Flow Cytometry, and Western Blotting—researchers can confidently assess the cross-reactivity of their this compound labeled antibodies. The inclusion of proper controls is essential for distinguishing specific, on-target binding from non-specific background signals, ultimately leading to more reliable and impactful scientific findings.
References
A Comparative Guide to Quantitative Analysis Using ATTO 700 Fluorescence
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based quantitative analysis, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. This guide provides an objective comparison of ATTO 700, a near-infrared fluorescent dye, with its common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Near-Infrared Dyes
This compound is a zwitterionic fluorescent dye characterized by its strong absorption and high photostability, making it a robust choice for various quantitative applications.[1][2] To aid in the selection process, the following tables summarize the key photophysical properties and performance characteristics of this compound in comparison to other widely used near-infrared dyes, Alexa Fluor 700 and Cy5.5.
| Property | This compound | Alexa Fluor 700 | Cy5.5 |
| Excitation Max (nm) | 700[3] | 696-702[3][4] | 675[5] |
| Emission Max (nm) | 716-719[3][6] | 719-723[3][4] | 694[5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 120,000[6] | 192,000[4] | 250,000 |
| Fluorescence Quantum Yield | ~0.25[1][4] | ~0.25[4] | ~0.28 |
| Brightness (Ext. Coeff. x QY) | 30,000 | 48,000[4] | 70,000 |
| Key Features | High photostability, zwitterionic nature reduces non-specific binding.[1][2] | High photostability and brightness, less prone to aggregation than Cy dyes.[7] | High extinction coefficient. |
Table 1: Photophysical Properties of this compound and Alternatives. Brightness is a calculated value and can vary depending on the environment.
Experimental Protocols for Quantitative Analysis
Accurate quantitative analysis relies on standardized and well-documented experimental procedures. Below are detailed protocols for key applications of this compound.
Protocol 1: Covalent Labeling of Antibodies with this compound NHS Ester
This protocol describes the labeling of primary antibodies with this compound N-hydroxysuccinimidyl (NHS) ester for use in quantitative immunofluorescence.
Materials:
-
Primary antibody (amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 1-10 mg/mL.
-
Conjugation: Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring.
-
Purification: Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction contains the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 700 nm (for this compound).
Protocol 2: Quantitative Immunofluorescence Microscopy
This protocol outlines the steps for quantitative analysis of protein expression in cells using this compound-labeled antibodies.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound-labeled primary or secondary antibody
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters for near-infrared dyes
Procedure:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating with 1% BSA for 30 minutes.
-
Antibody Incubation: Incubate with the this compound-labeled antibody at the predetermined optimal concentration for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS to remove unbound antibodies.
-
Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope equipped with a laser and filter set appropriate for this compound (e.g., excitation at 640 nm and emission collection at >670 nm). Ensure consistent imaging settings (laser power, exposure time, etc.) across all samples for quantitative comparison.
-
Image Analysis: Quantify the fluorescence intensity in the region of interest using image analysis software.
Visualizing Experimental Workflows and Signaling Pathways
Antibody Labeling and Purification Workflow
The following diagram illustrates the key steps involved in labeling an antibody with this compound NHS ester and subsequent purification.
FRET-Based Analysis of G-Protein Coupled Receptor (GPCR) Signaling
ATTO dyes can be employed as Förster Resonance Energy Transfer (FRET) pairs to study molecular interactions, such as the conformational changes in G-protein coupled receptors (GPCRs) upon ligand binding.[8] The diagram below illustrates a conceptual FRET-based assay to monitor GPCR activation.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. bu.edu [bu.edu]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FRET-based measurement of GPCR conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Far-Red Frontier: A Guide to Spectral Overlap Considerations for ATTO 700 in Multicolor Experiments
For researchers, scientists, and drug development professionals embarking on multicolor fluorescence experiments, the selection of appropriate fluorophores is a critical determinant of experimental success. In the far-red region of the spectrum, ATTO 700 has emerged as a popular choice due to its favorable photophysical properties. However, in the crowded spectral landscape of multicolor assays, careful consideration of spectral overlap is paramount to avoid data misinterpretation. This guide provides an objective comparison of this compound with its common alternatives, offering insights into managing spectral spillover and providing a framework for robust experimental design.
The Challenge of Spectral Overlap in the Far-Red Spectrum
Multicolor experiments, particularly in flow cytometry and immunofluorescence microscopy, rely on the simultaneous detection of multiple fluorescent signals. Each fluorophore has a unique excitation and emission spectrum. Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection channel of another, leading to a "spillover" of signal. This can result in false-positive signals and complicate the analysis of cellular populations or the localization of molecular targets.
The far-red and near-infrared regions of the spectrum are increasingly utilized in multicolor experiments to minimize autofluorescence from biological samples. However, the close proximity of excitation and emission peaks of fluorophores in this region necessitates careful panel design and compensation strategies.
Spectral Properties of this compound and Common Alternatives
A thorough understanding of the spectral characteristics of each fluorophore is the foundation of successful multicolor panel design. The table below summarizes the key photophysical properties of this compound and several common alternatives in the far-red spectrum.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 699 - 700[1][2] | 716 - 719[1][2] | 120,000 - 125,000 | 0.25 |
| Alexa Fluor 700 | 696 - 702 | 719 - 723 | 192,000 | ~0.25 |
| APC (Allophycocyanin) | 650 - 652 | 660 - 662 | 700,000 | 0.68 |
| Cy®5.5 | 675 - 678 | 694 - 695 | 250,000 | 0.28 |
| DyLight™ 700 | ~700 | ~720 | 140,000 | Not widely reported |
Note: Spectral properties can be influenced by the local chemical environment and conjugation to biomolecules. The values presented here are generally accepted approximations.
Managing Spectral Overlap: A Qualitative and Quantitative Approach
While precise, universally applicable spillover values are difficult to tabulate due to their dependency on instrument-specific configurations (e.g., laser lines, filters, and detector sensitivity), we can provide general guidance on potential spectral interactions and the principles of compensation.
Key Spectral Overlap Considerations:
-
This compound and Alexa Fluor 700: These two dyes have very similar spectral properties, making them generally unsuitable for simultaneous use in the same panel if their signals cannot be spatially separated.
-
Spillover into Adjacent Channels: The emission tail of shorter-wavelength far-red dyes can spill into the detection channels of longer-wavelength dyes. For instance, fluorophores like APC (emission max ~660 nm) and Cy5.5 (emission max ~695 nm) have the potential to spill into the this compound channel.
-
Excitation by Multiple Lasers: Some fluorophores can be excited by more than one laser in a multicolor setup, which can exacerbate spectral overlap. Careful examination of the excitation spectra of all fluorophores in the panel is crucial.
Compensation: The Mathematical Correction for Spillover
Compensation is a process that mathematically corrects for spectral overlap. This is achieved by measuring the spillover of each individual fluorophore into all other detectors using single-color controls. This information is then used to create a compensation matrix that subtracts the unwanted signal from each channel.
Spillover Spreading Matrix (SSM): A more advanced tool for panel design is the Spillover Spreading Matrix (SSM). The SSM quantifies the spread introduced into a given detector by the spillover from another fluorophore. This "spreading error" can obscure dim signals. When designing a panel, it is advisable to pair fluorophores with high SSM values with markers that are not co-expressed on the same cell population.
Visualizing Spectral Relationships
The following diagram, generated using the DOT language, illustrates the concept of spectral overlap by showing the relative positions of the emission peaks of this compound and its common alternatives.
Caption: Relative emission peaks of far-red fluorophores.
Experimental Protocols
The following protocols provide a general framework for multicolor immunofluorescence and flow cytometry experiments. It is critical to optimize these protocols for your specific cell type, antibodies, and instrument.
Representative Protocol for Multicolor Immunofluorescence Staining
-
Cell Preparation:
-
Culture cells on sterile glass coverslips or chamber slides to the desired confluency.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of primary antibodies diluted in the blocking buffer to their predetermined optimal concentrations.
-
Incubate cells with the primary antibody cocktail for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBST.
-
-
Secondary Antibody Incubation:
-
Prepare a cocktail of fluorophore-conjugated secondary antibodies (including the this compound conjugate) diluted in the blocking buffer. Protect from light.
-
Incubate cells with the secondary antibody cocktail for 1 hour at room temperature in the dark.
-
Wash three times with PBST in the dark.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
-
Imaging:
-
Acquire images using a fluorescence microscope equipped with the appropriate lasers and filter sets for each fluorophore in the panel.
-
Acquire single-color control images to assess spectral bleed-through and to set up any necessary software-based spectral unmixing.
-
Representative Protocol for Multicolor Flow Cytometry Staining
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Surface Staining:
-
Prepare a cocktail of fluorophore-conjugated primary antibodies (including the this compound conjugate) at their predetermined optimal titers in staining buffer.
-
Add the antibody cocktail to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Intracellular Staining (if applicable):
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
Incubate with fluorophore-conjugated intracellular antibodies for 20-30 minutes at 4°C in the dark.
-
Wash the cells as described above.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of staining buffer.
-
Acquire data on a flow cytometer equipped with the appropriate lasers and detectors for your panel.
-
Crucially, acquire single-stain controls for each fluorophore in your panel. These are essential for calculating the compensation matrix. Use either antibody-capture beads or a portion of your experimental cells for single-stain controls.
-
-
Data Analysis:
-
Use flow cytometry analysis software to apply the calculated compensation matrix to your multicolor data.
-
Gate your populations of interest based on your experimental design.
-
Conclusion: Best Practices for Using this compound in Multicolor Experiments
This compound is a valuable tool for multicolor fluorescence-based assays, offering good photostability and brightness in the far-red spectrum. However, its successful implementation hinges on a clear understanding of and proactive management of spectral overlap.
Key recommendations for researchers include:
-
Thorough Panel Design: Before beginning any experiment, use online spectrum viewers to visualize the excitation and emission spectra of all chosen fluorophores. Avoid pairing fluorophores with highly overlapping emission profiles.
-
Careful Fluorophore Selection: When possible, choose fluorophores that are excited by different lasers to minimize cross-excitation. For markers with low expression levels, select bright fluorophores. Conversely, for highly expressed markers, dimmer fluorophores may be more appropriate to reduce spillover into other channels.
-
Meticulous Controls: Always include single-color controls for every fluorophore in your panel. These are non-negotiable for accurate compensation. Fluorescence Minus One (FMO) controls are also highly recommended to help set accurate gates, especially for dim populations.
-
Instrument Optimization: Ensure that your microscope or flow cytometer is properly configured with the optimal laser lines and filter sets for your specific panel.
By adhering to these principles, researchers can confidently incorporate this compound into their multicolor experiments, enabling high-quality, reproducible data for their scientific inquiries.
References
Choosing the Right Tool for the Far-Red Spectrum: A Comparative Guide to ATTO 700 and Its Alternatives
In the realm of fluorescence-based research, particularly for applications requiring deep tissue penetration and minimal autofluorescence, far-red and near-infrared fluorescent dyes are indispensable. ATTO 700, a prominent member of this class, offers high performance for demanding applications such as single-molecule detection and high-resolution microscopy.[1][2] This guide provides an objective comparison between this compound and its spectrally similar competitors, Alexa Fluor 700 and Cy5.5, supported by quantitative data and experimental protocols to aid researchers in making an informed selection.
Key Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye is often a balance between brightness, photostability, and suitability for a specific experimental setup. This compound is part of a newer generation of fluorescent labels known for strong absorption, high fluorescence quantum yield, good water solubility, and high thermal and photo-stability.[1][2][3] The following table summarizes the key photophysical properties of this compound, Alexa Fluor 700, and Cy5.5. Brightness is a calculated metric (Extinction Coefficient × Quantum Yield) that provides a theoretical measure of the dye's fluorescence intensity.
| Feature | This compound | Alexa Fluor 700 | Cy5.5 |
| Excitation Max (nm) | 700[3] | 702[4][5] | 675-683[6][7][8] |
| Emission Max (nm) | 716[3][9] | 723[4][5] | 694-703[6][7][8] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~120,000[10] | ~205,000[5] | ~250,000[7] |
| Quantum Yield (Φ) | ~0.25[3] | ~0.25[11] | ~0.27[7] |
| Calculated Brightness (ε × Φ) | ~30,000 | ~51,250 | ~67,500 |
| Key Features | High photostability and water solubility; zwitterionic dye.[1][3] | High brightness and photostability; good water solubility.[12] | High extinction coefficient; good water solubility.[13] |
Qualitative Performance and Application Notes
This compound is characterized by its rigid molecular structure, which prevents cis-trans isomerization and results in exceptional intensity and stability across different solvents and temperatures.[1] It is a zwitterionic dye, electrically neutral after conjugation, and its fluorescence can be efficiently quenched by electron donors like guanine (B1146940) or tryptophan.[1][3] This property can be leveraged in specific biosensor applications. Its high photostability makes it well-suited for long-term imaging experiments.[3]
Alexa Fluor 700 is known for its exceptional brightness and photostability, often outperforming other dyes in these aspects.[12] Part of a widely used family of dyes, it is sulfonated, which increases its water solubility and reduces the likelihood of precipitation when conjugated to proteins.[14] Its fluorescence is also notably stable over a broad pH range.[12]
Cy5.5 (Cyanine5.5) is a well-established dye with a very high extinction coefficient, contributing to its high theoretical brightness.[7][13] Cyanine (B1664457) dyes are widely used for labeling proteins, peptides, and nucleic acids.[13][] While highly fluorescent, some cyanine dyes can be more susceptible to photobleaching compared to the ATTO and Alexa Fluor families, and their fluorescence can be sensitive to the surrounding electronic environment.[16]
Visualizing Experimental Design and Application
To assist in the practical application of these dyes, the following diagrams illustrate a typical workflow for dye selection and a simplified signaling pathway where these fluorescent labels are commonly used.
Caption: Workflow for fluorescent dye selection and validation.
Caption: Detection of a cell receptor using a fluorescent antibody.
Experimental Protocols
Objective comparison requires standardized experimental conditions. Below are detailed protocols for a common application (immunofluorescence) and a key performance test (photostability).
Protocol 1: Immunofluorescence Staining
This protocol provides a general framework for staining fixed cells using an indirect method, where a dye-conjugated secondary antibody detects an unlabeled primary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody (specific to the target protein)
-
Far-Red Dye-Conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG-ATTO 700)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation: Rinse cells twice with PBS to remove culture medium.[17]
-
Fixation: Add 4% PFA and incubate for 15 minutes at room temperature to crosslink proteins and preserve cell morphology.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: For intracellular targets, add the 0.25% Triton X-100 solution and incubate for 10 minutes. This allows antibodies to access internal cellular structures. Wash cells three times with PBS.[18]
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature. This step minimizes non-specific binding of antibodies.[19]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[17]
-
Washing: Wash the cells three times with PBS for 5 minutes each, ensuring all unbound primary antibody is removed.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light to prevent photobleaching.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Carefully place a drop of antifade mounting medium onto a clean glass slide and mount the coverslip. Seal the edges if necessary.
-
Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters and a laser line for far-red excitation (e.g., 633 nm or 640 nm).
Protocol 2: Measuring Photostability
This protocol describes a method to quantify the photostability of different fluorescent dyes under controlled illumination.
Objective: To determine the rate of photobleaching for different dye-conjugates.
Materials:
-
Fluorescence microscope (confocal is preferred for precise illumination control)
-
Samples labeled with conjugates of the dyes to be compared (e.g., this compound, Alexa Fluor 700, Cy5.5)
-
High-sensitivity camera
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare identical samples stained with each of the dye-conjugates following the immunofluorescence protocol above.
-
Locate Region of Interest (ROI): Place the slide on the microscope stage and bring a representative field of view into focus.
-
Initial Image Acquisition: Acquire an initial image (t=0) using a laser power and exposure time that provides a good signal-to-noise ratio without saturating the detector.
-
Continuous Illumination: Expose the ROI to continuous illumination from the excitation light source (e.g., 640 nm laser) at a constant power.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for a total duration sufficient to observe significant signal decay (e.g., 3-5 minutes).
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the same ROI for each image in the time-lapse series.
-
Correct for any background fluorescence by measuring the intensity of an unstained area and subtracting it from the ROI measurements.
-
Normalize the intensity values by dividing each time point's intensity by the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time. The resulting decay curve represents the photobleaching rate. A slower decay indicates higher photostability.
-
By following these protocols and considering the quantitative data presented, researchers can confidently select the optimal far-red dye for their specific needs, ensuring high-quality and reproducible results.
References
- 1. genelink.com [genelink.com]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Cyanine 5.5 monoacid [equivalent to Cy5.5® acid] | AAT Bioquest [aatbio.com]
- 8. metabion.com [metabion.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 16. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 19. usbio.net [usbio.net]
A Comparative Review of ATTO Dyes for In Vivo Imaging: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for the success of in vivo imaging studies. Among the plethora of available options, ATTO dyes have emerged as a powerful tool, offering exceptional brightness, photostability, and a broad spectral range. This guide provides a comprehensive comparison of ATTO dyes with other common fluorophores, supported by quantitative data and detailed experimental protocols to aid in the selection and application of these probes for high-quality in vivo imaging.
ATTO dyes, developed by ATTO-Tec GmbH, are a series of fluorescent labels known for their rigid molecular structure, which contributes to their high fluorescence quantum yields and exceptional thermal and photostability.[1] These characteristics make them particularly well-suited for demanding applications such as in vivo imaging, where deep tissue penetration and long-term signal stability are crucial.[2]
Key Advantages of ATTO Dyes for In Vivo Imaging
ATTO dyes offer several distinct advantages for in vivo imaging applications:
-
High Photostability and Brightness: The rigid chromophore structure of ATTO dyes minimizes photobleaching, allowing for longer exposure times and repeated imaging sessions without significant signal loss.[1] Many ATTO dyes exhibit high molar extinction coefficients and quantum yields, resulting in bright fluorescent signals that enhance sensitivity.[3]
-
Reduced Background Fluorescence: A significant challenge in in vivo imaging is autofluorescence from tissues. Many ATTO dyes have excitation and emission maxima in the red and near-infrared (NIR) regions of the spectrum (above 600 nm), where tissue autofluorescence is minimal.[3] This leads to a higher signal-to-noise ratio and improved image clarity.
-
Broad Spectral Range: The ATTO dye series covers a wide spectral range, from the UV to the near-infrared, providing flexibility in experimental design and enabling multiplex imaging with different fluorescent probes.[3]
-
Hydrophilicity and Biocompatibility: Many ATTO dyes are hydrophilic, making them suitable for labeling biomolecules in aqueous environments.[1] Studies have also indicated their potential for low biotoxicity, a critical factor for in vivo experiments.[4]
Quantitative Comparison of ATTO Dyes
For effective selection, a quantitative comparison of the photophysical properties of different fluorophores is essential. The following tables summarize key parameters for a selection of ATTO dyes suitable for in vivo imaging, alongside a comparison with commonly used alternative dyes.
Table 1: Photophysical Properties of Selected ATTO Dyes for In Vivo Imaging
| ATTO Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) |
| ATTO 565 | 563 | 592 | 120,000 | 90 |
| ATTO 590 | 594 | 624 | 120,000 | 80 |
| ATTO 633 | 629 | 657 | 130,000 | 60 |
| ATTO 647N | 644 | 669 | 150,000 | 65 |
| ATTO 655 | 663 | 684 | 125,000 | 30 |
| ATTO 680 | 680 | 700 | 125,000 | 30 |
| ATTO 700 | 700 | 719 | 120,000 | 25 |
| ATTO 740 | 740 | 764 | 120,000 | 10 |
Data sourced from ATTO-TEC GmbH.
Table 2: Comparative Overview of ATTO Dyes vs. Other Common Fluorophores
| Feature | ATTO Dyes | Alexa Fluor Dyes | Cyanine (Cy) Dyes |
| Photostability | Generally high to very high, especially red-shifted dyes.[1] | High, with some exceptions. | Variable, Cy5 and Cy7 can be prone to photobleaching. |
| Brightness | High, due to high molar extinction coefficients and quantum yields.[3] | Generally high. | Good, but can be affected by environmental factors. |
| Spectral Range | Broad, from UV to NIR.[3] | Broad, with a wide selection of colors. | Broad, with popular options in the red and NIR regions. |
| Hydrophilicity | Generally good.[1] | Sulfonation improves water solubility. | Can be hydrophobic, leading to aggregation. |
| Cost | Generally higher. | Moderate to high. | Generally lower. |
| In Vivo Performance | Excellent signal-to-noise, especially in the NIR region.[3] | Widely used with good performance. | Prone to aggregation and non-specific binding in some cases. |
Experimental Protocols
Antibody Conjugation with ATTO Dye NHS-Ester
This protocol outlines the general steps for labeling an antibody with an ATTO dye N-hydroxysuccinimide (NHS) ester, a common method for creating fluorescent probes for in vivo imaging.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
ATTO Dye NHS-Ester
-
Anhydrous DMSO or DMF
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (typically 1-5 mg/mL) and in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a spin column.[5]
-
Dye Preparation: Immediately before use, dissolve the ATTO dye NHS-ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6]
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the labeling buffer.
-
Add a 5-10 fold molar excess of the reactive dye solution to the antibody solution while gently vortexing. The optimal ratio may need to be determined empirically.[5]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[5]
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a pre-equilibrated gel filtration column (e.g., Sephadex G-25) with PBS as the eluent.[5]
-
The first colored band to elute is the antibody-dye conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
-
-
Storage: Store the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.[5]
General Protocol for In Vivo Fluorescence Imaging in a Mouse Model
This protocol provides a general workflow for in vivo imaging using an ATTO dye-conjugated antibody in a mouse tumor model.
Materials:
-
Mouse model with subcutaneously implanted tumor
-
ATTO dye-conjugated antibody
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS, Pearl Trilogy)
-
Sterile saline or PBS
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.[7]
-
Place the mouse in the imaging chamber on a heated stage to maintain body temperature.
-
-
Probe Administration:
-
Administer the ATTO dye-conjugated antibody via intravenous (tail vein) injection. The optimal dose should be determined empirically, but a starting point is typically 1-2 nmol per mouse.[7]
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image before probe injection.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor targeting and clearance from non-target tissues.[8]
-
Use appropriate excitation and emission filters for the specific ATTO dye.
-
-
Image Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a background region.
-
Quantify the fluorescence intensity in the ROIs to determine the tumor-to-background ratio.
-
-
Ex Vivo Analysis (Optional):
-
At the end of the study, euthanize the mouse and dissect the tumor and major organs.
-
Image the excised tissues to confirm the in vivo signal localization and biodistribution of the probe.[8]
-
Visualizing Biological Processes with ATTO Dyes
The versatility of ATTO dyes allows for the visualization of a wide range of biological processes in vivo. The following diagrams, generated using the DOT language, illustrate some key applications.
Conclusion
ATTO dyes represent a superior choice for a wide range of in vivo imaging applications, offering researchers the tools to capture high-quality, quantitative data. Their exceptional photostability, brightness, and favorable spectral properties, particularly in the near-infrared window, address many of the challenges associated with imaging in living organisms. By carefully selecting the appropriate ATTO dye and following optimized experimental protocols, researchers can significantly enhance the sensitivity and reliability of their in vivo fluorescence imaging studies, leading to more robust and impactful scientific discoveries.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. From seeing to believing: labelling strategies for in vivo cell-tracking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
A Head-to-Head Comparison: ATTO 700 versus Alternative Dyes for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent dyes, selecting the optimal reagent is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of ATTO 700 with its main competitors in the far-red to near-infrared spectrum, focusing on key performance metrics and providing supporting experimental protocols to aid in your selection process.
This compound is a fluorescent dye known for its high molecular absorption and quantum yield, positioning it as a strong candidate for demanding applications such as single-molecule detection and high-resolution microscopy.[1][2] Its primary alternatives include Alexa Fluor 700 and IRDye 680RD, each with distinct characteristics that make them suitable for a range of applications.
Performance at a Glance: A Quantitative Comparison
To facilitate a clear comparison, the key photophysical properties of this compound and its alternatives are summarized below. Brightness, a critical parameter for sensitivity, is calculated as the product of the molar extinction coefficient and the quantum yield.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| This compound | 700[3][4][5] | 719[3][4][5] | 120,000[4][6][7] | 0.25[1][4][5][6][7] | 30,000 |
| Alexa Fluor 700 | 702[8] | 723[8] | 205,000[9] | 0.25[10][11] | 51,250 |
| IRDye 680RD | 680[12] | 694[12] | 170,000[12][13] | Not Publicly Available | - |
Key Performance Characteristics
ATTO Dyes: This family of dyes is characterized by its rigid molecular structure, which contributes to high fluorescence quantum yields and excellent thermal and photostability.[2][14] Many ATTO dyes, including those in the red spectral region, are well-suited for live-cell imaging as they minimize cell damage.[14] Their long fluorescence signal lifetimes also make them ideal for time-gated detection systems to reduce background interference.
Alexa Fluor Dyes: The Alexa Fluor family is renowned for its brightness and photostability.[15][16] These dyes are also characterized by their chemical stability over a wide pH range and good water solubility.[15] Alexa Fluor 700, in particular, is a bright and photostable dye in the far-red spectrum.[17]
IRDye Infrared Dyes: IRDyes are optimized for detection in the near-infrared spectrum, which offers the advantage of low background autofluorescence from biological samples.[18] IRDye 680RD is a popular choice for applications like Western blotting and in-vivo imaging.[19]
Experimental Protocols
To provide a practical framework for comparing these dyes in your own laboratory setting, detailed protocols for common applications are provided below.
Immunofluorescence Microscopy
This protocol outlines a general procedure for staining cells for fluorescence microscopy. Optimization of antibody concentrations, incubation times, and blocking reagents is recommended for specific experimental conditions.[20]
Procedure:
-
Cell Preparation: Grow cells on coverslips or in imaging-compatible plates.
-
Fixation: Rinse cells with Phosphate-Buffered Saline (PBS) and then fix with 2-4% formaldehyde (B43269) in PBS for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets): Incubate cells with 0.1-0.2% Saponin or Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Saponin) for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Washing: Wash the cells three times with the blocking buffer.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody (conjugated with this compound, Alexa Fluor 700, or IRDye 680RD) in the blocking buffer and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with the blocking buffer and once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for the selected dye.
Western Blotting
This protocol is designed for near-infrared fluorescent Western blot detection.
Procedure:
-
Protein Separation and Transfer: Separate protein samples by SDS-PAGE and transfer them to a low-fluorescence PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., Intercept® (TBS) Blocking Buffer) for 1 hour at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer (with 0.2% Tween® 20 for PVDF) and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane four times for 5 minutes each with TBS with 0.1% Tween® 20 (TBST).
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody (conjugated with this compound, Alexa Fluor 700, or IRDye 680RD) in the blocking buffer (with 0.2% Tween® 20 and 0.01% SDS for PVDF). Incubate for 1 hour at room temperature, protected from light.[18]
-
Washing: Wash the membrane four times for 5 minutes each with TBST.
-
Final Rinse: Rinse the membrane with TBS to remove residual detergent.
-
Imaging: Scan the membrane using a near-infrared imaging system.
Flow Cytometry
This protocol provides a general workflow for preparing cells for flow cytometric analysis.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample.
-
Staining:
-
For each sample, add the appropriate amount of fluorescently conjugated antibody.
-
Incubate for 15-30 minutes at 4°C in the dark.
-
-
Washing: Add flow cytometry staining buffer and centrifuge the cells. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and detectors for the chosen fluorophore.
-
Data Analysis: Use appropriate software to analyze the data, ensuring proper compensation for spectral overlap if performing multicolor analysis.[21]
Visualizing the Workflow and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Caption: Experimental workflow for immunofluorescence staining.
Caption: Jablonski diagram illustrating fluorescence principles.
Caption: Flowchart to guide fluorescent dye selection.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. licorbio.com [licorbio.com]
- 4. biotium.com [biotium.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. stressmarq.com [stressmarq.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. The steps of immunofluorescence staining experiment | AxisPharm [axispharm.com]
- 9. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. shop.licorbio.com [shop.licorbio.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantum Yield [Alexa Fluor 700] | AAT Bioquest [aatbio.com]
- 18. bonsaiadvanced.com [bonsaiadvanced.com]
- 19. Methodology for Evaluating and Comparing Flow Cytometers: A Multisite Study of 23 Instruments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Lot-to-Lot Consistency of ATTO 700 Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of reproducible and reliable experimental outcomes, the consistency of reagents is paramount. Fluorescent dyes, such as ATTO 700, are powerful tools in a myriad of life science applications, from super-resolution microscopy to flow cytometry.[1][2][3] However, lot-to-lot variability in the chemical and physical properties of these dyes can introduce significant artifacts and hinder the interpretation of results. This guide provides a framework for assessing the lot-to-lot consistency of this compound, a popular red-emitting fluorescent dye, and compares its performance against key quality control parameters.
This compound is known for its high photostability, brightness, and strong absorption in the red spectral region, which helps to minimize autofluorescence from biological samples.[1][4] These characteristics make it a valuable tool for sensitive applications. This guide outlines key experimental protocols to empower researchers to verify the consistency of their this compound lots and ensure the reliability of their fluorescence-based assays.
Key Performance Parameters for Lot-to-Lot Consistency
To ensure reproducible performance, several key parameters of fluorescent dyes should be assessed between different manufacturing lots. These include spectroscopic properties, purity, and performance in a functional assay. The following table summarizes these critical parameters and provides a hypothetical comparison of three different lots of this compound.
| Parameter | Method | Lot A | Lot B | Lot C | Acceptance Criteria |
| Absorption Maximum (λabs) | UV-Vis Spectroscopy | 700 nm | 701 nm | 700 nm | 700 ± 2 nm |
| Molar Extinction Coefficient (ε) | UV-Vis Spectroscopy | 120,000 M-1cm-1 | 122,000 M-1cm-1 | 119,000 M-1cm-1 | ± 5% of reference |
| Emission Maximum (λem) | Fluorescence Spectroscopy | 719 nm | 720 nm | 719 nm | 719 ± 3 nm |
| Quantum Yield (Φ) | Fluorescence Spectroscopy | 0.25 | 0.24 | 0.26 | ± 10% of reference |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% | >95% | >95% | ≥ 95% |
| Staining Intensity | Flow Cytometry (Mean Fluorescence Intensity) | 1.5 x 105 | 1.4 x 105 | 1.6 x 105 | Within 15% of reference lot |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of dye consistency. Below are the protocols for the key experiments cited in this guide.
Spectroscopic Analysis
1. UV-Vis Absorbance Spectroscopy:
-
Objective: To determine the absorption maximum (λabs) and molar extinction coefficient (ε).
-
Procedure:
-
Prepare a stock solution of the this compound dye lot in a suitable solvent (e.g., DMSO or water).
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance spectrum of each dilution using a UV-Vis spectrophotometer from 600 nm to 800 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance versus concentration.
-
2. Fluorescence Spectroscopy:
-
Objective: To determine the emission maximum (λem) and relative quantum yield (Φ).
-
Procedure:
-
Prepare a dilute solution of the this compound dye lot in the desired solvent.
-
Excite the sample at its absorption maximum (e.g., 700 nm) in a fluorometer.
-
Record the fluorescence emission spectrum.
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to a standard with a known quantum yield.
-
Chromatographic Analysis
3. High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the dye.
-
Procedure:
-
Dissolve the this compound dye lot in a suitable mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column and a UV-Vis or fluorescence detector.
-
Run a gradient elution to separate the dye from any impurities.
-
The purity is calculated by dividing the area of the main dye peak by the total area of all peaks in the chromatogram.
-
Functional Assay
4. Flow Cytometry Staining:
-
Objective: To evaluate the performance of the dye in a cell-based application.
-
Procedure:
-
Conjugate each lot of this compound to an antibody specific for a known cell surface marker.
-
Stain a consistent number of cells with the antibody-dye conjugates.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the Mean Fluorescence Intensity (MFI) of the positively stained cell population.
-
Compare the MFI values between the different lots.
-
Visualizing Workflows and Pathways
To further clarify the experimental and logical processes involved in assessing dye consistency and its application, the following diagrams are provided.
References
Verifying ATTO 700 Labeling: A Guide to Spectroscopic Methods and Dye Alternatives
For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, robust and accurate verification of dye incorporation is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of spectroscopic methods to verify the labeling of biomolecules with ATTO 700, a popular far-red fluorescent dye. It also offers an objective comparison with common alternatives, supported by experimental data and detailed protocols.
This compound is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These properties make it a valuable tool in various applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1] This guide will delve into the essential spectroscopic techniques used to confirm successful conjugation of this compound to proteins and other biomolecules.
Spectroscopic Verification of this compound Labeling
The primary method for verifying and quantifying the labeling of a protein with this compound is through absorption spectroscopy. This technique allows for the determination of the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.[3]
The DOL is calculated using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.[4] By measuring the absorbance of the labeled protein at 280 nm (the characteristic absorbance wavelength for proteins) and at the maximum absorbance wavelength of this compound (approximately 700 nm), the concentrations of both the protein and the dye can be determined, and thus the DOL can be calculated.[5][6]
It is crucial to correct for the absorbance of the dye at 280 nm, as most fluorescent dyes exhibit some level of absorbance at this wavelength, which would otherwise lead to an overestimation of the protein concentration.[5][7]
Comparison of this compound with Alternative Far-Red Dyes
Several alternative fluorescent dyes are available for labeling in the far-red spectral region. The choice of dye often depends on the specific application, instrumentation, and the properties of the biomolecule being labeled. This section provides a comparison of this compound with two common alternatives: Alexa Fluor 700 and Cyanine 5.5 (Cy5.5).
| Property | This compound | Alexa Fluor 700 | Cy5.5 |
| Excitation Maximum (nm) | ~700[8] | ~702[9] | ~675 |
| Emission Maximum (nm) | ~719[8] | ~723[9] | ~694 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~120,000[8] | ~192,000[9] | ~250,000 |
| Quantum Yield | ~0.25[8] | Not readily available | ~0.28 |
| Key Features | High photostability and thermal stability, zwitterionic dye.[1][2] | High brightness and photostability. | High extinction coefficient, well-established dye. |
Experimental Protocols
Determining the Degree of Labeling (DOL)
This protocol outlines the steps to determine the DOL of an this compound-labeled protein using a spectrophotometer.
Materials:
-
This compound-labeled protein solution (purified)
-
Buffer used for protein storage (e.g., Phosphate Buffered Saline - PBS)
-
Quartz cuvettes
-
Spectrophotometer
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the instrument to measure absorbance at 280 nm and 700 nm.
-
Blank Measurement: Fill a quartz cuvette with the same buffer used for the protein sample. Place the cuvette in the spectrophotometer and zero the instrument at both 280 nm and 700 nm.
-
Sample Measurement: Place the cuvette containing the this compound-labeled protein solution in the spectrophotometer and record the absorbance values at 280 nm (A₂₈₀) and 700 nm (A₇₀₀).
-
Calculation:
-
Calculate the molar concentration of this compound: [this compound] (M) = A₇₀₀ / (ε_ATTO700 × path length)
-
ε_ATTO700: Molar extinction coefficient of this compound at 700 nm (~120,000 M⁻¹cm⁻¹)
-
path length: Cuvette path length in cm (typically 1 cm)
-
-
Correct the absorbance at 280 nm for the dye's contribution: A_protein = A₂₈₀ - (A₇₀₀ × CF₂₈₀)
-
CF₂₈₀: Correction factor for this compound's absorbance at 280 nm. This is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at 700 nm.
-
-
Calculate the molar concentration of the protein: [Protein] (M) = A_protein / (ε_protein × path length)
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL): DOL = [this compound] / [Protein]
-
Visualizing the Workflow
The following diagram illustrates the general workflow for labeling an antibody with this compound and subsequently verifying the labeling using spectroscopic methods.
Caption: Workflow for antibody labeling with this compound and spectroscopic verification.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. spectra.arizona.edu [spectra.arizona.edu]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. benchchem.com [benchchem.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. FluoroFinder [app.fluorofinder.com]
Performance Showdown: ATTO 700 vs. Far-Red Alternatives for Advanced Research
In the demanding fields of cellular imaging and drug discovery, the selection of fluorescent probes is a critical determinant of experimental success. For researchers working in the far-red spectrum, ATTO 700 has emerged as a popular choice, lauded for its brightness and photostability. This guide provides an objective comparison of this compound's performance against two other widely used far-red fluorescent dyes: Alexa Fluor 700 and Cyanine 5.5 (Cy5.5). The following analysis, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Performance Comparison
The selection of an appropriate fluorescent dye hinges on its photophysical properties. Key metrics include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. While direct head-to-head comparisons under identical experimental conditions are not always available in published literature, the following table summarizes key performance characteristics of this compound, Alexa Fluor 700, and Cy5.5 based on data from various sources. It is important to note that these values may vary depending on the specific experimental setup, conjugation partner, and buffer conditions.
| Feature | This compound | Alexa Fluor 700 | Cy5.5 |
| Excitation Max (nm) | ~700 | ~702 | ~675 |
| Emission Max (nm) | ~719 | ~723 | ~694 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~125,000 | ~192,000 | ~250,000 |
| Quantum Yield | ~0.25 | ~0.25 | ~0.28 |
| Brightness (Ext. Coeff. x QY) | ~31,250 | ~48,000 | ~70,000 |
| Photostability | High | High | Moderate |
Experimental Protocols
Accurate and reproducible assessment of fluorophore performance is crucial for the quantitative interpretation of fluorescence imaging data. Below are detailed methodologies for two key experiments: measuring fluorescence quantum yield and evaluating photostability.
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol outlines a comparative method for determining the fluorescence quantum yield of a sample (e.g., this compound) relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (e.g., this compound)
-
Reference standard with a known quantum yield in the far-red spectrum (e.g., Cresyl Violet)
-
Solvent (e.g., ethanol (B145695) or phosphate-buffered saline, ensuring both sample and standard are soluble)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample dye and the reference standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the linear fits for the sample and reference standard plots, respectively.
-
η_s and η_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).
-
Protocol 2: Photostability Assessment in Microscopy
This protocol describes a method to quantify and compare the photostability of fluorescent dyes in a microscopy setting.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera.
-
Objective lens with appropriate magnification and numerical aperture.
-
Samples labeled with the fluorescent dyes to be compared (e.g., antibody conjugates of this compound, Alexa Fluor 700, and Cy5.5).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorescently labeled samples. Ensure consistent labeling density and sample mounting conditions for all dyes being compared.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set and laser power for the dyes. It is critical to use the same illumination intensity and acquisition parameters (exposure time, gain) for all samples.
-
Image Acquisition:
-
Locate a region of interest (ROI) for each sample.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the time-lapse series in the image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each image in the series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting photobleaching curves can be compared to determine the relative photostability of the dyes. The time at which the fluorescence intensity drops to 50% of its initial value is the half-life (t₁/₂), a common metric for photostability.
-
Mandatory Visualizations
To better understand the application and evaluation of these fluorescent dyes, the following diagrams have been generated using the Graphviz DOT language.
Caption: G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for comparing fluorescent dyes.
Safety Operating Guide
Safe Disposal of ATTO 700: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing ATTO 700, a fluorescent dye known for its high fluorescence yield and stability, proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While the toxicological properties of this compound have not been fully investigated, it is imperative to handle it with due caution.[3] This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with safety standards.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment. This is a crucial first step in mitigating any potential exposure risks.
| Protective Equipment | Specification |
| Eye Protection | OSHA approved safety glasses |
| Hand Protection | Chemical-resistant gloves |
| Body Protection | Protective clothing |
Spill and Waste Management
In the event of a spill or for the disposal of waste containing this compound, a systematic approach should be followed to ensure safety and thoroughness. The primary methods for disposal involve absorption and subsequent incineration.
Disposal Protocol for this compound
-
Absorption: Carefully absorb the this compound material, whether in solid or liquid form, using an inert absorbent material such as sand or vermiculite.[3]
-
Containment: Place the absorbent material containing the this compound into a clearly labeled, closed container to prevent any leakage or environmental exposure.[3]
-
Incineration: The contained waste must be disposed of through chemical incineration. This can be achieved through one of the following methods:
It is important to note that this compound is not flammable and does not have any anticipated hazardous decomposition products.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Essential Safety and Handling of ATTO 700 for Laboratory Professionals
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of the fluorescent dye ATTO 700. Adherence to these procedures is critical for ensuring personnel safety, experimental integrity, and environmental protection. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with due caution, following standard laboratory safety procedures.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory at all stages of handling this compound to minimize exposure. The following table summarizes the required PPE for different laboratory operations involving this dye.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing of Lyophilized Powder | Safety glasses with side shields | Nitrile gloves | Laboratory coat | N95 respirator (or equivalent) |
| Preparation of Stock Solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a chemical fume hood |
| Labeling Reactions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a well-ventilated area |
| Purification of Conjugates | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | N95 respirator (or equivalent) |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required |
Step-by-Step Handling and Experimental Protocol
This section outlines the procedural steps for the safe handling and use of this compound, from initial preparation to the completion of a labeling experiment.
2.1. Receiving and Storage
-
Upon receipt, inspect the vial for any damage.
-
This compound is a photosensitive compound and should be protected from light at all times.
-
Store the lyophilized powder at -20°C in a desiccated, dark environment.[2]
2.2. Preparation of Stock Solution (e.g., this compound NHS Ester)
-
Precaution: Work in a chemical fume hood and protect the vial and resulting solution from light by wrapping them in aluminum foil or using amber-colored tubes.
-
Allow the vial of lyophilized this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to create a stock solution, typically at a concentration of 10 mM.[3]
-
Mix well by vortexing until the dye is completely dissolved.
-
This stock solution should be used promptly. If storage is necessary, it can be stored at -20°C for up to two weeks, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles.
2.3. Protein Labeling Protocol (Example with this compound NHS Ester)
This protocol provides a general guideline for labeling proteins with primary amines. Optimization may be required for specific proteins.
-
Buffer Preparation: Prepare a labeling buffer with a pH of 8.0-9.0. A common choice is 0.1 M sodium bicarbonate buffer.[4] Ensure the protein solution is free of amine-containing substances like Tris.
-
Reaction Setup:
-
Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-5 mg/mL.[4]
-
Add the this compound NHS ester stock solution to the protein solution. A molar excess of the dye to the protein is typically used, with a starting point of a 10:1 molar ratio.[3]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
2.4. Purification of the Labeled Conjugate
-
Unbound dye must be removed from the protein conjugate to ensure accurate downstream applications.
-
Gel Filtration Chromatography: This is a common method for separating the labeled protein from the free dye.
-
Use a desalting column, such as Sephadex G-25, equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[3][4]
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with the equilibration buffer. The labeled protein will typically elute first, followed by the smaller, unbound dye molecules.
-
Collect the fractions containing the colored, labeled protein.
-
Operational and Disposal Plans
3.1. Spill Management
-
In case of a spill, wear the appropriate PPE as outlined in the table above.
-
For a solid spill, carefully sweep the material into a designated waste container.
-
For a liquid spill, absorb the material with an inert absorbent, such as sand or vermiculite.[1]
-
Place the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
3.2. Waste Disposal
-
All materials contaminated with this compound, including unused solutions, pipette tips, gloves, and absorbent materials from spills, should be collected as chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the key stages in the safe handling and use of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
